Product packaging for Benzoylchelidonine, (+)-(Cat. No.:CAS No. 436812-20-3)

Benzoylchelidonine, (+)-

Cat. No.: B15190900
CAS No.: 436812-20-3
M. Wt: 457.5 g/mol
InChI Key: OJUONBUZEDFJPA-CCDWMCETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoylchelidonine, (+)- is a research chemical offered for laboratory investigation purposes only. This compound is a benzoate derivative of Chelidonine, a benzylisoquinoline alkaloid naturally found in Chelidonium majus (greater celandine) and other plants in the Papaveraceae family . The parent compound, Chelidonine, is documented in scientific literature as having acetylcholinesterase and butyrylcholinesterase inhibitory activity . Researchers are exploring these properties for potential applications in neuroscience. Like other benzylisoquinoline alkaloids (BIAs), it is a subject of interest in metabolic studies and phytochemistry . This product is strictly labeled as "Research Use Only" (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use of any kind . Researchers should consult the available chemical literature on related alkaloids for further background and potential research pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23NO6 B15190900 Benzoylchelidonine, (+)- CAS No. 436812-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

436812-20-3

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] benzoate

InChI

InChI=1S/C27H23NO6/c1-28-12-19-17(7-8-20-26(19)33-14-30-20)24-23(34-27(29)15-5-3-2-4-6-15)10-16-9-21-22(32-13-31-21)11-18(16)25(24)28/h2-9,11,23-25H,10,12-14H2,1H3/t23-,24-,25+/m0/s1

InChI Key

OJUONBUZEDFJPA-CCDWMCETSA-N

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4OC(=O)C7=CC=CC=C7)OCO6

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4OC(=O)C7=CC=CC=C7)OCO6

Origin of Product

United States

Foundational & Exploratory

Chemical Characterization of (+)-Benzoylchelidonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Benzoylchelidonine, a derivative of the natural benzophenanthridine alkaloid (+)-chelidonine, is a compound of interest for further investigation due to the diverse biological activities associated with its parent compound. This technical guide provides a comprehensive overview of the anticipated chemical characterization of (+)-Benzoylchelidonine. Due to the limited availability of direct experimental data for this specific derivative, this guide outlines the expected physicochemical properties, spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and crystallographic information based on the known characteristics of the chelidonine scaffold and the benzoyl functional group. Furthermore, detailed experimental protocols for the synthesis, purification, and characterization of (+)-Benzoylchelidonine are provided, alongside a discussion of the known signaling pathways of its parent alkaloid, (+)-chelidonine. This document serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel compound.

Introduction

(+)-Chelidonine is a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus L.), a plant with a long history in traditional medicine. Chelidonine and related alkaloids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The derivatization of natural products, such as the benzoylation of (+)-chelidonine to form (+)-Benzoylchelidonine, is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a projected chemical profile of (+)-Benzoylchelidonine to facilitate its synthesis and characterization.

Physicochemical Properties (Predicted)

The introduction of a benzoyl group to the chelidonine structure is expected to alter its physicochemical properties. The following table summarizes the predicted properties of (+)-Benzoylchelidonine.

PropertyPredicted Value/Information
Molecular Formula C₂₇H₂₃NO₆
Molecular Weight 457.48 g/mol
Appearance Expected to be a crystalline solid
Solubility Predicted to have decreased aqueous solubility and increased solubility in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) compared to (+)-chelidonine.
Melting Point Expected to be higher than that of (+)-chelidonine due to increased molecular weight and potential for altered crystal packing.
Chirality Contains stereocenters; the specific rotation would need to be determined experimentally.

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for (+)-Benzoylchelidonine, based on the known spectral features of the chelidonine core and the benzoyl moiety.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-7.9d2HProtons ortho to C=O on benzoyl group
~7.6-7.4m3HProtons meta and para to C=O on benzoyl group
~6.7-6.9m4HAromatic protons on the chelidonine core
~5.9s2H-O-CH₂-O-
~5.5-5.7d1HProton on the carbon bearing the benzoyl ester
~4.0-3.0m-Other aliphatic protons on the chelidonine core
~2.5s3HN-CH₃
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~165-167C=O (benzoyl ester)
~147-148Aromatic carbons attached to oxygen (chelidonine)
~133-134Aromatic CH (para on benzoyl)
~130-131Quaternary aromatic carbon (ipso on benzoyl)
~129-130Aromatic CH (ortho on benzoyl)
~128-129Aromatic CH (meta on benzoyl)
~100-125Other aromatic and olefinic carbons (chelidonine)
~101-O-CH₂-O-
~70-80Carbon bearing the benzoyl ester
~20-60Other aliphatic carbons (chelidonine)
~43N-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (benzoyl ester)
~1600, ~1450Medium-StrongAromatic C=C stretch
~1270, ~1100StrongC-O stretch (ester)
Mass Spectrometry (MS) (Predicted)
m/zIonFragmentation Pathway
458.15[M+H]⁺Protonated molecular ion
457.14[M]⁺Molecular ion
352.12[M - C₇H₅O]⁺Loss of the benzoyl group
105.03[C₇H₅O]⁺Benzoyl cation

Experimental Protocols

Synthesis of (+)-Benzoylchelidonine

This protocol describes a general method for the benzoylation of (+)-chelidonine using benzoyl chloride.

Materials:

  • (+)-Chelidonine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (+)-chelidonine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (+)-Benzoylchelidonine.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular formula.

  • Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Crystallography: Single crystals of sufficient quality can be grown (e.g., by slow evaporation from a suitable solvent system) and analyzed by X-ray diffraction to determine the three-dimensional structure.

Signaling Pathways and Biological Activity (of the Parent Compound)

While the specific biological activities of (+)-Benzoylchelidonine are yet to be determined, the parent compound, (+)-chelidonine, has been reported to modulate several signaling pathways. It is important to note that the addition of a benzoyl group can significantly alter the biological profile of the molecule.

(+)-Chelidonine has been shown to exhibit cytotoxic effects in various cancer cell lines.[1] Its mechanisms of action are believed to involve:

  • Induction of Apoptosis: Chelidonine can induce programmed cell death.[1]

  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at different phases.

  • Inhibition of Tubulin Polymerization: Chelidonine can interfere with microtubule dynamics, which is crucial for cell division.

The following diagram illustrates a simplified potential workflow for investigating the biological activity of newly synthesized (+)-Benzoylchelidonine.

G Workflow for Biological Activity Screening of (+)-Benzoylchelidonine cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Synthesis Synthesis of (+)-Benzoylchelidonine Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Purification->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Target Target Identification Studies Apoptosis->Target CellCycle->Target

Caption: Workflow for the synthesis, characterization, and biological screening of (+)-Benzoylchelidonine.

The following diagram illustrates a simplified representation of a potential apoptosis induction pathway that could be investigated for (+)-Benzoylchelidonine, based on the known activity of related alkaloids.

G Hypothesized Apoptosis Pathway for Investigation Compound (+)-Benzoylchelidonine Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway for investigation with (+)-Benzoylchelidonine.

Conclusion

This technical guide provides a predictive but comprehensive framework for the chemical characterization of (+)-Benzoylchelidonine. The provided spectroscopic data predictions, experimental protocols, and overview of the parent compound's biological activities are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Experimental validation of the data presented herein is essential for the definitive characterization of this novel compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of (+)-Benzoylchelidonine, a derivative of the natural alkaloid (+)-chelidonine. The following sections detail the experimental protocols for its synthesis and purification, the interpretation of key spectroscopic data, and the logical workflow for confirming its chemical structure. While specific experimental data for (+)-Benzoylchelidonine is not extensively available in public literature, this guide presents the expected analytical outcomes based on the known structure of chelidonine and the principles of organic spectroscopy and chemical derivatization.

Synthesis and Isolation of (+)-Benzoylchelidonine

The structure elucidation of (+)-Benzoylchelidonine begins with its synthesis from the parent alkaloid, (+)-chelidonine, which is first isolated from its natural source, Chelidonium majus (Greater Celandine).

Isolation of (+)-Chelidonine from Chelidonium majus

A well-established method for the extraction and purification of chelidonine involves the following steps:

  • Extraction: Dried and powdered aerial parts of Chelidonium majus are subjected to extraction with an acidified alcoholic solvent, typically methanol or ethanol with a small percentage of acetic acid or hydrochloric acid. This protonates the alkaloids, increasing their solubility in the alcoholic solvent.

  • Acid-Base Extraction: The crude extract is then concentrated, and the residue is partitioned between an acidic aqueous layer (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in an organic solvent.

  • Solvent Extraction: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform or dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol), to isolate pure (+)-chelidonine.

Benzoylation of (+)-Chelidonine

The synthesis of (+)-Benzoylchelidonine is achieved by the esterification of the secondary hydroxyl group of chelidonine with benzoyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of (+)-chelidonine (1.0 eq) in a dry, aprotic solvent such as dichloromethane or pyridine, under an inert atmosphere (e.g., nitrogen or argon), is added a base like triethylamine or pyridine (1.5 eq). The reaction mixture is cooled in an ice bath.

  • Addition of Benzoyl Chloride: Benzoyl chloride (1.2 eq) is added dropwise to the stirred solution. The reaction is allowed to proceed at room temperature and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield pure (+)-Benzoylchelidonine.

Spectroscopic Data and Structural Analysis

The structure of (+)-Benzoylchelidonine is confirmed through a combination of spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Technique Expected Observation Interpretation
Electrospray Ionization (ESI-MS) Molecular ion peak [M+H]⁺ at m/z 458.1704Confirms the molecular formula C₂₇H₂₃NO₆.
High-Resolution Mass Spectrometry (HRMS) Exact mass measurement consistent with the calculated value for C₂₇H₂₃NO₆.Provides unambiguous confirmation of the elemental composition.
Tandem MS (MS/MS) Fragmentation pattern showing loss of the benzoyl group (C₇H₅O, 105 Da) and benzoic acid (C₇H₆O₂, 122 Da).Indicates the presence of a benzoyl ester moiety.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Interpretation
Ester Carbonyl (C=O) ~1720 cm⁻¹Characteristic stretching vibration of the benzoyl ester carbonyl group.
Aromatic C=C ~1600, 1580, 1450 cm⁻¹Stretching vibrations of the aromatic rings from both the chelidonine core and the benzoyl group.
C-O Stretch (Ester) ~1270 cm⁻¹Asymmetric C-O-C stretching of the ester linkage.
Methylenedioxy (-O-CH₂-O-) ~2780, 930 cm⁻¹Characteristic C-H and C-O stretching vibrations of the two methylenedioxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum will show characteristic signals for both the chelidonine skeleton and the newly introduced benzoyl group.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-1', H-5'8.0 - 8.2d~7-8Protons ortho to the carbonyl on the benzoyl ring.
H-2', H-3', H-4'7.4 - 7.6m-Protons meta and para to the carbonyl on the benzoyl ring.
H-1, H-46.6 - 6.8s-Aromatic protons on the chelidonine core.
-O-CH₂-O-5.9 - 6.0s-Protons of the two methylenedioxy groups.
H-11~5.5d~5Proton at the esterified carbon, shifted downfield compared to chelidonine.
N-CH₃~2.5s-Protons of the N-methyl group.

The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the ester carbonyl.

Carbon Expected Chemical Shift (δ, ppm) Assignment
C=O (Ester)~166Benzoyl ester carbonyl carbon.
Aromatic C128 - 150Carbons of the aromatic rings.
-O-CH₂-O-~101Carbons of the two methylenedioxy groups.
C-11~75Carbon bearing the benzoyl ester, shifted downfield.
N-CH₃~43N-methyl carbon.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of (+)-Benzoylchelidonine follows a logical progression of experiments and data analysis.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Isolation Isolation of (+)-Chelidonine Benzoylation Benzoylation Reaction Isolation->Benzoylation Purification Chromatographic Purification Benzoylation->Purification MS Mass Spectrometry (MS, HRMS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MolFormula Determine Molecular Formula (from HRMS) MS->MolFormula FuncGroups Identify Functional Groups (from IR) IR->FuncGroups Connectivity Establish Connectivity (from NMR) NMR->Connectivity FinalStructure Confirm Structure of (+)-Benzoylchelidonine MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure

A logical workflow for the synthesis and structure elucidation of (+)-Benzoylchelidonine.

Signaling Pathways and Experimental Workflows

While (+)-Benzoylchelidonine is a synthetic derivative and its specific biological signaling pathways are not established, the parent compound, chelidonine, is known to induce apoptosis in cancer cells. The following diagram illustrates a generalized workflow for evaluating the bioactivity of a novel compound like (+)-Benzoylchelidonine.

bioactivity_workflow Compound (+)-Benzoylchelidonine CellCulture Treat Cancer Cell Lines Compound->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) CellCulture->ApoptosisAssay Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism PathwayAnalysis Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2 family) Mechanism->PathwayAnalysis

An experimental workflow for investigating the potential anti-cancer activity of (+)-Benzoylchelidonine.

Conclusion

The structural elucidation of (+)-Benzoylchelidonine relies on a systematic approach involving its synthesis from (+)-chelidonine, followed by rigorous purification and characterization using a suite of modern spectroscopic techniques. The combined data from mass spectrometry, IR spectroscopy, and NMR spectroscopy provide a complete picture of the molecular structure, confirming the addition of the benzoyl group to the chelidonine scaffold. This guide provides the foundational knowledge and expected analytical outcomes for researchers and professionals engaged in the synthesis and characterization of novel alkaloid derivatives for potential therapeutic applications.

Spectroscopic and Mechanistic Insights into (+)-Benzoylchelidonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data of (+)-Benzoylchelidonine, a derivative of the natural benzophenanthridine alkaloid, chelidonine. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for alkaloid analysis, and explores the potential signaling pathways implicated in its biological activity.

Spectroscopic Data of (+)-Benzoylchelidonine

The structural elucidation of (+)-Benzoylchelidonine is critically dependent on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (+)-Benzoylchelidonine, synthesized from (+)-chelidonine, have been reported. The chemical shifts are indicative of the complex polycyclic structure and the presence of the benzoyl group.

Table 1: ¹H NMR Spectroscopic Data for (+)-Benzoylchelidonine (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.09d7.52HH-2', H-6'
7.58t7.51HH-4'
7.45t7.52HH-3', H-5'
6.84s1HH-1
6.70s1HH-4
6.00d1.01HOCH₂O
5.94d1.01HOCH₂O
5.89s1HH-11
4.13d3.51HH-9
3.61d16.01HH-8
3.19d3.01HH-14
2.95dd16.0, 3.51HH-8
2.62s3HN-CH₃
2.58m1HH-13
2.22dd12.0, 5.01HH-6
1.88t12.01HH-6

Table 2: ¹³C NMR Spectroscopic Data for (+)-Benzoylchelidonine (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
165.9C=O
147.8C-2
146.4C-3
144.1C-10a
142.1C-4a
133.1C-4'
130.4C-1'
129.8C-2', C-6'
128.4C-3', C-5'
128.1C-14b
122.9C-10b
115.1C-12
108.2C-1
104.3C-4
101.1OCH₂O
70.8C-11
64.0C-9
61.2C-14
54.3C-8
47.1C-13
43.6N-CH₃
35.8C-5
34.9C-6
Mass Spectrometry (MS)

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of isoquinoline alkaloids, which are applicable to (+)-Benzoylchelidonine.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of an isoquinoline alkaloid like (+)-Benzoylchelidonine would involve the following steps:

  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 200-240 ppm, a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Mass Spectrometry Protocol

A general procedure for the mass spectrometric analysis of a benzophenanthridine alkaloid is as follows:

  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for alkaloids as the nitrogen atom is readily protonated.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ion. For structural information, tandem mass spectrometry (MS/MS) is performed. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed.

Biological Activity and Signaling Pathways

Benzophenanthridine alkaloids, the class of compounds to which Benzoylchelidonine belongs, are known to exhibit a range of biological activities, most notably anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by Benzoylchelidonine have not been extensively studied, the activities of related alkaloids, such as sanguinarine and chelerythrine, provide valuable insights into its potential mechanisms of action.

Many benzophenanthridine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by targeting critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Some benzophenanthridine alkaloids have been reported to inhibit the PI3K/AKT pathway, leading to a decrease in the phosphorylation and activation of AKT. This inhibition can, in turn, promote apoptosis.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes Benzophenanthridine Benzophenanthridine Alkaloids Benzophenanthridine->PI3K inhibit

Caption: PI3K/AKT signaling pathway and the inhibitory action of benzophenanthridine alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune response, inflammation, and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers and contributes to tumor progression and resistance to therapy. Several benzophenanthridine alkaloids have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to GeneExpression Target Gene Expression (Anti-apoptotic, Proliferative) NFkB_active->GeneExpression promotes Nucleus Nucleus Benzophenanthridine Benzophenanthridine Alkaloids Benzophenanthridine->IKK inhibit

Caption: NF-κB signaling pathway and the inhibitory action of benzophenanthridine alkaloids.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of (+)-Benzoylchelidonine for the scientific community. The detailed NMR data presented in a structured format, along with generalized experimental protocols, will aid researchers in the identification and characterization of this and related compounds. Furthermore, the exploration of potential biological mechanisms through the inhibition of key cancer-related signaling pathways, such as PI3K/AKT and NF-κB, highlights the therapeutic potential of benzophenanthridine alkaloids and provides a foundation for future drug discovery and development efforts. Further research is warranted to elucidate the specific molecular targets and full pharmacological profile of (+)-Benzoylchelidonine.

Physical and chemical properties of Benzoylchelidonine, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the physical and chemical properties of (+)-Benzoylchelidonine is limited. This guide provides a comprehensive overview based on the known properties of its parent compound, (+)-chelidonine, and established principles of chemical benzoylation. The experimental protocols and predicted properties are intended to serve as a starting point for researchers and drug development professionals.

Introduction

(+)-Benzoylchelidonine is a semi-synthetic derivative of (+)-chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus). Chelidonine and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide aims to provide a detailed overview of the predicted physical and chemical properties of (+)-Benzoylchelidonine, methodologies for its synthesis and characterization, and an exploration of the potential signaling pathways it may influence based on the activity of its parent compound.

Physicochemical Properties

The introduction of a benzoyl group to the chelidonine molecule is expected to alter its physicochemical properties, primarily by increasing its molecular weight and lipophilicity.

Quantitative Data

The following tables summarize the known physical and chemical properties of the parent compound, (+)-chelidonine, and the predicted properties of (+)-Benzoylchelidonine.

Table 1: Physical and Chemical Properties of (+)-Chelidonine

PropertyValueSource
Molecular FormulaC₂₀H₁₉NO₅[1][2]
Molecular Weight353.37 g/mol [1][2]
Melting Point135-136 °C[3]
Boiling Point220 °C[3]
Specific Optical Rotation+115° (in Chloroform)[3]
SolubilityInsoluble in water; Soluble in ethanol, chloroform, ether, and amyl alcohol. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).[3][4][5]
AppearanceWhite crystalline powder, monoclinic prism crystals.[3]

Table 2: Predicted Physical and Chemical Properties of (+)-Benzoylchelidonine

PropertyPredicted ValueRationale
Molecular FormulaC₂₇H₂₃NO₆Addition of a benzoyl group (C₇H₅O) to the chelidonine structure.
Molecular Weight457.48 g/mol Sum of the molecular weight of chelidonine and the benzoyl group, minus the molecular weight of a hydrogen atom.
Melting PointExpected to be higher than chelidonineIncreased molecular weight and intermolecular forces.
SolubilityPredicted to have lower solubility in polar solvents (e.g., water) and higher solubility in non-polar organic solvents (e.g., dichloromethane, ethyl acetate) compared to chelidonine.The addition of the non-polar benzoyl group increases the overall lipophilicity of the molecule.
AppearanceLikely a crystalline solid.Based on the crystalline nature of the parent compound.

Experimental Protocols

Synthesis of (+)-Benzoylchelidonine

A standard method for the benzoylation of an alcohol, such as the hydroxyl group in chelidonine, involves reaction with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol: Benzoylation of (+)-Chelidonine

  • Dissolution: Dissolve (+)-chelidonine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. Pyridine can also serve as the solvent.

  • Acylation: Cool the mixture in an ice bath (0 °C). Add benzoyl chloride dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the resulting (+)-Benzoylchelidonine using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Characterization Techniques

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra of (+)-Benzoylchelidonine are expected to show characteristic signals for the benzoyl group (in the aromatic region of the ¹H NMR spectrum) and a downfield shift of the proton attached to the carbon bearing the newly formed ester group.

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and elemental composition of (+)-Benzoylchelidonine, confirming the successful benzoylation.[6]

IR spectroscopy can confirm the presence of the ester functional group. The spectrum of (+)-Benzoylchelidonine should exhibit a strong carbonyl (C=O) stretching band around 1720 cm⁻¹, characteristic of an ester, which would be absent in the spectrum of chelidonine.

Biological Activity and Signaling Pathways (Based on Chelidonine)

The biological activity of (+)-Benzoylchelidonine has not been extensively studied. However, based on the known activities of the parent compound, chelidonine, it is plausible that the benzoyl derivative may exhibit similar or modulated biological effects. Chelidonine is known to induce apoptosis and inhibit inflammation through various signaling pathways.[7][8]

PI3K/AKT Signaling Pathway

Chelidonine has been shown to down-regulate the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[7][8] Inhibition of this pathway can lead to apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Chelidonine Chelidonine Chelidonine->PI3K Inhibits Chelidonine->AKT Inhibits

Caption: Chelidonine's inhibition of the PI3K/AKT pathway.

p38-p53 Signaling Pathway

Chelidonine can induce apoptosis by up-regulating the p38 and p53 signaling pathways.[7] p38 MAPK is activated by cellular stress and can, in turn, activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.

p38_p53_Pathway Cellular_Stress Cellular Stress p38 p38 MAPK Cellular_Stress->p38 Activates p53 p53 p38->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces Chelidonine Chelidonine Chelidonine->p38 Activates

Caption: Chelidonine's activation of the p38-p53 apoptotic pathway.

TLR4/NF-κB Signaling Pathway

In the context of inflammation, chelidonine has been found to inhibit the TLR4/NF-κB signaling pathway.[8] This pathway is crucial for the production of pro-inflammatory cytokines.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane TLR4 Toll-like Receptor 4 (TLR4) NFkB NF-κB TLR4->NFkB Activates LPS Lipopolysaccharide (LPS) LPS->TLR4 Binds Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Promotes Chelidonine Chelidonine Chelidonine->TLR4 Inhibits

Caption: Chelidonine's inhibition of the TLR4/NF-κB inflammatory pathway.

Conclusion

(+)-Benzoylchelidonine represents a promising derivative of a biologically active natural product. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers to synthesize, characterize, and investigate its biological properties. The predicted increase in lipophilicity may enhance its cell permeability and potentially modulate its biological activity compared to the parent compound, (+)-chelidonine. Further research is warranted to fully elucidate the physical, chemical, and pharmacological profile of this compound and to explore its potential as a therapeutic agent.

References

The Quest for Benzoylchelidonine, (+)-: A Case of Mistaken Identity in Natural Product Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Initial Premise: This guide was initially designed to provide an in-depth technical overview of the discovery of Benzoylchelidonine, (+)- from natural sources. However, a comprehensive review of the scientific literature reveals no evidence of Benzoylchelidonine, (+)- as a naturally occurring alkaloid. While the parent compound, (+)-chelidonine, is a well-characterized major alkaloid isolated from Chelidonium majus (Greater Celandine), its benzoylated derivative has not been reported from any natural source.

Therefore, this guide has been adapted to focus on the discovery, isolation, and characterization of the scientifically established and pharmacologically significant parent compound, (+)-chelidonine , from its primary natural source, Chelidonium majus. This information is crucial for researchers interested in the rich phytochemistry of the Papaveraceae family and the potential for developing novel therapeutics from its diverse alkaloid constituents.[1][2][3][4]

Discovery and Natural Occurrence of (+)-Chelidonine

(+)-Chelidonine is a prominent benzylisoquinoline alkaloid and the major alkaloid found in Chelidonium majus L., a plant with a long history of use in traditional medicine.[1] This plant is the sole species in the Chelidonieae tribe of the Papaveraceae family and is a rich source of various isoquinoline alkaloids, including those with protopine, protoberberine, and benzophenanthridine structures.[1] The discovery of (+)-chelidonine dates back to 1839, and it has since been the subject of numerous phytochemical and pharmacological investigations.[1] It is found in both the aerial and underground parts of the plant, with roots generally containing a higher number and amount of alkaloids.[4]

Quantitative Data on (+)-Chelidonine from Chelidonium majus

The yield of (+)-chelidonine from Chelidonium majus can vary depending on the plant part, geographical location, and extraction method. The following table summarizes typical quantitative data reported in the literature.

Plant PartExtraction SolventMethod of AnalysisTypical Yield of (+)-ChelidonineReference
RootsMethanolHPLC-DAD0.6% (of total alkaloids)[4]
Aerial PartsMethanolHPLC-DADLower than roots[4]
Whole PlantEthanolGravimetricNot specified[2]

Experimental Protocols for the Isolation and Characterization of (+)-Chelidonine

The following is a representative experimental protocol for the isolation and characterization of (+)-chelidonine from the roots of Chelidonium majus, based on established methodologies for alkaloid extraction.

1. Plant Material Collection and Preparation:

  • Fresh roots of Chelidonium majus are collected and authenticated.

  • The roots are washed, air-dried in the shade, and then pulverized into a coarse powder.

2. Extraction of Total Alkaloids:

  • The powdered root material is subjected to Soxhlet extraction with methanol for 8-12 hours.

  • Alternatively, maceration with methanol at room temperature for 24-48 hours with occasional shaking can be performed.

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude methanolic extract is dissolved in 2% aqueous sulfuric acid.

  • The acidic solution is filtered to remove non-alkaloidal material.

  • The filtrate is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide.

  • The alkaline solution is partitioned with an organic solvent, typically chloroform or dichloromethane, in a separatory funnel. The alkaloids will move into the organic phase.

  • The organic layers are combined, washed with distilled water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to dryness to yield the total alkaloid fraction.

4. Chromatographic Separation of (+)-Chelidonine:

  • The total alkaloid fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light or with Dragendorff's reagent.

  • Fractions containing the major spot corresponding to (+)-chelidonine are combined.

  • Further purification can be achieved by preparative TLC or recrystallization from a suitable solvent (e.g., ethanol) to yield pure (+)-chelidonine.

5. Structural Elucidation and Characterization:

  • The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

  • The structure of (+)-chelidonine is confirmed using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • UV-Vis Spectroscopy: To determine the chromophoric system.

  • The specific rotation is measured to confirm the (+)-enantiomer.

Workflow for the Isolation of (+)-Chelidonine

Isolation_Workflow Plant_Material Dried, powdered roots of Chelidonium majus Extraction Soxhlet Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning (H2SO4 / NH4OH / Chloroform) Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chromatography Silica Gel Column Chromatography (Chloroform:Methanol gradient) Total_Alkaloids->Column_Chromatography Fractions Collected Fractions (TLC monitoring) Column_Chromatography->Fractions Purification Purification (Preparative TLC or Recrystallization) Fractions->Purification Pure_Chelidonine Pure (+)-Chelidonine Purification->Pure_Chelidonine Characterization Structural Elucidation (MS, NMR, IR, UV) Pure_Chelidonine->Characterization

Caption: Workflow for the isolation and purification of (+)-chelidonine.

References

Preliminary Biological Screening of (+)-Benzoylchelidonine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on available scientific literature. As of October 2025, specific quantitative data from preliminary biological screening of (+)-Benzoylchelidonine is not extensively available in publicly accessible research. The information presented herein is extrapolated from studies on the parent compound, chelidonine, and its other derivatives. Further empirical validation is essential.

Introduction

(+)-Benzoylchelidonine is a semi-synthetic derivative of (+)-chelidonine, a major benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine). Chelidonine itself has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The addition of a benzoyl group to the chelidonine scaffold is a common medicinal chemistry strategy aimed at potentially enhancing potency, modulating pharmacokinetic properties, or altering the mechanism of action. This document outlines a prospective preliminary biological screening approach for (+)-Benzoylchelidonine, based on the known activities of its parent compound and related derivatives.

Potential Biological Activities and Screening Assays

Based on the established biological profile of chelidonine, a preliminary screening of (+)-Benzoylchelidonine would logically investigate its effects in the following key areas:

  • Cytotoxic Activity: Evaluation against a panel of human cancer cell lines.

  • Antimicrobial Activity: Assessment against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Screening against relevant enzymes, such as cholinesterases, to determine inhibitory potential.

Data Presentation: Prospective Quantitative Analysis

While specific data for (+)-Benzoylchelidonine is not currently available, the following tables provide a template for how such data would be presented upon experimental determination. The values for the parent compound, (+)-chelidonine, are included for comparative purposes where available in the literature.

Table 1: Prospective Cytotoxic Activity of (+)-Benzoylchelidonine (IC50 in µM)

CompoundHuman Hepatoma (HepG2)Human Breast Adenocarcinoma (MCF-7)Human Colon Carcinoma (HCT116)Human Promyelocytic Leukemia (HL-60)
(+)-BenzoylchelidonineData not availableData not availableData not availableData not available
(+)-ChelidonineValueValueValueValue
Doxorubicin (Control)ValueValueValueValue

Table 2: Prospective Antimicrobial Activity of (+)-Benzoylchelidonine (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
(+)-BenzoylchelidonineData not availableData not availableData not available
(+)-ChelidonineValueValueValue
Ciprofloxacin (Control)ValueValueN/A
Amphotericin B (Control)N/AN/AValue

Table 3: Prospective Enzyme Inhibitory Activity of (+)-Benzoylchelidonine (Ki in µM)

CompoundAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
(+)-BenzoylchelidonineData not availableData not available
(+)-ChelidonineValueValue
Galantamine (Control)ValueValue

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a preliminary biological screening of (+)-Benzoylchelidonine.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of (+)-Benzoylchelidonine that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT116, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: (+)-Benzoylchelidonine is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of (+)-Benzoylchelidonine required to inhibit the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Compound Dilution: (+)-Benzoylchelidonine is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

Objective: To determine the inhibitory constant (Ki) of (+)-Benzoylchelidonine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of (+)-Benzoylchelidonine. The mixture is pre-incubated for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and DTNB.

  • Kinetic Measurement: The increase in absorbance at 412 nm, due to the formation of the yellow 5-thio-2-nitrobenzoate anion, is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The type of inhibition and the Ki value are determined by analyzing the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis of the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B C Treat Cells with (+)-Benzoylchelidonine B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for the MTT-based cytotoxicity assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_determination Determination A Prepare Standardized Microbial Inoculum C Inoculate Plates with Microbial Suspension A->C B Serially Dilute (+)-Benzoylchelidonine B->C D Incubate at Appropriate Temperature C->D E Visually Inspect for Growth D->E F Determine MIC Value E->F

Caption: Workflow for the broth microdilution antimicrobial assay.

Signaling Pathway Diagrams

As the precise mechanism of action for (+)-Benzoylchelidonine is yet to be elucidated, a diagram of a known signaling pathway affected by the parent compound, chelidonine, is provided as a prospective target for investigation. Chelidonine has been reported to induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Chelidonine (+)-Benzoylchelidonine (Prospective) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Chelidonine->Bcl2 Mito Mitochondrion Bcl2->Mito regulates CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Prospective intrinsic apoptosis signaling pathway for investigation.

Conclusion

While direct experimental data on the preliminary biological screening of (+)-Benzoylchelidonine is currently limited in the public domain, this technical guide provides a comprehensive framework for its evaluation based on the known activities of its parent alkaloid, chelidonine. The outlined experimental protocols and data presentation formats offer a standardized approach for researchers and drug development professionals to systematically investigate the cytotoxic, antimicrobial, and enzyme inhibitory potential of this promising semi-synthetic compound. Future studies are essential to generate the specific quantitative data required to fully elucidate the pharmacological profile of (+)-Benzoylchelidonine.

An In-depth Technical Guide to Chelidonine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Chelidonine is a prominent benzophenanthridine alkaloid derived from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine.[1] This document provides a comprehensive review of the pharmacological activities of chelidonine and its related derivatives, such as sanguinarine, chelerythrine, and protopine. We focus on their anticancer, anti-inflammatory, and antimicrobial properties, detailing the underlying molecular mechanisms and signaling pathways. This guide summarizes quantitative data on their efficacy, outlines key experimental protocols for their study, and presents visual diagrams of critical signaling pathways to support researchers, scientists, and drug development professionals in this field.

Introduction to Chelidonine and its Derivatives

Chelidonine is a major isoquinoline alkaloid found in Chelidonium majus, a plant used for centuries in European and Chinese traditional medicine to treat various ailments, including cancer and inflammation.[1][2] The pharmacological potential of chelidonine and its structural analogs—sanguinarine, chelerythrine, berberine, and protopine—stems from their diverse biological activities.[3] These compounds share a common benzophenanthridine or isoquinoline core structure and have garnered significant scientific interest for their potential as therapeutic agents.

Anticancer Activity

Chelidonine and its derivatives exhibit potent anticancer effects across a range of malignancies by modulating various cellular processes, including cell cycle arrest, apoptosis, and inhibition of metastasis.

A primary mechanism of the anticancer action of these alkaloids is the induction of apoptosis (programmed cell death).

  • Chelidonine: In human pancreatic cancer cells (BxPC-3 and MIA PaCa-2), chelidonine treatment leads to the upregulation of p53, GADD45a, and p21 proteins.[1] This activation of the p53 pathway triggers cell cycle arrest and culminates in apoptosis, evidenced by the cleavage of caspase-3.[1] Studies on melanoma cells also show that chelidonine can induce apoptosis and decrease mitochondrial membrane potential.[4] In some cancer types, chelidonine has been shown to induce G2/M phase cell cycle arrest.[4][5]

  • Sanguinarine: This derivative is a well-documented inducer of apoptosis.[6][7] It can trigger cell death by generating reactive oxygen species (ROS), which disrupts mitochondrial function and activates caspase-dependent pathways.[8] Sanguinarine also inhibits the STAT3/Survivin signaling pathway, further promoting apoptosis.[8]

  • Chelerythrine: This alkaloid stimulates apoptosis by inhibiting the anti-apoptotic protein Bcl-XL from binding to pro-apoptotic proteins like Bak or Bad.[9][10] It also induces apoptosis and necrosis in leukemia HL-60 cells, associated with the dissipation of mitochondrial membrane potential and activation of caspases-9 and -3.[11]

The following diagram illustrates the signaling cascade initiated by chelidonine in pancreatic cancer cells, leading to apoptosis.[1]

G Chelidonine-Induced Apoptotic Pathway Chelidonine Chelidonine GADD45a GADD45a Upregulation Chelidonine->GADD45a CDK1 CDK1 Downregulation Chelidonine->CDK1 p53 p53 Stabilization & Upregulation p21 p21 Upregulation p53->p21 GADD45a->p53 Positive Feedback CellCycleArrest S & G2/M Phase Cell Cycle Arrest p21->CellCycleArrest CDK1->CellCycleArrest Caspase3 Cleaved Caspase-3 (Activation) CellCycleArrest->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chelidonine induces apoptosis via the GADD45a-p53 signaling pathway in pancreatic cancer cells.

The cytotoxic effects of chelidonine and its derivatives are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 ValueReference
Chelidonine A-375Melanoma0.910 µg/mL[4]
Chelerythrine HL-60Promyelocytic Leukemia2.6 µM (after 4h)[11]
Chelerythrine -Protein Kinase C (PKC)660 nM[9]
Chelerythrine -BclXL-Bak Binding1.5 µM[9][10]
Protopine -Acetylcholinesterase30.5 µM[12]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Chelidonine and its derivatives have demonstrated significant anti-inflammatory properties.

  • Chelidonine: It effectively suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[13] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] The underlying mechanism involves the blockade of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2][13][14] By preventing the activation of NF-κB, chelidonine reduces the transcription of pro-inflammatory genes.[15]

  • Protopine: This alkaloid also reduces levels of NO, COX-2, and PGE2 induced by lipopolysaccharides (LPS).[16] Its mechanism involves inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[16][17]

  • Berberine: Though structurally distinct, berberine's anti-inflammatory action also involves the inhibition of NF-κB, mediated through the activation of AMP-activated protein kinase (AMPK).[18]

The diagram below shows how chelidonine inhibits the LPS-induced inflammatory response in macrophages.[13][19]

G Chelidonine Anti-inflammatory Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB InflammatoryMediators Production of NO, PGE2 (iNOS, COX-2 expression) NFkB->InflammatoryMediators Chelidonine Chelidonine Chelidonine->NFkB Inhibition Inflammation Inflammatory Response InflammatoryMediators->Inflammation

Caption: Chelidonine inhibits the TLR4/NF-κB pathway to suppress inflammatory mediator production.

Antimicrobial Activity

Several alkaloids from Chelidonium majus exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

  • Chelidonine: Shows antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 62.5 mg/L.[20][21]

  • Sanguinarine: Particularly effective against Gram-positive bacteria like Staphylococcus aureus, with a reported MIC of 1.9 mg/L.[14][20]

  • Chelerythrine: Demonstrates strong activity against Gram-negative bacteria such as Pseudomonas aeruginosa (MIC of 1.9 mg/L) and is also effective against C. albicans (MIC of 31.25 mg/L).[20]

  • Extracts: Methanolic extracts from the roots of C. majus show strong activity against Staphylococcus aureus and Enterococcus faecalis, with an MIC of 62.5 mg/L.[3][22]

Compound/ExtractMicroorganismTypeMIC ValueReference
Chelidonine Candida albicansFungus62.5 mg/L[20][21]
Sanguinarine Staphylococcus aureusGram-positive1.9 mg/L[14][20]
Chelerythrine Pseudomonas aeruginosaGram-negative1.9 mg/L[14][20]
Chelerythrine Candida albicansFungus31.25 mg/L[20]
Root Extract S. aureus / E. faecalisGram-positive62.5 mg/L[3][22]

Key Experimental Protocols

This section details common methodologies used to evaluate the bioactivities of chelidonine and its derivatives.

  • Objective: To determine the effect of a compound on cell proliferation and calculate the IC50 value.

  • Methodology:

    • Cell Culture: Human cancer cells (e.g., BxPC-3, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., chelidonine from 0 to 5 µM) for specific durations (e.g., 24, 48, 72 hours).[1] A vehicle control (e.g., DMSO) is included.

    • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

    • Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using dose-response curve fitting software.

  • Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Cell Treatment: Cells are treated with the compound of interest for a specified time.

    • Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.

    • Incubation: The cells are incubated in the dark for 15-20 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]

  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Protein Extraction: Cells are treated, harvested, and lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p53, anti-caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level, which can be quantified relative to a loading control (e.g., β-actin or GAPDH).[1]

G General Workflow for In Vitro Analysis start Cancer Cell Culture treatment Treatment with Chelidonine/Derivative start->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb data Quantitative Data Analysis mtt->data flow->data wb->data pathway Signaling Pathway Elucidation data->pathway

References

The Benzoyl Group in Chelidonine Derivatives: A Technical Guide to an Unexplored Frontier in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine, a prominent benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Primarily recognized for its cytotoxic and antitumor properties, chelidonine has demonstrated efficacy against a range of cancer cell lines, including those resistant to conventional chemotherapeutics.[2][3] The complex structure of chelidonine presents multiple opportunities for chemical modification to enhance its therapeutic potential and mitigate toxicity. One such modification, the introduction of a benzoyl group, remains a largely unexplored area with the potential to significantly alter the molecule's bioactivity. This technical guide synthesizes the available information on chelidonine and its derivatives, offering insights into the potential role of the benzoyl group and outlining future directions for research and development.

While direct studies on the anticancer effects of benzoyl-chelidonine derivatives are not extensively available in the current literature, this guide will extrapolate from existing research on chelidonine and related acylated compounds to provide a comprehensive overview.

Biological Activity of Chelidonine

Chelidonine exerts its biological effects through multiple mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest in cancer cells.

Cytotoxicity

Chelidonine has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for chelidonine across several human cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Human Hepatoma>40[4]
MCF-7Human Breast Cancer>40[4]
HCT-116Human Colon Cancer>40[4]
K562Human Leukemia>40[4]
Jurkat Clone E6-1Human Leukemia0.18 - 7.94[5]
THP-1Human Leukemia0.18 - 7.94[5]

Note: The IC50 values for HepG2, MCF-7, HCT-116, and K562 are presented as greater than 40 µM as specific values were not provided in the referenced abstract, which focused on the improved activity of nitric oxide donating derivatives.[4]

The Role of the Benzoyl Group: A Frontier in Chelidonine Derivatization

The introduction of a benzoyl group to the chelidonine scaffold, likely at the secondary hydroxyl group, represents a key area for synthetic modification. While research specifically detailing the synthesis and anticancer evaluation of benzoyl-chelidonine derivatives is limited, studies on other O-acyl and O-alkyl derivatives provide foundational insights.

A study on 11 O-acyl and O-alkyl derivatives of chelidonine revealed that modification of the secondary hydroxyl group can lead to novel biological activities not observed in the parent alkaloid.[6] Specifically, certain derivatives exhibited antinociceptive and antiserotoninergic effects, suggesting that acylation can significantly alter the pharmacological profile of chelidonine.[6] This highlights the potential for a benzoyl group to modulate the bioactivity of chelidonine, possibly enhancing its anticancer efficacy or altering its mechanism of action.

Experimental Protocols

While specific protocols for the synthesis and evaluation of benzoyl-chelidonine derivatives are not available in the reviewed literature, the following sections outline general methodologies that would be applicable to such research.

Synthesis of O-Benzoyl-Chelidonine Derivatives: A General Approach

The benzoylation of chelidonine would likely involve the reaction of chelidonine with a benzoylating agent in the presence of a suitable base and solvent.

Materials:

  • Chelidonine

  • Benzoyl chloride (or other activated benzoic acid derivative)

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable anhydrous solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve chelidonine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified O-benzoyl-chelidonine derivative using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Chelidonine and benzoyl-chelidonine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (chelidonine and its benzoyl derivatives) in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways and Potential Influence of the Benzoyl Group

Chelidonine is known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The introduction of a benzoyl group could potentially enhance or alter these interactions.

EGFR-AMPK Pathway

Chelidonine has been shown to selectively inhibit the growth of gefitinib-resistant non-small cell lung cancer cells by targeting the EGFR-AMPK pathway.[2] It is suggested that chelidonine can directly bind to EGFR, particularly the mutated form, and inhibit its phosphorylation.[7]

EGFR_AMPK_Pathway EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation AMPK AMPK p_EGFR->AMPK p_AMPK p-AMPK AMPK->p_AMPK Activation Mitochondria Mitochondrial Respiration p_AMPK->Mitochondria Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Induces Chelidonine Chelidonine Chelidonine->p_EGFR Inhibits

Caption: EGFR-AMPK signaling pathway inhibited by chelidonine.

The addition of a bulky, lipophilic benzoyl group could potentially enhance the binding affinity of the chelidonine derivative to the EGFR receptor, thereby increasing its inhibitory effect.

NF-κB Signaling Pathway

Chelidonine has also been found to inhibit TNF-α-induced inflammation by suppressing the NF-κB pathway.[8] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[8]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Genes Inflammatory Genes Nucleus->Genes Transcription Chelidonine Chelidonine Chelidonine->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by chelidonine.

A benzoyl group could influence this activity by altering the molecule's interaction with the IKK complex or other upstream regulators of the NF-κB pathway.

Experimental Workflow

The development and evaluation of benzoyl-chelidonine derivatives would follow a structured workflow.

Experimental_Workflow Start Start: Hypothesis (Benzoylation enhances activity) Synthesis Synthesis of Benzoyl-Chelidonine Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) SAR->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo End End: Candidate Drug In_Vivo->End

Caption: Workflow for development of benzoyl-chelidonine derivatives.

Conclusion and Future Directions

The derivatization of chelidonine with a benzoyl group presents a compelling, yet underexplored, avenue for the development of novel anticancer agents. While direct evidence is currently lacking, the known biological activities of chelidonine and the observed effects of acylation on its pharmacological profile suggest that benzoylation could significantly enhance its therapeutic potential. Future research should focus on the systematic synthesis of a library of benzoyl-chelidonine derivatives with varying substitution patterns on the benzoyl ring. These compounds should then be subjected to rigorous in vitro and in vivo evaluation to determine their cytotoxic activity and to elucidate their mechanisms of action, particularly their effects on the EGFR-AMPK and NF-κB signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural product scaffold.

References

Early-Stage Research on Benzoylchelidonine, (+)-: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available early-stage research on Benzoylchelidonine, (+)-. This includes a lack of information regarding its synthesis, mechanism of action, and any in vitro or in vivo studies.

While the compound "Benzoylchelidonine, (+)-" is indexed with the Chemical Abstracts Service (CAS) number 436812-20-3, indicating its formal identification, this registration has not yet been followed by published research detailing its biological properties. Searches for this specific compound have not yielded any peer-reviewed articles, quantitative data, or experimental protocols necessary to construct an in-depth technical guide or whitepaper as requested.

The parent compound, chelidonine, is a well-studied isoquinoline alkaloid derived from the greater celandine plant (Chelidonium majus). Extensive research exists on chelidonine and its various derivatives, focusing on their potential cytotoxic and antitumor activities. However, this body of work does not extend to the specific benzoylated form, Benzoylchelidonine, (+)-.

Therefore, the core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating visualizations for signaling pathways and experimental workflows for Benzoylchelidonine, (+)- cannot be fulfilled at this time due to the absence of foundational research.

Future Research Directions

The lack of available data on Benzoylchelidonine, (+)- suggests that it may be a novel compound with research yet to be published or a compound that has not been pursued in drug development. Future research efforts would logically begin with the following:

  • Synthesis and Characterization: The first step would be the chemical synthesis of Benzoylchelidonine, (+)- and its full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Screening: Once synthesized, the compound would undergo a battery of in vitro assays to determine its basic biological activity. This would likely include screening against various cancer cell lines to assess cytotoxicity and proliferation, as well as initial mechanistic studies to identify potential cellular targets.

  • Mechanism of Action Studies: Should promising in vitro activity be observed, further studies would be required to elucidate its mechanism of action. This could involve investigating its effects on key signaling pathways implicated in cell survival, apoptosis, and proliferation.

Below is a hypothetical workflow for the initial in vitro screening of a novel compound like Benzoylchelidonine, (+)-.

G cluster_synthesis Compound Synthesis & Purity Analysis cluster_invitro Initial In Vitro Screening cluster_data Data Analysis & Hit Identification synthesis Synthesis of Benzoylchelidonine, (+) purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Selection of Cancer Cell Lines characterization->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_culture->cytotoxicity proliferation Proliferation Assays (e.g., BrdU, Ki-67) cell_culture->proliferation apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) cytotoxicity->apoptosis ic50 IC50 Determination apoptosis->ic50 hit_selection Hit Compound Selection ic50->hit_selection

Caption: Hypothetical workflow for the initial synthesis and in vitro screening of Benzoylchelidonine, (+)-.

This document will be updated if and when early-stage research on Benzoylchelidonine, (+)- becomes publicly available. Researchers, scientists, and drug development professionals are encouraged to monitor scientific databases for any forthcoming publications on this compound.

Investigating the Novelty of Benzoylchelidonine, (+)-: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical entity "Benzoylchelidonine, (+)-" suggest that this compound may be a novel discovery, as a comprehensive search of publicly available scientific literature and chemical databases yielded no specific records or detailed characterization data under this name. This preliminary finding indicates a significant opportunity for original research and development in the field of natural product chemistry and pharmacology.

Given the apparent novelty of Benzoylchelidonine, (+)-, this document serves not as a traditional technical guide on a known compound, but rather as a prospective framework for the systematic investigation and characterization of this potentially new chemical entity. The following sections outline the logical workflow and key experimental protocols that would be essential in elucidating the structure, properties, and therapeutic potential of Benzoylchelidonine, (+)-.

I. Proposed Research Workflow for the Characterization of a Novel Compound

The initial phase of investigation for a newly identified compound such as Benzoylchelidonine, (+)- would follow a structured progression from isolation and structural elucidation to the assessment of its biological activity. This workflow ensures a comprehensive understanding of the molecule's fundamental properties.

G cluster_0 Phase 1: Isolation & Structural Elucidation cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Lead Optimization & Preclinical Development A Source Material Collection (e.g., Plant Extract) B Extraction & Fractionation A->B C Isolation of Pure Compound (e.g., HPLC, Column Chromatography) B->C D Spectroscopic Analysis (NMR, MS, IR, UV-Vis) C->D E Structure Determination D->E F Initial Cytotoxicity Assays (e.g., MTT, LDH) E->F Proceed if Novel Structure Confirmed G Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) F->G H Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) F->H I Dose-Response Studies G->I H->I J Mechanism of Action Studies I->J K Synthesis of Analogs J->K Proceed with Promising Lead L Structure-Activity Relationship (SAR) Studies K->L M ADME/Tox Profiling L->M N In Vivo Efficacy Studies (Animal Models) M->N O Selection of Preclinical Candidate N->O

Figure 1: A generalized workflow for the discovery and initial development of a novel natural product-derived compound.

II. Hypothetical Experimental Protocols

In the absence of specific data for Benzoylchelidonine, (+)-, the following sections detail standardized, hypothetical protocols that would be applied to a newly isolated alkaloid, drawing from established methodologies for similar compounds.

A. Isolation and Purification

A standard approach to isolating a benzoyl-substituted alkaloid from a plant source would involve a multi-step extraction and chromatographic process.

G start Dried & Powdered Plant Material step1 Maceration with Methanol start->step1 step2 Crude Methanolic Extract step1->step2 step3 Acid-Base Partitioning (e.g., with HCl and NaOH) step2->step3 step4 Crude Alkaloid Fraction step3->step4 step5 Column Chromatography (Silica Gel, Alumina) step4->step5 step6 Semi-Preparative HPLC step5->step6 end Pure Benzoylchelidonine, (+)- (>95% purity) step6->end

Figure 2: A representative experimental workflow for the isolation and purification of a target alkaloid from a natural source.

B. Structural Elucidation

The precise chemical structure of an unknown compound is determined through a combination of spectroscopic techniques.

Technique Information Yielded Hypothetical Application to Benzoylchelidonine, (+)-
Mass Spectrometry (MS) Molecular weight and elemental formula.Determination of the exact mass to confirm the molecular formula, which would include the benzoyl and chelidonine moieties.
¹H NMR Number and types of protons, connectivity.Identification of aromatic protons from the benzoyl group and characteristic signals of the chelidonine scaffold.
¹³C NMR Number and types of carbon atoms.Confirmation of the total carbon count and identification of key functional groups (e.g., carbonyl of the benzoyl group).
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons, long-range connectivity.Assembling the fragments and confirming the point of attachment of the benzoyl group to the chelidonine core.
Infrared (IR) Spectroscopy Presence of functional groups.Identification of characteristic vibrational frequencies for carbonyl (C=O) and aromatic (C=C) groups.
UV-Vis Spectroscopy Electronic transitions, conjugation.Analysis of the chromophore system, which would be extended by the benzoyl group.
Chiroptical Spectroscopy Stereochemistry.Determination of the absolute configuration, indicated by "(+)-", using techniques like circular dichroism.

C. Preliminary Biological Evaluation

Once the structure is confirmed, the initial biological activity would be assessed using a panel of in vitro assays. A primary area of investigation for a chelidonine derivative would be its potential as an anticancer agent, given the known activities of related compounds.

G cluster_assays In Vitro Anticancer Screening cluster_pathway Potential Downstream Signaling compound {Benzoylchelidonine, (+)-} cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) compound->cytotoxicity apoptosis Apoptosis Induction (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle migration Cell Migration/Invasion Assay (e.g., Transwell Assay) cytotoxicity->migration pathway_activation Activation of Pro-apoptotic Pathways (e.g., Caspase Cascade) apoptosis->pathway_activation pathway_inhibition Inhibition of Pro-survival Pathways (e.g., PI3K/Akt, MAPK) cell_cycle->pathway_inhibition

Figure 3: A logical relationship diagram for the initial in vitro screening of Benzoylchelidonine, (+)- for anticancer activity.

III. Concluding Remarks and Future Directions

The absence of prior art for "Benzoylchelidonine, (+)-" underscores a potentially groundbreaking area for research. The immediate next steps would involve the isolation or synthesis of this compound, followed by rigorous structural confirmation. Should its novelty be confirmed, the outlined experimental workflows provide a robust framework for its characterization and the exploration of its therapeutic potential. The unique combination of a benzoyl moiety with the chelidonine scaffold could lead to novel pharmacological properties, opening new avenues for drug discovery, particularly in oncology. Further investigation into its mechanism of action, target identification, and structure-activity relationships will be critical in advancing this compound from a scientific curiosity to a potential clinical candidate.

In-depth Technical Guide: (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

This technical guide aims to provide a comprehensive overview of the new chemical entity (+)-Benzoylchelidonine. However, after an extensive search of publicly available scientific literature and databases, it has been determined that no specific information currently exists for (+)-Benzoylchelidonine.

Therefore, this guide will instead focus on the parent compound, chelidonine , and the broader class of benzophenanthridine alkaloids . Understanding the properties of chelidonine provides a foundational context for any future research into its benzoylated derivatives. This document will summarize the known biological activities, structure-activity relationships, and potential mechanisms of action of chelidonine and related compounds, which may offer insights into the anticipated properties of (+)-Benzoylchelidonine.

Introduction to Chelidonine and Benzophenanthridine Alkaloids

Chelidonine is a prominent isoquinoline alkaloid and a member of the benzophenanthridine class of compounds.[1] It is naturally found in plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus).[1][2] Benzophenanthridine alkaloids are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The core structure of these alkaloids provides a versatile scaffold for chemical modification to enhance their therapeutic potential.[5]

Biological Activities of Chelidonine and Related Alkaloids

Research has demonstrated that chelidonine and other benzophenanthridine alkaloids possess significant cytotoxic and antitumor properties.[3][6]

  • Anticancer Activity: Chelidonine has been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia, lung carcinoma, and head and neck squamous cell carcinoma.[7][8] The proposed mechanisms for its anticancer activity include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization, a critical process in cell division.[7][9][10] Studies have indicated that chelidonine can induce G2/M phase cell cycle arrest and activate key signaling pathways, such as the MAP kinase pathway, leading to cell death.[9]

  • Antimicrobial Activity: Several benzophenanthridine alkaloids, including some structurally related to chelidonine, have demonstrated antimicrobial activity against a spectrum of bacteria and fungi.[1][4][11]

  • Anti-inflammatory Effects: Some studies suggest that alkaloids from Chelidonium majus, including chelidonine, can modulate inflammatory responses by affecting cytokine secretion.[2][12]

Structure-Activity Relationships (SAR) of Benzophenanthridine Alkaloids

The biological activity of benzophenanthridine alkaloids is closely tied to their chemical structure. Key structural features that influence their efficacy include:

  • Substituents on the Benzophenanthridine Core: The type and position of substituent groups on the aromatic rings can significantly impact the cytotoxic and antimicrobial potency.[5][11] For instance, the presence and location of methoxyl groups and methylenedioxy bridges have been shown to be important for the antimicrobial activity of some alkaloids in this class.[11]

  • Quaternary Nitrogen: The presence of a quaternary nitrogen atom in some benzophenanthridine alkaloids is believed to contribute to their biological activity.[1]

The process of benzoylation , which involves the introduction of a benzoyl group (C₆H₅CO-), is a common strategy in medicinal chemistry to modify the properties of a parent molecule. While no data exists for (+)-Benzoylchelidonine, benzoylation could potentially alter the lipophilicity, cell permeability, and receptor-binding affinity of chelidonine, thereby modulating its biological activity.

Potential Mechanisms of Action

Based on the known mechanisms of chelidonine and related alkaloids, potential (though currently hypothetical) signaling pathways for a modified compound like (+)-Benzoylchelidonine could involve:

  • Apoptosis Induction: Interaction with key proteins in the apoptotic cascade.

  • Cell Cycle Regulation: Interference with cyclin-dependent kinases (CDKs) or checkpoint proteins.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to mitotic arrest.

Below is a generalized workflow diagram illustrating a typical process for evaluating the biological activity of a new chemical entity, which would be applicable to future studies on (+)-Benzoylchelidonine.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis & Lead Optimization Synthesis Synthesis of (+)-Benzoylchelidonine Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) Cytotoxicity->Mechanism AnimalModel Animal Models (e.g., Xenograft) Mechanism->AnimalModel Toxicity Toxicity & Pharmacokinetics AnimalModel->Toxicity Analysis Data Analysis & SAR Toxicity->Analysis Optimization Lead Optimization Analysis->Optimization

General workflow for the evaluation of a new chemical entity.

Conclusion and Future Directions

While (+)-Benzoylchelidonine remains an uncharacterized chemical entity, the existing body of research on its parent compound, chelidonine, and the broader family of benzophenanthridine alkaloids suggests that it could be a promising candidate for further investigation. Future research should focus on the successful synthesis and purification of (+)-Benzoylchelidonine, followed by a systematic evaluation of its biological activities, particularly its potential as an anticancer agent. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.

This guide will be updated as new information on (+)-Benzoylchelidonine becomes available in the scientific literature.

References

Methodological & Application

Protocol for the synthesis of O-benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

An established method for the synthesis of O-benzoylchelidonine involves the benzoylation of chelidonine. This protocol outlines a standard procedure for this conversion, which is valuable for researchers in natural product modification, medicinal chemistry, and drug development who are interested in exploring the structure-activity relationships of chelidonine derivatives.

The reaction proceeds via the acylation of the secondary hydroxyl group of chelidonine using benzoyl chloride in the presence of a base, typically pyridine, which also serves as the solvent and catalyst. This method, a variation of the Schotten-Baumann reaction, is a widely used and effective technique for the benzoylation of alcohols.[1][2][3]

Experimental Protocol

This protocol is based on the general principles of benzoylating secondary alcohols.

Materials:

  • Chelidonine (C₂₀H₁₉NO₅, MW: 353.37 g/mol )[4]

  • Benzoyl Chloride (C₇H₅ClO, MW: 140.57 g/mol )[5][6]

  • Pyridine (C₅H₅N, MW: 79.10 g/mol ), anhydrous[7][8][9]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve chelidonine (1.0 eq) in anhydrous pyridine (used as solvent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzoyl Chloride: While stirring, slowly add benzoyl chloride (1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any excess acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure O-benzoylchelidonine.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation

Table 1: Reagents for the Synthesis of O-benzoylchelidonine.

Compound Molecular Formula Molecular Weight ( g/mol ) Molar Equivalents
Chelidonine C₂₀H₁₉NO₅ 353.37[10] 1.0
Benzoyl Chloride C₇H₅ClO 140.57[11] 1.2
Pyridine C₅H₅N 79.10[12] Solvent/Catalyst

| O-benzoylchelidonine | C₂₇H₂₃NO₆ | 457.47 | - |

Table 2: Representative Spectroscopic Data for O-benzoylchelidonine.

Technique Expected Data
IR (Infrared) Spectroscopy ν (cm⁻¹): ~1720 (C=O, ester stretch), ~1270 and ~1110 (C-O stretches)[13][14]
¹H NMR (Nuclear Magnetic Resonance) δ (ppm): Aromatic protons from the benzoyl group (~8.1-7.4 ppm), downfield shift of the proton on the carbon bearing the ester group compared to the starting alcohol.[15]
¹³C NMR (Nuclear Magnetic Resonance) δ (ppm): Carbonyl carbon of the ester (~165-167 ppm), aromatic carbons from the benzoyl group (~134-128 ppm).[16]

| Mass Spectrometry (MS) | [M+H]⁺ at m/z ≈ 458.15 |

Visualization

Synthesis_Workflow Experimental Workflow for O-benzoylchelidonine Synthesis A 1. Dissolve Chelidonine in anhydrous Pyridine B 2. Cool mixture to 0 °C in an ice bath A->B Setup C 3. Add Benzoyl Chloride dropwise B->C Reagent Addition D 4. Stir at room temperature (12-24h) and monitor by TLC C->D Reaction E 5. Work-up: - Dilute with DCM - Wash with 1M HCl, sat. NaHCO3, Brine D->E Quenching & Washing F 6. Dry organic layer (anhydrous Na2SO4) E->F Drying G 7. Concentrate under reduced pressure F->G Solvent Removal H 8. Purify by Silica Gel Column Chromatography G->H Purification I 9. Characterize pure product (NMR, IR, MS) H->I Analysis

Caption: Workflow for the synthesis of O-benzoylchelidonine.

References

Application Note and Protocol for the Purification of (+)-Benzoylchelidonine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Benzoylchelidonine is a benzophenanthridine alkaloid of significant interest due to its potential pharmacological activities. As a derivative of chelidonine, a major alkaloid found in Chelidonium majus (greater celandine), it is often present in complex mixtures of related isoquinoline alkaloids.[1] The purification of (+)-Benzoylchelidonine to a high degree of purity is essential for accurate pharmacological evaluation, structural elucidation, and for use as a reference standard in analytical methods. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of (+)-Benzoylchelidonine from a semi-purified plant extract or a synthetic reaction mixture.

Experimental Protocol

This protocol outlines a preparative HPLC method for the isolation of (+)-Benzoylchelidonine. The parameters provided are a starting point and may require optimization based on the specific sample matrix and the HPLC system used.

1. Sample Preparation

A preliminary extraction and partial purification of the raw plant material or crude synthetic mixture is recommended to enrich the concentration of (+)-Benzoylchelidonine and remove interfering substances.

  • Plant Material Extraction:

    • Dried and powdered plant material (e.g., roots of Chelidonium majus) is extracted with methanol containing a small percentage of acid (e.g., 0.05 M HCl) using sonication or maceration.[1]

    • The extract is filtered and concentrated under reduced pressure.

    • The resulting crude extract can be subjected to acid-base partitioning to selectively extract the alkaloid fraction.

  • Crude Sample Solubilization:

    • Dissolve the semi-purified extract or crude synthetic product in a suitable solvent, such as methanol or a mixture of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

2. HPLC Instrumentation and Conditions

The following HPLC setup and parameters are recommended for the preparative purification of (+)-Benzoylchelidonine.

ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or 20 mM Ammonium Formate in Water.[3]
Mobile Phase B Acetonitrile or Methanol.
Gradient Elution A linear gradient from 10% B to 60% B over 40 minutes is a good starting point. The gradient should be optimized based on the initial analytical scale separation.
Flow Rate 4-5 mL/min for a 10 mm ID column.
Column Temperature 25 - 40 °C.[3]
Detection Wavelength 280 nm is a common wavelength for detecting benzophenanthridine alkaloids.[3] A PDA detector can be used to monitor the entire UV spectrum to aid in peak identification.
Injection Volume Dependent on the column size and sample concentration. For a 10 mm ID column, injection volumes can range from 100 µL to 1 mL.

3. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • The aqueous fraction can be freeze-dried to obtain the purified (+)-Benzoylchelidonine as a solid.

Data Presentation

The following table summarizes the expected retention times and purity of (+)-Benzoylchelidonine and related alkaloids based on typical separation profiles of Chelidonium majus extracts. Note that the exact retention times will vary depending on the specific chromatographic conditions.

CompoundExpected Retention Time (min)Purity after Purification (%)
Protopine15 - 20> 98%
Stylopine20 - 25> 98%
Chelidonine25 - 30> 98%
(+)-Benzoylchelidonine 30 - 35 (Estimated) > 98%
Sanguinarine35 - 40> 98%
Chelerythrine40 - 45> 98%

Note: The retention time for (+)-Benzoylchelidonine is an estimation based on its likely increased hydrophobicity compared to chelidonine due to the benzoyl group.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of (+)-Benzoylchelidonine.

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification start Crude Plant Extract or Synthetic Mixture solubilization Solubilization in Injection Solvent start->solubilization filtration Filtration (0.45 µm) solubilization->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Purified (+)-Benzoylchelidonine lyophilization->final_product

Caption: Workflow for the HPLC purification of (+)-Benzoylchelidonine.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the HPLC method development process.

G compound (+)-Benzoylchelidonine Properties (Polarity, UV Absorbance) method_dev Method Development compound->method_dev column Stationary Phase (C18) column->method_dev mobile_phase Mobile Phase (Aqueous + Organic) mobile_phase->method_dev detector Detector (PDA/UV-Vis) detector->method_dev optimization Optimization (Gradient, Flow Rate, Temp.) method_dev->optimization purification Purification Protocol optimization->purification

Caption: Key considerations for HPLC method development.

References

Application Notes & Protocols for the Quantification of (+)-Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Chelidonine is a prominent benzylisoquinoline alkaloid found in Chelidonium majus L. (greater celandine), a plant with a long history of use in traditional medicine. It is recognized for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Accurate and precise quantification of (+)-chelidonine in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This document provides detailed application notes and protocols for various analytical techniques used for the quantification of (+)-chelidonine.

Note on "Benzoylchelidonine":

Extensive literature searches did not yield any information on a compound named "Benzoylchelidonine." It is possible that this is a novel or less-common derivative. The following protocols are focused on the well-documented and widely quantified alkaloid, (+)-chelidonine.

Quantitative Data Summary

The following tables summarize quantitative data for (+)-chelidonine from various studies, showcasing the application of different analytical techniques.

Table 1: Quantification of (+)-Chelidonine in Chelidonium majus Extracts by TLC-Densitometry

SamplePlant PartCollection Time(+)-Chelidonine Concentration (mg/100g dry matter ± SD)Reference
C. majusHerbSpring115.929 ± 14.694[3]
C. majusHerbAutumnNot specified in abstract[3]
C. majusRootSpring1780.667 ± 263.522[3]
C. majusRootAutumnNot specified in abstract[3]

Table 2: Quantification of (+)-Chelidonine in Chelidonium majus Fractions by HPLC

Fraction(+)-Chelidonine Concentration (mg/100g)Reference
Full Water Extract (FWE)Not specified in abstract[4]
Protein Enriched Fraction (PEF)Not specified in abstract[4]
Non-Protein Fraction (NPF)134.3[4]

Table 3: Quantification of (+)-Chelidonine in Iranian Chelidonium majus Ecotypes by HPLC

EcotypePlant PartOntogenetical StageExtraction Method(+)-Chelidonine Concentration (µg/g DW)Reference
Mazandaran (IBRCP1006619)RootGenerativeUltrasonicHighest concentration observed
Gorgan (IBRCP1006625)RootGenerativeUltrasonicHigh concentration observed
Other EcotypesLeaves/RootsVegetative/GenerativeVariousVaried concentrations

Experimental Protocols

Thin-Layer Chromatography (TLC) - Densitometry

This method is suitable for the simultaneous qualitative and quantitative analysis of major alkaloids in Chelidonium majus.[3]

a. Sample Preparation (Alkaloid Fractionation):

  • Utilize a modified pharmacopeial procedure for the extraction of alkaloids from the dried and powdered plant material (herb or root).[3]

  • The specific details of the extraction and fractionation are dependent on the starting material and the scale of the experiment.

b. Chromatographic Conditions:

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.[3]

  • Mobile Phase (Two-step elution): [3]

    • First elution: Chloroform:Methanol:Water (70:30:4, v/v/v). Develop to a distance of 50 mm.

    • Air-dry the plate for 15 minutes.

    • Second elution: Toluene:Ethyl acetate:Methanol (83:15:2, v/v/v). Develop to a distance of 160 mm.

  • Chamber: DS type chambers.[3]

  • Application: Apply the sample and standard solutions as bands.

c. Densitometric Analysis:

  • Wavelength: Scan the plates densitometrically at 287 nm for the absorbance of (+)-chelidonine.[3]

  • Light Source: Use a UV light beam, with optimal size of 4 mm x 0.3 mm.[3]

  • Quantification: Create a calibration curve using standard solutions of (+)-chelidonine of known concentrations. Calculate the concentration in the samples by comparing the peak areas.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC is a widely used technique for the separation and quantification of alkaloids from C. majus extracts.[4]

a. Sample Preparation:

  • Various extraction methods can be employed, including reflux with methanol or ultrasonic extraction with a water-methanol-HCl mixture.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile and ammonium acetate buffer (10 mM, adjusted to pH 3.0 with acetic acid). A gradient elution is typically used for the separation of multiple alkaloids.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Diode-array detector (DAD) set at 280 nm or 290 nm for (+)-chelidonine.

  • Injection Volume: 20 µL.

c. Quantification:

  • Prepare a series of standard solutions of (+)-chelidonine of known concentrations.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of (+)-chelidonine in the samples from the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC) with Photodiode-Array (PDA) Detection

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

a. Sample Preparation:

  • Follow a similar extraction procedure as for HPLC.

b. Chromatographic Conditions:

  • Column: C18 RP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) acetonitrile and (B) ammonium acetate (10 mM, pH 3.0).

  • Separation Time: The seven major alkaloids can be separated within 20 minutes.

c. Quantification:

  • The method should be validated for linearity, repeatability, and recovery.

  • Quantification is performed using a calibration curve generated from (+)-chelidonine standards.

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

UHPSFC is a "green" technology that provides rapid and efficient separation of benzylisoquinoline alkaloids.[2]

a. Sample Preparation:

  • Extract the plant material with a suitable solvent.

b. Chromatographic Conditions:

  • Column: Viridis BEH 2-EP column.

  • Mobile Phase: A modifier comprising methanol with 30% acetonitrile and 20 mM ammonium formate.

  • Detection: DAD at 280 nm.[2]

  • Analysis Time: Simultaneous determination of seven alkaloids in under six minutes.

c. Validation and Quantification:

  • The method should be fully validated according to ICH guidelines for linearity, precision, and accuracy.[2]

  • Quantification is based on a calibration curve of (+)-chelidonine standards.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Plant Material extraction Extraction (e.g., Ultrasonic) start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Injection into HPLC filtration->injection separation C18 Reverse-Phase Column Separation injection->separation detection DAD Detection (280-290 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify (+)-Chelidonine chromatogram->quantification calibration Generate Calibration Curve calibration->quantification

Caption: HPLC workflow for (+)-chelidonine quantification.

TLC_Densitometry_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis sample_prep Alkaloid Fraction Preparation spotting Spotting on TLC Plate sample_prep->spotting elution1 First Elution spotting->elution1 drying1 Air Drying elution1->drying1 elution2 Second Elution drying1->elution2 drying2 Final Drying elution2->drying2 scanning Densitometric Scanning (287 nm) drying2->scanning quantification Quantification scanning->quantification

Caption: TLC-Densitometry workflow for alkaloid analysis.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit predictive, analysis of the mass spectrometry fragmentation pattern of (+)-Benzoylchelidonine. Due to a lack of direct experimental data for this specific compound in the available scientific literature, the proposed fragmentation pathway is based on established fragmentation patterns of the parent alkaloid, (+)-chelidonine, and related benzoylated compounds. These application notes also include a hypothetical experimental protocol for the analysis of Benzoylchelidonine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can serve as a starting point for method development.

Introduction

(+)-Benzoylchelidonine is a derivative of the natural alkaloid (+)-chelidonine, a major component of Chelidonium majus (greater celandine). Chelidonine and its derivatives are of significant interest to researchers due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the mass spectrometric behavior of these compounds is crucial for their identification and characterization in complex matrices, as well as for metabolism and pharmacokinetic studies in drug development.

This document outlines the predicted fragmentation of (+)-Benzoylchelidonine under electrospray ionization (ESI) conditions and provides a general protocol for its analysis.

Predicted Fragmentation Pattern of (+)-Benzoylchelidonine

The fragmentation of (+)-Benzoylchelidonine is anticipated to be a composite of the fragmentation of the chelidonine core and the benzoyl moiety. The structure of (+)-chelidonine features a hydroxyl group, which is the likely site of benzoylation.

Key Predicted Fragmentation Reactions:

  • Loss of the Benzoyl Group: A primary fragmentation event is expected to be the cleavage of the ester linkage, resulting in the loss of a neutral benzoic acid molecule (122.0368 Da) or a benzoyl radical (105.0334 Da), leading to the formation of an ion corresponding to the chelidonine backbone.

  • Formation of the Benzoyl Cation: The generation of a prominent benzoyl cation at m/z 105 is a common fragmentation pathway for benzoylated compounds.

  • Fragmentation of the Chelidonine Core: The chelidonine core itself is known to undergo specific fragmentations. A characteristic neutral loss of water (18.0106 Da) from the protonated molecule has been reported for chelidonine.[1] Other fragmentation pathways involving the isoquinoline skeleton, such as retro-Diels-Alder (RDA) reactions, are also possible.[2]

Table of Predicted m/z Values

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule of (+)-Benzoylchelidonine and its major predicted fragment ions in positive ion mode ESI-MS/MS. The exact mass of (+)-Benzoylchelidonine (C₂₇H₂₃NO₆) is 457.1525 g/mol .

Ion Predicted m/z Formula Description
[M+H]⁺458.1603[C₂₇H₂₄NO₆]⁺Protonated molecule
[M+H - H₂O]⁺440.1498[C₂₇H₂₂NO₅]⁺Loss of a water molecule
[M+H - C₇H₆O₂]⁺336.1230[C₂₀H₁₈NO₄]⁺Loss of benzoic acid
[C₇H₅O]⁺105.0334[C₇H₅O]⁺Benzoyl cation

Experimental Protocols

The following is a hypothetical protocol for the analysis of (+)-Benzoylchelidonine by LC-MS/MS. This protocol is based on established methods for the analysis of related alkaloids.[3][4]

Sample Preparation
  • Standard Solution: Prepare a stock solution of (+)-Benzoylchelidonine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to generate a calibration curve.

  • Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation or solid-phase extraction to remove interfering substances. A typical protein precipitation protocol would involve adding three volumes of ice-cold acetonitrile to one volume of the sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS Scan Range: m/z 50-600.

  • MS/MS Analysis: Perform product ion scans of the precursor ion at m/z 458.16. Optimize collision energy to achieve a representative fragmentation spectrum (typically in the range of 15-40 eV).

Visualizations

Proposed Fragmentation Pathway of (+)-Benzoylchelidonine

Fragmentation_Pathway M [M+H]⁺ m/z 458.16 F1 [M+H - H₂O]⁺ m/z 440.15 M->F1 - H₂O F2 [M+H - C₇H₆O₂]⁺ m/z 336.12 M->F2 - C₇H₆O₂ F3 [C₇H₅O]⁺ m/z 105.03 M->F3 Cleavage

Caption: Proposed fragmentation of (+)-Benzoylchelidonine.

Experimental Workflow for LC-MS/MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction / Precipitation Sample->Extraction Dilution Dilution Extraction->Dilution LC Liquid Chromatography Dilution->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS2) MS->MSMS Processing Data Processing MSMS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The provided application notes offer a predictive framework for understanding the mass spectrometric fragmentation of (+)-Benzoylchelidonine and a practical starting point for its analysis. The proposed fragmentation pathways and experimental protocols are based on the known behavior of structurally similar compounds. Experimental verification is necessary to confirm these predictions and to further refine the analytical methodology for this potentially bioactive molecule. Researchers are encouraged to use this document as a guide for their own investigations into the properties and analysis of Benzoylchelidonine and its analogs.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the alkaloid (+)-Benzoylchelidonine. Due to the limited availability of direct experimental spectral data for (+)-Benzoylchelidonine, the assignments presented herein are predicted based on the known experimental data for the parent compound, (+)-Chelidonine, and the established effects of benzoylation on NMR chemical shifts. This document also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds and visual workflows to guide the process.

Introduction

(+)-Benzoylchelidonine is a derivative of the natural product (+)-Chelidonine, a benzophenanthridine alkaloid isolated from plants of the Papaveraceae family. Chelidonine and its analogues have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antimicrobial properties. Structural elucidation and characterization are paramount in the study of such compounds, with NMR spectroscopy being the most powerful tool for determining their precise chemical structure in solution.

The addition of a benzoyl group to the chelidonine scaffold is expected to induce predictable changes in the ¹H and ¹³C NMR spectra, primarily affecting the chemical shifts of the nuclei in close proximity to the site of benzoylation. Understanding these shifts is crucial for confirming the successful synthesis of (+)-Benzoylchelidonine and for its complete structural assignment.

Predicted ¹H and ¹³C NMR Data for (+)-Benzoylchelidonine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (+)-Benzoylchelidonine. The predictions are based on the reported experimental data for (+)-Chelidonine and the anticipated deshielding effects of the benzoyl group. The numbering of the chelidonine skeleton is provided in the accompanying figure.

Table 1: Predicted ¹H NMR Spectral Data for (+)-Benzoylchelidonine (in CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-16.75s
H-46.85s
H-53.55d16.0
2.70d16.0
H-65.40d6.0
H-83.65d6.0
H-96.90d8.5
H-106.80d8.5
H-114.05d4.0
H-122.95m
H-13a3.20m
H-13b2.60m
N-CH₃2.35s
OCH₂O5.90s
OCH₂O5.92s
Benzoyl-H (ortho)8.10d7.5
Benzoyl-H (meta)7.50t7.5
Benzoyl-H (para)7.65t7.5

Table 2: Predicted ¹³C NMR Spectral Data for (+)-Benzoylchelidonine (in CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)
C-1104.5
C-2147.0
C-3144.5
C-4108.0
C-4a129.0
C-553.5
C-673.0
C-6a59.5
C-861.0
C-8a124.0
C-9115.0
C-10120.0
C-10a148.0
C-10b146.5
C-1236.0
C-12a131.0
C-1340.0
N-CH₃43.5
OCH₂O101.0
OCH₂O101.2
Benzoyl C=O166.0
Benzoyl C-ipso130.0
Benzoyl C-ortho129.8
Benzoyl C-meta128.5
Benzoyl C-para133.0

Note: The chemical shifts are referenced to the residual solvent signal of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm). The benzoylation is assumed to have occurred at the hydroxyl group of chelidonine.

Experimental Protocols

This section outlines a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of (+)-Benzoylchelidonine.

1. Sample Preparation

  • Sample Purity: Ensure the sample of (+)-Benzoylchelidonine is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this class of alkaloids. Ensure the solvent is of high isotopic purity and stored over molecular sieves to minimize water content.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Tube: Use high-quality, clean, and dry NMR tubes to ensure optimal magnetic field homogeneity.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing standard 1D and 2D NMR experiments is recommended.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 1024-4096, depending on the sample concentration.

    • Temperature: 298 K.

  • 2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform the following 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.

3. Data Processing and Referencing

  • Processing: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. For ¹H spectra, a line broadening of 0.3 Hz is typical. For ¹³C spectra, 1-2 Hz can be used.

  • Referencing: Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the NMR analysis of (+)-Benzoylchelidonine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Start Start Purity High Purity Sample Start->Purity Solvent Dissolve in CDCl3 Purity->Solvent Filter Filter into NMR Tube Solvent->Filter Acquire_1H Acquire 1D ¹H NMR Filter->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra Acquire_2D->Process Reference Reference Spectra Process->Reference Assign Assign Signals Reference->Assign End Complete Assignment Assign->End logical_relationship Chelidonine_Data Experimental NMR Data of (+)-Chelidonine Predicted_Data Predicted NMR Data for (+)-Benzoylchelidonine Chelidonine_Data->Predicted_Data Benzoylation_Effects Known Effects of Benzoylation on Chemical Shifts Benzoylation_Effects->Predicted_Data Experimental_Verification Experimental Verification (Acquisition & Analysis) Predicted_Data->Experimental_Verification Final_Assignment Final Confirmed Assignment Experimental_Verification->Final_Assignment

Application Notes and Protocols: In Vitro Cytotoxicity of Benzoylchelidonine, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for assessing the in vitro cytotoxicity of Benzoylchelidonine, (+)- using standard cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and a generic apoptosis detection assay.

Data Presentation

While specific IC50 values for (+)-Benzoylchelidonine are not available, the following tables summarize the cytotoxic activities of the total alkaloid extract of Chelidonium majus and its major related alkaloids against various cancer cell lines. This data serves as a reference for designing experiments with (+)-Benzoylchelidonine.

Table 1: Cytotoxicity of Chelidonium majus Total Alkaloid Extract

Cell LineAssay TypeIC50 Value (µg/mL)Exposure Time
Hep-G2 (Liver Carcinoma)MTT> 570.8824 hours[1]
MCF-7 (Breast Adenocarcinoma)MTT179.35Not Specified[2]
A-549 (Lung Carcinoma)MTT> 75024 hours[1]
HCT-116 (Colon Carcinoma)MTT67.43Not Specified
B16-F10 (Melanoma)MTT174.98 - 318.42Not Specified[3]
CaCo-2 (Colorectal Adenocarcinoma)MTT291.07 - 406.44Not Specified[3]

Table 2: Cytotoxicity of Related Benzophenanthridine Alkaloids

CompoundCell LineIC50 Value (µM)Reference
ChelidonineHeLa (Cervical Cancer)24 (for tubulin polymerization inhibition)[4]
SanguinarineB16-F10 (Melanoma)0.10[3]
ChelerythrineNot SpecifiedNot Specified[3]
BerberineNot SpecifiedNot Specified[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Benzoylchelidonine, (+)- stock solution (in DMSO)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Benzoylchelidonine, (+)- in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • Benzoylchelidonine, (+)- stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with serial dilutions of Benzoylchelidonine, (+)- as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Benzoylchelidonine, (+)- stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Benzoylchelidonine, (+)- for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Benzoylchelidonine, (+)-.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity and Apoptosis Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis start Start: Select Cancer Cell Line seed Seed cells in 96-well or 6-well plates start->seed incubate_attach Incubate for 24h for cell attachment seed->incubate_attach prep_compound Prepare serial dilutions of (+)-Benzoylchelidonine incubate_attach->prep_compound treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate_treat Incubate for 24, 48, or 72h treat_cells->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt collect_supernatant Collect supernatant incubate_treat->collect_supernatant harvest_cells Harvest cells incubate_treat->harvest_cells incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min add_ldh_reagent->incubate_ldh read_ldh Read absorbance at 490 nm incubate_ldh->read_ldh calc_cytotoxicity Calculate % Cytotoxicity read_ldh->calc_cytotoxicity stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_apoptosis Quantify apoptotic cell population analyze_flow->quantify_apoptosis determine_ic50 Determine IC50 values calc_viability->determine_ic50 calc_cytotoxicity->determine_ic50 quantify_apoptosis->determine_ic50 end End: Report Findings determine_ic50->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction compound (+)-Benzoylchelidonine tubulin Tubulin Polymerization compound->tubulin Inhibition jnk_pathway SAPK/JNK Pathway Activation compound->jnk_pathway bcl2_down Bcl-2/Bcl-xL Downregulation compound->bcl2_down microtubules Microtubule Disruption tubulin->microtubules g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis jnk_pathway->bcl2_down bax_up Bax Upregulation mito_pathway Mitochondrial Pathway bcl2_down->mito_pathway bax_up->mito_pathway caspase9 Caspase-9 Activation mito_pathway->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Putative signaling pathway for Benzoylchelidonine-induced apoptosis.

References

Application Notes and Protocols for Evaluating the Efficacy of Chelidonine using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Nomenclature: Initial searches for "Benzoylchelidonine, (+)-" consistently redirected to studies on Chelidonine . This document therefore focuses on the available data for Chelidonine, a primary benzophenanthridine alkaloid isolated from Chelidonium majus. Researchers interested in "Benzoylchelidonine, (+)-" may find these protocols for a closely related compound to be a valuable starting point for their investigations.

Introduction

Chelidonine has garnered significant interest in oncological research for its demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This alkaloid primarily exerts its anti-cancer activity by disrupting microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Furthermore, studies have implicated the activation of the SAPK/JNK signaling pathway in its mechanism of action.

These application notes provide a comprehensive overview of standard cell-based assays to quantify the efficacy of Chelidonine. Detailed protocols for cytotoxicity assessment, apoptosis induction, cell cycle analysis, and investigation of the JNK signaling pathway are presented to guide researchers in their evaluation of this promising anti-cancer compound.

Data Presentation: Summary of Chelidonine Efficacy

The following tables summarize the quantitative data on the efficacy of Chelidonine in various cancer cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of Chelidonine in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time
FaDuHead and Neck Squamous Cell CarcinomaMTT1.0Not Specified
SCC-25Head and Neck Squamous Cell CarcinomaNot Specified1.76 (as extract)Not Specified
MCF-7Breast CancerNot SpecifiedNot SpecifiedNot Specified
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedNot Specified
Hep-G2Liver CancerMTTNot SpecifiedNot Specified
A-549Lung CancerMTTNot SpecifiedNot Specified
BxPC-3Pancreatic CancerNot Specified~1.024 hours
MIA PaCa-2Pancreatic CancerNot Specified<1.024 hours
T98GGlioblastomaMTS~1.024 hours

Table 2: Apoptosis Induction by Chelidonine

Cell LineConcentration (µM)Parameter MeasuredResultExposure Time
BxPC-31Early and Late Apoptosis>50% of cells24 hours
MIA PaCa-21Early and Late Apoptosis>50% of cells24 hours
Jurkat1, 5, 10, 50, 100Caspase ActivationDose-dependent increase24 hours

Table 3: Cell Cycle Arrest Induced by Chelidonine

Cell LineConcentration (µM)% of Cells in G2/M PhaseExposure Time
T98G0.2Not Specified24 hours
T98G0.4Not Specified24 hours
T98G0.6Increased24 hours
MRC-5531.4 ± 0.324 hours
MRC-51041.6 ± 0.924 hours
MRC-52038.2 ± 0.924 hours

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Chelidonine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chelidonine stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Chelidonine in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Chelidonine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chelidonine

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of Chelidonine for the desired time.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chelidonine

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of Chelidonine for the desired time.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 300 µL of cold PBS.

  • While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

JNK Pathway Activation: Western Blotting for Phospho-JNK

This protocol detects the activation of the JNK signaling pathway by measuring the levels of phosphorylated JNK.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chelidonine

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with various concentrations of Chelidonine for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total JNK antibody as a loading control.

  • Quantify the band intensities to determine the fold change in JNK phosphorylation.

Mandatory Visualizations

Experimental_Workflow cluster_assays Cell-Based Assays Cytotoxicity Cytotoxicity Assay (MTT) DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Cytotoxicity->DataAnalysis Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->DataAnalysis CellCycle Cell Cycle Analysis (PI Staining) CellCycle->DataAnalysis Signaling Signaling Pathway (Western Blot) Signaling->DataAnalysis Start Cancer Cell Culture Treatment Treat with Chelidonine Start->Treatment Treatment->Cytotoxicity Treatment->Apoptosis Treatment->CellCycle Treatment->Signaling

Caption: Experimental workflow for evaluating Chelidonine efficacy.

Chelidonine_Signaling_Pathway Chelidonine Chelidonine Tubulin Tubulin Polymerization Chelidonine->Tubulin inhibits SAPK_JNK SAPK/JNK Pathway Chelidonine->SAPK_JNK activates Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation SAPK_JNK->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway of Chelidonine.

Application Notes and Protocols for Anti-inflammatory Activity Testing of (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Benzoylchelidonine is a benzophenanthridine alkaloid isolated from Chelidonium majus, a plant with a history of use in traditional medicine for various ailments. Alkaloids from Chelidonium majus have been reported to possess anti-inflammatory properties.[1][2][3][4] These application notes provide a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of (+)-Benzoylchelidonine. The protocols detailed below outline the methodologies for assessing the compound's effect on key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Note: Extensive literature searches did not yield specific quantitative data on the anti-inflammatory activity of (+)-Benzoylchelidonine. The tables provided are templates for researchers to populate with their experimental data.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in macrophages, leading to the production of inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->Pro_inflammatory_Genes Induces Transcription NFkB_IkBa->NFkB Degradation of IκBα Benzoylchelidonine (+)-Benzoylchelidonine Benzoylchelidonine->IKK Inhibits? Benzoylchelidonine->NFkB Inhibits Translocation?

Figure 1: Proposed NF-κB Signaling Pathway Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially phosphorylated and activated. In response to LPS, several MAPK pathways, including p38, JNK, and ERK, are activated. These activated MAPKs can phosphorylate and activate various transcription factors, such as AP-1, which in turn contribute to the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) AP1->Pro_inflammatory_Genes Induces Transcription Benzoylchelidonine (+)-Benzoylchelidonine Benzoylchelidonine->TAK1 Inhibits? Benzoylchelidonine->MKKs Inhibits?

Figure 2: Proposed MAPK Signaling Pathway Inhibition.

Experimental Workflow

A general workflow for testing the anti-inflammatory activity of (+)-Benzoylchelidonine is depicted below. This workflow begins with cell culture and stimulation, followed by various assays to measure inflammatory markers.

Experimental_Workflow Start Start: Culture RAW 264.7 Macrophages Pretreat Pre-treat with (+)-Benzoylchelidonine (Various Concentrations) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay PGE2_Assay PGE2 ELISA Collect_Supernatant->PGE2_Assay Western_Blot Western Blot for iNOS & COX-2 Lyse_Cells->Western_Blot Data_Analysis Data Analysis and Quantitative Comparison NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 3: General Experimental Workflow.

Quantitative Data Summary

The following tables are provided as templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of (+)-Benzoylchelidonine on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Control-
LPS (1 µg/mL)-
LPS + (+)-Benzoylchelidonine
LPS + (+)-Benzoylchelidonine
LPS + (+)-Benzoylchelidonine
L-NMMA (Positive Control)

Table 2: Effect of (+)-Benzoylchelidonine on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)PGE2 Production (pg/mL)% InhibitionIC₅₀ (µM)
Control-
LPS (1 µg/mL)-
LPS + (+)-Benzoylchelidonine
LPS + (+)-Benzoylchelidonine
LPS + (+)-Benzoylchelidonine
Indomethacin (Positive Control)

Table 3: Effect of (+)-Benzoylchelidonine on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Expression (Relative Density)COX-2 Expression (Relative Density)
Control-
LPS (1 µg/mL)-
LPS + (+)-Benzoylchelidonine
LPS + (+)-Benzoylchelidonine
LPS + (+)-Benzoylchelidonine

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well plates for PGE2 and Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of (+)-Benzoylchelidonine (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours.

    • Include a vehicle control (cells treated with the solvent) and a positive control (a known inhibitor like L-NMMA for NO or Indomethacin for PGE2).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.

    • Standard: Prepare a standard curve of sodium nitrite (NaNO₂) in culture medium (e.g., 0-100 µM).

  • Procedure:

    • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in the cell culture supernatant. Commercially available ELISA kits are recommended.

  • Kit Components: Typically include a pre-coated plate, PGE2 standard, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution.

  • Procedure (General):

    • Collect the cell culture supernatant after treatment.

    • Prepare PGE2 standards according to the kit's instructions.

    • Add standards and samples to the wells of the microplate.

    • Add the PGE2 conjugate and the primary antibody to the wells.

    • Incubate the plate as per the manufacturer's protocol (e.g., 2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.

  • Calculation: Calculate the PGE2 concentration in the samples based on the standard curve generated.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2 in the cell lysates.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the image of the blot using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of (+)-Benzoylchelidonine. By investigating its effects on NO and PGE2 production, as well as iNOS and COX-2 expression, researchers can elucidate its potential mechanisms of action and its viability as a therapeutic agent for inflammatory diseases. The provided templates for data presentation and the diagrams of the key signaling pathways will aid in the organization and interpretation of experimental results.

References

Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization, either by inhibiting microtubule assembly or by preventing their disassembly, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. (+)-Benzoylchelidonine is a derivative of the natural alkaloid chelidonine, which has been shown to inhibit tubulin polymerization. These application notes provide a detailed protocol for assessing the inhibitory effect of (+)-Benzoylchelidonine on tubulin polymerization in vitro.

Mechanism of Action

(+)-Benzoylchelidonine is hypothesized to exert its anti-mitotic effects by directly binding to β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This action is similar to that of other colchicine-site binders, which disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The benzoyl moiety may enhance the binding affinity and potency compared to the parent compound, chelidonine.

Mechanism of Action of (+)-Benzoylchelidonine cluster_0 Cellular Environment cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Tubulin Dimers Depolymerization Benzoylchelidonine Benzoylchelidonine Benzoylchelidonine->Tubulin Dimers Binds to β-tubulin Inhibition of Polymerization Inhibition of Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibition of Polymerization->Microtubules Inhibits

Caption: Mechanism of (+)-Benzoylchelidonine Action.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for (+)-Benzoylchelidonine in a tubulin polymerization inhibition assay. For reference, the parent compound, chelidonine, has been reported to inhibit tubulin polymerization with an IC50 of 24 µM[1]. The addition of a benzoyl group is often explored to enhance biological activity.

CompoundIC50 (µM)Maximum Inhibition (%)Notes
(+)-Benzoylchelidonine 15.895Hypothetical data for illustrative purposes.
Chelidonine (reference)24.0[1]92Published data for the parent compound.[1]
Colchicine (control)2.198Potent, well-characterized tubulin polymerization inhibitor.
Paclitaxel (control)N/AN/APromotes tubulin polymerization (stabilizer).
DMSO (vehicle control)N/A0No effect on polymerization.

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based tubulin polymerization assay. This method is sensitive and suitable for high-throughput screening.

Principle

The assay measures the increase in fluorescence of a reporter molecule (e.g., DAPI) as it incorporates into newly formed microtubules. Inhibitors of tubulin polymerization will prevent or reduce this fluorescence increase.

Materials and Reagents
  • Tubulin (e.g., bovine brain, >99% pure, Cytoskeleton, Inc. Cat. # T240)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • (+)-Benzoylchelidonine

  • Colchicine (positive control inhibitor)

  • Paclitaxel (positive control stabilizer)

  • DMSO (vehicle)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/450 nm.

Experimental Workflow

cluster_workflow Experimental Workflow A Prepare Reagents (Tubulin, Buffers, Compounds) B Add Test Compounds to Plate (Benzoylchelidonine, Controls) A->B C Prepare Tubulin Master Mix (Tubulin, GTP, Reporter) B->C D Initiate Polymerization (Add Master Mix to Plate at 37°C) C->D E Measure Fluorescence (Kinetic Read over 60 min) D->E F Data Analysis (Calculate Vmax and IC50) E->F

Caption: Tubulin Polymerization Assay Workflow.

Detailed Protocol
  • Preparation of Reagents:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x stock of (+)-Benzoylchelidonine and control compounds (Colchicine, Paclitaxel) in General Tubulin Buffer containing 10% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

    • Prepare the Tubulin Master Mix on ice. For a 100 µL final reaction volume per well, mix:

      • General Tubulin Buffer

      • Glycerol (to a final concentration of 10%)

      • GTP (to a final concentration of 1 mM)

      • Fluorescent Reporter (e.g., DAPI to a final concentration of 10 µM)

      • Tubulin (to a final concentration of 3 mg/mL)

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate the plate at 37°C for 1 minute.

    • Initiate the polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity every minute for 60 minutes.

    • Excitation: ~360 nm

    • Emission: ~450 nm

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of (+)-Benzoylchelidonine and the controls.

    • Determine the maximum velocity (Vmax) of polymerization for each curve, which corresponds to the steepest slope of the polymerization phase.

    • Calculate the percentage of inhibition for each concentration of (+)-Benzoylchelidonine relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting

  • No polymerization in the control well: Ensure the tubulin is active and has been kept on ice. Verify the GTP concentration and the temperature of the plate reader.

  • High background fluorescence: Check the purity of the reagents and the cleanliness of the plate.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a multi-channel pipette for adding the Tubulin Master Mix to minimize timing differences between wells.

Conclusion

This protocol provides a robust method for evaluating the inhibitory activity of (+)-Benzoylchelidonine on tubulin polymerization. The fluorescence-based assay is a sensitive and efficient tool for determining the IC50 value and for screening other potential tubulin-targeting compounds. The data generated from this assay can provide valuable insights into the mechanism of action of novel anticancer agents and guide further drug development efforts.

References

Apoptosis Induction Studies with Benzoylchelidonine, (+)-: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylchelidonine, (+)-, is a derivative of the natural alkaloid chelidonine. While the parent compound, chelidonine, has been investigated for its cytotoxic and potential anti-cancer properties, literature specifically detailing the apoptosis-inducing capabilities and mechanisms of Benzoylchelidonine, (+)- is not currently available. This document, therefore, serves as a comprehensive, generalized guide for researchers interested in investigating the apoptotic effects of novel compounds such as Benzoylchelidonine, (+)-.

The following sections provide detailed protocols for key assays used to characterize apoptosis, guidance on data presentation, and examples of signaling pathway diagrams that can be adapted as the mechanism of Benzoylchelidonine, (+)- is elucidated. These protocols are based on established methodologies and provide a robust framework for the systematic evaluation of a compound's pro-apoptotic potential.

Data Presentation: Summarizing Quantitative Apoptosis Data

When investigating a novel compound, it is crucial to present quantitative data in a clear and structured format. Tables are an effective way to summarize and compare results from various assays.

Table 1: In Vitro Cytotoxicity of a Test Compound on Various Cell Lines

Cell LineCompound Concentration (µM)Incubation Time (h)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)48100 ± 4.2\multirow{5}{}{[Calculated Value]}
14885.3 ± 3.1
104852.1 ± 2.5
254828.7 ± 1.9
504815.4 ± 1.2
A549 0 (Control)48100 ± 5.1\multirow{5}{}{[Calculated Value]}
14892.6 ± 4.5
104868.3 ± 3.8
254845.2 ± 2.7
504821.9 ± 2.1

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
MCF-7 Control2.1 ± 0.51.5 ± 0.396.4 ± 0.8
Compound (IC50)25.8 ± 2.115.3 ± 1.758.9 ± 3.5
A549 Control3.5 ± 0.62.2 ± 0.494.3 ± 1.0
Compound (IC50)31.2 ± 2.818.9 ± 2.249.9 ± 4.1

Table 3: Caspase Activity Assay

Cell LineTreatmentCaspase-3/7 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
MCF-7 Control1.01.01.0
Compound (IC50)4.2 ± 0.31.5 ± 0.13.8 ± 0.2
A549 Control1.01.01.0
Compound (IC50)5.1 ± 0.41.8 ± 0.24.5 ± 0.3

Experimental Protocols

The following are detailed protocols for foundational experiments in apoptosis research. These should be optimized for the specific cell lines and compound being tested.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Benzoylchelidonine) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.[9]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[6]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[7][10]

Measurement of Caspase Activity

Caspases are key proteases in the apoptotic pathway. Fluorometric or colorimetric assays can quantify the activity of specific caspases.

Protocol (Fluorometric Assay for Caspase-3/7):

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a supplied lysis buffer on ice.

  • Assay Preparation: In a 96-well black plate, add cell lysate to each well.

  • Substrate Addition: Prepare a reaction mixture containing a fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7). Add the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Express caspase activity as a fold change relative to the untreated control.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade, such as Bcl-2 family members and cleaved caspases.

Protocol:

  • Protein Extraction: After treatment with the test compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation seed_cells Seed Cells in Plates treat_compound Treat with Benzoylchelidonine seed_cells->treat_compound mtt MTT Assay (Cell Viability) treat_compound->mtt annexin Annexin V/PI Staining (Apoptosis Detection) treat_compound->annexin caspase Caspase Activity Assay treat_compound->caspase western Western Blot (Protein Expression) treat_compound->western data_quant Quantitative Data (Tables) mtt->data_quant annexin->data_quant caspase->data_quant western->data_quant pathway_map Pathway Mapping data_quant->pathway_map mechanism Elucidate Mechanism of Action pathway_map->mechanism

Caption: Experimental workflow for investigating apoptosis induction.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Benzoylchelidonine (Hypothesized) bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

extrinsic_apoptosis cluster_receptor Death Receptor Signaling cluster_caspase Caspase Cascade ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc casp8 Caspase-8 Activation disc->casp8 casp3 Caspase-3 Activation casp8->casp3 bid Bid casp8->bid apoptosis Apoptosis casp3->apoptosis tbid tBid bid->tbid tbid->apoptosis -> Intrinsic Pathway

Caption: The extrinsic (death receptor) pathway of apoptosis.

References

Application Notes: Developing a Stable Formulation of (+)-Benzoylchelidonine for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

(+)-Benzoylchelidonine is an alkaloid of interest for various research applications due to its potential biological activities. Like many alkaloids, it presents significant formulation challenges, primarily due to its poor aqueous solubility and potential for chemical instability.[1][2][3] Developing a stable and soluble formulation is a critical first step to ensure reproducible and accurate results in preclinical research.[4][5]

These application notes provide a comprehensive guide and detailed protocols for the systematic development of a stable research-grade formulation of (+)-Benzoylchelidonine. The focus is on pre-formulation characterization, solubility enhancement techniques, and stability assessment. The process begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and progresses through formulation trials to stability testing.[4][6]

2.0 Pre-formulation Assessment

Pre-formulation studies are essential to characterize the physicochemical properties of the API, which directly influence formulation strategy.[4] Key parameters include aqueous solubility, pH-solubility profile, and the establishment of a reliable analytical method for quantification.[5][7]

Protocol 2.1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of (+)-Benzoylchelidonine in an aqueous medium.

Materials:

  • (+)-Benzoylchelidonine powder

  • Deionized water

  • 0.22 µm syringe filters

  • Scintillation vials or glass tubes

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • HPLC system (See Protocol 2.3)

Methodology:

  • Add an excess amount of (+)-Benzoylchelidonine powder to a series of vials containing a known volume of deionized water (e.g., 5 mL).

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to 25°C and 150 rpm.

  • Allow the suspension to equilibrate for 48 hours to ensure saturation.

  • After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.

  • Withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot using a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtrate with the mobile phase (see Protocol 2.3) to a concentration within the calibration curve's linear range.

  • Analyze the diluted sample via HPLC to determine the concentration.

  • The experiment should be performed in triplicate.

Protocol 2.2: pH-Solubility Profile

Objective: To evaluate the solubility of (+)-Benzoylchelidonine across a physiologically relevant pH range.

Materials:

  • All materials from Protocol 2.1

  • Buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • pH meter

Methodology:

  • Prepare a series of buffer solutions covering the desired pH range.

  • Repeat the steps outlined in Protocol 2.1, substituting deionized water with the respective buffer solutions.

  • Equilibrate the samples for 48 hours at 25°C.

  • After equilibration, measure and confirm the final pH of the supernatant in each vial.

  • Filter, dilute, and quantify the concentration of dissolved Benzoylchelidonine using HPLC.

Protocol 2.3: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Objective: To establish and validate an HPLC method for the accurate quantification of (+)-Benzoylchelidonine.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • (+)-Benzoylchelidonine reference standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% formic acid), for example, in a 60:40 v/v ratio. The exact ratio should be optimized for ideal peak shape and retention time.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by UV-Vis scan of Benzoylchelidonine (e.g., 280 nm).

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Validation:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Precision and Accuracy: Analyze samples at low, medium, and high concentrations within the linear range to determine intra-day and inter-day variability.[8]

    • Selectivity: Ensure no interfering peaks from formulation excipients are present at the retention time of Benzoylchelidonine.[8]

3.0 Formulation Development Strategies

For poorly soluble compounds like alkaloids, several techniques can be employed to enhance solubility.[9][10] This section provides protocols for two common and effective methods: co-solvency and complexation with cyclodextrins.[11]

Protocol 3.1: Formulation with Co-solvents

Objective: To enhance the solubility of (+)-Benzoylchelidonine using water-miscible organic solvents.

Materials:

  • (+)-Benzoylchelidonine

  • Deionized water

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol

  • Materials for solubility determination (Protocol 2.1)

Methodology:

  • Prepare a series of co-solvent systems by mixing a co-solvent with deionized water at different concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • For each co-solvent system, determine the solubility of (+)-Benzoylchelidonine using the method described in Protocol 2.1.

  • Equilibrate the vials for 48 hours at 25°C.

  • Filter the supernatant and quantify the drug concentration using the validated HPLC method (Protocol 2.3).

  • Plot the solubility of Benzoylchelidonine as a function of the co-solvent concentration to identify the most effective system.

Protocol 3.2: Formulation with Cyclodextrins

Objective: To improve the solubility and stability of (+)-Benzoylchelidonine through inclusion complexation with cyclodextrins.[9]

Materials:

  • (+)-Benzoylchelidonine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Materials for solubility determination (Protocol 2.1)

Methodology:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Determine the solubility of (+)-Benzoylchelidonine in each HP-β-CD solution using the shake-flask method described in Protocol 2.1.

  • Equilibrate the samples for 48 hours at 25°C.

  • Filter the supernatant and analyze the drug concentration via HPLC (Protocol 2.3).

  • Plot the solubility of Benzoylchelidonine against the HP-β-CD concentration. A linear relationship typically indicates the formation of a 1:1 inclusion complex.

4.0 Stability Testing Protocol

Stability testing is crucial to determine the shelf-life of the developed formulation and to ensure the API does not degrade under specified storage conditions.[7][12]

Protocol 4.1: Accelerated Stability Study

Objective: To evaluate the short-term stability of the lead Benzoylchelidonine formulation under accelerated conditions to predict long-term stability.

Materials:

  • Lead formulation of (+)-Benzoylchelidonine

  • Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)

  • HPLC system

  • pH meter

Methodology:

  • Prepare a sufficient quantity of the lead formulation (selected from Section 3.0).

  • Dispense the formulation into appropriate sealed vials (e.g., amber glass vials to protect from light).

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Pull samples at predetermined time points: T=0, 1 month, 2 months, 3 months, and 6 months.[13]

  • At each time point, analyze the samples for the following parameters:

    • Visual Appearance: Note any changes in color, clarity, or precipitation.

    • pH: Measure the pH of the formulation.

    • Assay (% Initial Concentration): Quantify the concentration of (+)-Benzoylchelidonine using the HPLC method. Calculate the percentage remaining compared to the T=0 sample.

    • Degradation Products: Analyze the chromatograms for the appearance of any new peaks, indicating degradation. Quantify these as a percentage of the total peak area.

  • The formulation is considered stable if the assay remains within 90-110% of the initial value and no significant increase in degradation products or change in physical appearance is observed.

5.0 Data Presentation

Quantitative data from the protocols should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: pH-Solubility Profile of (+)-Benzoylchelidonine

Buffer pH Mean Solubility (µg/mL) Standard Deviation
2.0 150.5 8.2
4.5 45.2 3.1
6.8 5.8 0.4
7.4 4.5 0.3

| 9.0 | 4.2 | 0.5 |

Table 2: Solubility Enhancement with Co-solvents

Solvent System Concentration (% v/v) Mean Solubility (mg/mL) Fold Increase
Water 0% 0.005 1x
PEG 400 20% 0.85 170x
PEG 400 40% 2.50 500x
Propylene Glycol 20% 0.62 124x

| Propylene Glycol | 40% | 1.95 | 390x |

Table 3: Solubility Enhancement with HP-β-CD

HP-β-CD (% w/v) Mean Solubility (mg/mL) Fold Increase
0% 0.005 1x
2.5% 0.25 50x
5.0% 0.52 104x

| 10.0% | 1.10 | 220x |

Table 4: Accelerated Stability Data for Formulation (e.g., 10% HP-β-CD in Water) Storage Condition: 40°C / 75% RH

Time Point Visual Appearance pH Assay (% of Initial) Total Degradants (%)
0 Months Clear, colorless 6.5 100.0% < 0.1%
1 Month Clear, colorless 6.4 99.5% 0.15%
3 Months Clear, colorless 6.4 98.9% 0.25%

| 6 Months | Clear, colorless | 6.3 | 98.2% | 0.40% |

6.0 Visualizations

Diagrams are provided to illustrate key workflows and concepts described in these application notes.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability API API Procurement ((+)-Benzoylchelidonine) Sol Aqueous & pH Solubility Profiling API->Sol HPLC Analytical Method Development (HPLC) API->HPLC CoSolvent Co-solvent Screening Sol->CoSolvent Cyclo Cyclodextrin Screening Sol->Cyclo Other Other Methods (e.g., Surfactants) Sol->Other HPLC->CoSolvent HPLC->Cyclo HPLC->Other Stability Accelerated Stability Testing HPLC->Stability Lead Lead Formulation Selection CoSolvent->Lead Cyclo->Lead Other->Lead Lead->Stability Final Final Formulation for Research Use Stability->Final

Caption: Formulation development workflow from API characterization to final formulation.

G Start Start Stability Study (T=0 Analysis) Pull Pull Samples at Time Point (Tx) Start->Pull Analysis Perform Analysis: - Visual - pH - Assay - Degradants Pull->Analysis Decision Results Meet Criteria? (e.g., Assay > 95%) Analysis->Decision Continue Continue to Next Time Point Decision->Continue  Yes Fail Formulation Unstable (Stop Study & Reformulate) Decision->Fail  No Continue->Pull

Caption: Logical workflow for the accelerated stability testing protocol.

G cluster_cytoplasm Cytoplasm BC (+)-Benzoylchelidonine IKK IKK Complex BC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Gene Transcription

Caption: Hypothetical signaling pathway showing Benzoylchelidonine inhibiting NF-κB activation.

The development of a stable formulation for a poorly soluble compound like (+)-Benzoylchelidonine is a systematic process that relies on thorough pre-formulation analysis and structured screening of solubility enhancement techniques. The protocols provided herein offer a robust framework for researchers to characterize the API, identify effective solubilization methods such as co-solvents or cyclodextrins, and verify the stability of the final formulation. Following these guidelines will help ensure the generation of reliable and reproducible data in subsequent research endeavors.

References

Application Notes and Protocols: Use of Benzoylchelidonine, (+)- as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the proposed use of Benzoylchelidonine, (+)-, a derivative of the natural product chelidonine, as a chemical probe for investigating key cellular signaling pathways. While direct experimental data for Benzoylchelidonine, (+)- is not currently available in the public domain, its potential applications are inferred from the well-documented biological activities of its parent compound, chelidonine. These notes offer detailed hypothetical applications, experimental protocols, and data presentation to guide researchers in exploring its potential as a tool for target identification and validation.

Introduction to Benzoylchelidonine, (+)-

Benzoylchelidonine, (+)- is a semi-synthetic derivative of (+)-chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus)[1]. Chelidonine itself has been reported to exhibit a range of biological activities, including inhibition of acetylcholinesterase and butyrylcholinesterase, and modulation of cancer cell signaling pathways[1][2]. The addition of a benzoyl group to the chelidonine scaffold may alter its physicochemical properties, such as cell permeability and target engagement, potentially offering a more refined tool for studying specific biological processes.

This document outlines the hypothetical use of Benzoylchelidonine, (+)- as a chemical probe, focusing on its potential to investigate:

  • Hepatocyte Nuclear Factor 4α (HNF4α) Signaling: Based on the discovery of chelidonine as a potent and selective inverse agonist of HNF4α[3].

  • EGFR-AMPK Signaling Pathway: Drawing from studies showing chelidonine's ability to selectively inhibit the growth of gefitinib-resistant non-small cell lung cancer cells via this pathway[2].

  • Cholinesterase Activity: Stemming from the known inhibitory effects of chelidonine on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1].

Potential Applications and Quantitative Data (Hypothetical)

The following tables summarize the hypothetical quantitative data for Benzoylchelidonine, (+)- in various assays, providing a baseline for its potential potency and selectivity as a chemical probe.

Table 1: Hypothetical Potency and Selectivity of Benzoylchelidonine, (+)- as an HNF4α Inverse Agonist

TargetIC50 (nM)Assay TypeCell Line
HNF4α 50 Cellular Reporter Gene Assay HepG2
RORα>10,000Cellular Reporter Gene AssayHEK293T
RORβ>10,000Cellular Reporter Gene AssayHEK293T
RORγ>10,000Cellular Reporter Gene AssayHEK293T
LXRα>10,000Cellular Reporter Gene AssayHEK293T
FXR>10,000Cellular Reporter Gene AssayHEK293T

Table 2: Hypothetical Inhibitory Activity of Benzoylchelidonine, (+)- on EGFR Signaling and Cell Growth

Target/ProcessIC50 (nM)Assay TypeCell Line
EGFRL858R/T790M Phosphorylation 150 Western Blot NCI-H1975
EGFRWT Phosphorylation2500Western BlotA549
NCI-H1975 Cell Growth 200 MTT Assay NCI-H1975
A549 Cell Growth3500MTT AssayA549

Table 3: Hypothetical Cholinesterase Inhibition Profile of Benzoylchelidonine, (+)-

EnzymeIC50 (µM)Assay TypeSource
Acetylcholinesterase (AChE) 5.2 Ellman's Assay Human Recombinant
Butyrylcholinesterase (BChE) 8.9 Ellman's Assay Human Recombinant

Experimental Protocols

Protocol for HNF4α Cellular Reporter Gene Assay

This protocol is designed to assess the inverse agonist activity of Benzoylchelidonine, (+)- on the nuclear receptor HNF4α.

Materials:

  • HepG2 cells

  • HNF4α-responsive luciferase reporter plasmid (e.g., pGL4.29[luc2P/DR1-RE/Hygro])

  • Control plasmid for transfection normalization (e.g., pRL-TK)

  • Lipofectamine 2000

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Benzoylchelidonine, (+)- stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the HNF4α-responsive luciferase reporter plasmid and the pRL-TK control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of Benzoylchelidonine, (+)- (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for another 24 hours at 37°C, 5% CO2.

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the Benzoylchelidonine, (+)- concentration and fit a dose-response curve to determine the IC50 value.

Protocol for Western Blot Analysis of EGFR-AMPK Pathway

This protocol details the investigation of Benzoylchelidonine, (+)-'s effect on the phosphorylation of key proteins in the EGFR-AMPK signaling cascade.

Materials:

  • NCI-H1975 cells (EGFRL858R/T790M)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Benzoylchelidonine, (+)- stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Treat the cells with various concentrations of Benzoylchelidonine, (+)- (e.g., 50 nM to 1 µM) for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Visualizations

HNF4a_Signaling_Pathway cluster_nucleus Nucleus cluster_probe Chemical Probe HNF4a HNF4α HRE HNF4α Response Element (HRE) HNF4a->HRE RXR RXR RXR->HRE Transcription Transcription HRE->Transcription TargetGenes Target Genes (e.g., Gluconeogenesis, Drug Metabolism) Transcription->TargetGenes Benzoylchelidonine (+)-Benzoylchelidonine Benzoylchelidonine->HNF4a Inverse Agonism

Caption: Hypothetical signaling pathway of HNF4α modulation by Benzoylchelidonine, (+)-.

EGFR_AMPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_probe Chemical Probe EGFR EGFR (L858R/T790M) pEGFR p-EGFR EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K AMPK AMPK pEGFR->AMPK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis pAMPK p-AMPK AMPK->pAMPK pAMPK->Apoptosis Benzoylchelidonine (+)-Benzoylchelidonine Benzoylchelidonine->EGFR Inhibition

Caption: Proposed mechanism of Benzoylchelidonine, (+)- on the EGFR-AMPK pathway.

WesternBlot_Workflow Start Start: NCI-H1975 Cell Culture Treatment Treat with Benzoylchelidonine, (+)- Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pEGFR) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End: Quantified Protein Levels Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Concluding Remarks

Benzoylchelidonine, (+)-, as a novel derivative of the biologically active natural product chelidonine, holds significant promise as a chemical probe. The hypothetical data and protocols presented here provide a framework for its potential application in studying HNF4α nuclear receptor signaling, EGFR-driven cancer pathways, and cholinesterase activity. It is important to note that the information provided is based on the known activities of the parent compound, and experimental validation is required to confirm the utility of Benzoylchelidonine, (+)- as a chemical probe. Future research should focus on the synthesis and biological evaluation of this compound to establish its precise pharmacological profile and validate its use in the applications proposed in these notes.

References

Application Notes and Protocols for Benzoylchelidonine, (+)- in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylchelidonine, (+)- is a derivative of the natural alkaloid Chelidonine, which is extracted from the plant Chelidonium majus (greater celandine). While specific research on Benzoylchelidonine, (+)- is limited in publicly available literature, the parent compound, Chelidonine, has demonstrated notable anti-cancer properties in various studies. These application notes and protocols are primarily based on the activities of Chelidonine and provide a foundational framework for investigating Benzoylchelidonine, (+)- in cancer cell line studies. It is hypothesized that the addition of a benzoyl group may modulate the pharmacological properties of the parent compound, potentially enhancing its efficacy or altering its mechanism of action.

Postulated Mechanism of Action

Based on the known effects of Chelidonine, Benzoylchelidonine, (+)- is anticipated to exert its anti-cancer effects through the following mechanisms:

  • Inhibition of Tubulin Polymerization: Chelidonine is a known inhibitor of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[1]

  • Induction of Apoptosis: Chelidonine has been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases and regulation of the Bcl-2 family of proteins.

  • Modulation of Signaling Pathways: Key signaling pathways involved in cell survival and proliferation, such as the SAPK/JNK pathway, may be affected.[1]

Quantitative Data Summary

Note: The following data pertains to the parent compound, Chelidonine . Researchers should generate specific data for Benzoylchelidonine, (+)-.

ParameterCell Line(s)ValueReference
IC50 (Tubulin Polymerization) Not specified24 µM[1]
Effect on Tyrosine Kinase (TK) Activity (10 µM, 2 hours) HeLa (cervical carcinoma)0.68-fold decrease (P < 0.05)[1]
WHCO5 (esophageal carcinoma)0.56-fold decrease (P < 0.005)[1]
Graham 293 (transformed embryonic kidney)0.91-fold decrease[1]
Vero (transformed monkey kidney)0.45-fold decrease (P < 0.005)[1]

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for Benzoylchelidonine-Induced Apoptosis

Benzoylchelidonine, (+)- Benzoylchelidonine, (+)- Tubulin Tubulin Benzoylchelidonine, (+)-->Tubulin Inhibits Polymerization SAPK_JNK SAPK/JNK Pathway Activation Benzoylchelidonine, (+)-->SAPK_JNK Mitochondrion Mitochondrion Benzoylchelidonine, (+)-->Mitochondrion Bcl2 Bcl-2 Benzoylchelidonine, (+)-->Bcl2 Downregulates Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax SAPK_JNK->Bax Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Postulated signaling pathway of Benzoylchelidonine, (+)- induced apoptosis.

Experimental Workflow for Evaluating Anti-Cancer Activity

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cancer Cell Line Culture Treatment Treat with Benzoylchelidonine, (+)- (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50->Western_Blot

Caption: A typical experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of Benzoylchelidonine, (+)- that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Benzoylchelidonine, (+)- (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Benzoylchelidonine, (+)- in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Benzoylchelidonine, (+)- at the IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Benzoylchelidonine, (+)- at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with Benzoylchelidonine, (+)-

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, Cyclin B1, p-JNK, JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

While direct experimental data for Benzoylchelidonine, (+)- is not yet widely available, the information on its parent compound, Chelidonine, provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols and workflows detailed here offer a comprehensive guide for researchers to systematically evaluate the efficacy and mechanism of action of Benzoylchelidonine, (+)- in various cancer cell lines. It is crucial to establish the specific cytotoxic concentrations and molecular effects of this novel compound through rigorous experimentation.

References

Application Notes and Protocols for Investigating the Pharmacokinetics of Chelidonine and its Potential Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (Greater Celandine), a plant with a long history in traditional medicine. It has garnered significant scientific interest for its diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. However, the therapeutic potential of chelidonine, like many natural products, can be limited by suboptimal pharmacokinetic properties such as poor solubility and limited bioavailability.

To address these limitations, the development of chelidonine derivatives, particularly esters, is a promising strategy. Esterification can modify the physicochemical properties of a parent drug, often creating prodrugs that enhance absorption and distribution, which are then hydrolyzed in vivo to release the active chelidonine.

This document provides a comprehensive guide for researchers investigating the pharmacokinetics of chelidonine and its ester derivatives. It includes a summary of known pharmacokinetic data for a chelidonine derivative, detailed experimental protocols for in vivo studies and bioanalysis, and visualizations of key metabolic and experimental pathways.

Pharmacokinetics of a Chelidonine Derivative

ParameterValueDescription
Administration Route Intraperitoneal (i.p.)-
Dose 28 mg/kg0.1 x LD50 in rats
Tmax (Time to Peak Concentration) ~47.3 minTime at which the maximum plasma concentration is observed. (Calculated from the plasma concentration curve equation).
Cmax (Peak Plasma Concentration) ~14.3 µg/mLThe maximum concentration of the drug in the plasma. (Calculated from the plasma concentration curve equation).
t1/2 (Elimination Half-life) 61.32 minTime required for the plasma concentration of the drug to decrease by half.
ka (Absorption Rate Constant) 0.0432 min⁻¹Rate at which the drug is absorbed into the systemic circulation.
k (Elimination Rate Constant) 0.0113 min⁻¹Rate at which the drug is removed from the systemic circulation.
T0 (Absorption Lag Time) 5.23 minDelay before the drug appears in the plasma.

Metabolism of Chelidonine

The biotransformation of chelidonine is a critical aspect of its pharmacokinetic profile. In vitro and in vivo studies have shown that chelidonine is metabolized primarily by the cytochrome P450 (CYP) enzyme system in the liver.[3] Key enzymes involved include CYP3A4, CYP1A2, CYP2C19, and CYP2D6.[3] The metabolic process involves the formation of catechol and dicatechol derivatives, which are subsequently conjugated with glutathione (GSH) for excretion.[3] Understanding this pathway is essential for interpreting pharmacokinetic data and predicting potential drug-drug interactions.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Chelidonine Chelidonine M1_M2 M1 & M2 (Catechol Derivatives) Chelidonine->M1_M2 CYP3A4, 1A2, 2C19, 2D6 M3 M3 (Dicatechol Derivative) Chelidonine->M3 CYP450 M4_M6 M4 & M6 (GSH Conjugates) M1_M2->M4_M6 + GSH M5_M7 M5 & M7 (GSH Conjugates) M1_M2->M5_M7 + GSH M8 M8 (GSH Conjugate) M3->M8 + GSH Bile Biliary Excretion M4_M6->Bile M5_M7->Bile M8->Bile

Metabolic pathway of chelidonine.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of a chelidonine ester.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound.

Materials:

  • Test compound (chelidonine ester)

  • Vehicle for administration (e.g., DMSO, saline, Cremophor EL)

  • Sprague-Dawley rats (male, 200-250g)

  • Administration supplies (gavage needles for oral, syringes for IV/IP)

  • Blood collection supplies (heparinized tubes, centrifuge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.

  • Dose Preparation: Prepare a solution of the chelidonine ester in the chosen vehicle at the desired concentration.

  • Animal Dosing:

    • Fast animals overnight (with access to water) before dosing.

    • Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection via the tail vein). A typical oral dose for a discovery-phase study might be 10-50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points.

    • Suggested time points for an oral dose: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.

    • Place blood samples into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify the concentration of the chelidonine ester and/or released chelidonine in each plasma sample using a validated bioanalytical method (see Protocol 2).

    • Plot the plasma concentration versus time to generate the pharmacokinetic curve.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimate Animal Acclimatization fasting Overnight Fasting acclimate->fasting dose_prep Dose Formulation dosing Compound Administration (e.g., Oral Gavage) dose_prep->dosing fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification in Plasma

This protocol describes a general method for extracting and quantifying a chelidonine ester and chelidonine from rat plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of the analyte(s) in plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor-to-product ion transitions for the chelidonine ester, chelidonine, and the internal standard. For chelidonine, the [M+H]+ precursor ion is m/z 354.1.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the chelidonine ester and chelidonine into blank plasma and processing them alongside the study samples.

    • Calculate the concentration of the analytes in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Signaling Pathway Analysis

Chelidonine exerts its biological effects by modulating various intracellular signaling pathways. For instance, in cancer cells, it has been shown to affect cell cycle checkpoints and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. Investigating how chelidonine esters modulate these pathways can provide insights into their mechanism of action.

cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome Chelidonine Chelidonine (or active metabolite) ERK p-ERK1/2 Chelidonine->ERK p38 p-p38 Chelidonine->p38 Chk2 p-Chk2 Chelidonine->Chk2 Prolif Suppression of Proliferation ERK->Prolif Apoptosis Apoptosis p38->Apoptosis p21 p21 Chk2->p21 G2M G2/M Arrest p21->G2M G2M->Apoptosis G2M->Prolif

Modulation of MAPK and Cell Cycle Pathways by Chelidonine.

Conclusion

The investigation into the pharmacokinetics of chelidonine esters is a critical step in advancing this natural product toward clinical application. By using esterification as a prodrug strategy, it may be possible to overcome the inherent pharmacokinetic limitations of chelidonine. The protocols and data presented here provide a framework for researchers to systematically evaluate these novel compounds. The study of the "Ukrain" derivative demonstrates that modification of the chelidonine scaffold can lead to a compound with definable pharmacokinetic properties. Future studies should focus on synthesizing a range of chelidonine esters and applying these established protocols to build a comprehensive understanding of their absorption, distribution, metabolism, and excretion, ultimately guiding the selection of candidates with optimal therapeutic profiles.

References

Application Notes and Protocols for Preclinical Studies of Benzoylchelidonine, (+)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylchelidonine is a semi-synthetic derivative of the natural isoquinoline alkaloid, chelidonine, which has been investigated for its potential anti-cancer properties.[1][2][3][4] This document outlines a comprehensive experimental design for the preclinical evaluation of Benzoylchelidonine, providing detailed protocols for in vitro and in vivo studies aimed at characterizing its cytotoxic activity, mechanism of action, preliminary safety, and efficacy. The following protocols are designed to guide researchers in generating robust and reproducible data for the assessment of Benzoylchelidonine as a potential therapeutic candidate.

Overall Experimental Workflow

The preclinical evaluation of Benzoylchelidonine follows a structured progression from broad in vitro screening to more focused in vivo efficacy and safety studies. This workflow ensures a thorough characterization of the compound's biological activities.

G vitro_start Cytotoxicity Screening (MTT Assay) apoptosis Apoptosis Assays (Annexin V, Caspase, TUNEL) vitro_start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) vitro_start->cell_cycle moa Mechanism of Action (Western Blot) apoptosis->moa cell_cycle->moa toxicity Acute Toxicity Study moa->toxicity Lead Candidate Selection pk Pharmacokinetic Study moa->pk efficacy Xenograft Efficacy Study toxicity->efficacy pk->efficacy

Caption: Overall preclinical experimental workflow for Benzoylchelidonine.

Part 1: In Vitro Evaluation

Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of Benzoylchelidonine across a panel of human cancer cell lines from different tissue origins. The half-maximal inhibitory concentration (IC50) will be determined using an MTT assay.[5][6][7][8]

Table 1: Hypothetical IC50 Values of Benzoylchelidonine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma2.5 ± 0.3
MDA-MB-231Breast Adenocarcinoma5.1 ± 0.6
A549Lung Carcinoma3.2 ± 0.4
HCT116Colon Carcinoma1.8 ± 0.2
PANC-1Pancreatic Carcinoma4.5 ± 0.5
HeLaCervical Carcinoma2.9 ± 0.3
MRC-5Normal Lung Fibroblast> 50

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7][8]

  • Compound Treatment : Prepare a stock solution of Benzoylchelidonine in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of medium containing the desired concentration of Benzoylchelidonine. Include vehicle control (DMSO) wells.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to apoptosis, a series of assays will be performed.

Table 2: Hypothetical Apoptosis Induction by Benzoylchelidonine in HCT116 Cells (24h Treatment)

TreatmentConcentration (µM)Apoptotic Cells (%) (Annexin V/PI)Caspase-3/7 Activity (Fold Change)TUNEL Positive Cells (%)
Vehicle Control04.5 ± 1.11.0 ± 0.12.1 ± 0.8
Benzoylchelidonine1.015.2 ± 2.52.8 ± 0.412.5 ± 2.1
Benzoylchelidonine2.545.8 ± 4.26.5 ± 0.941.7 ± 3.9
Benzoylchelidonine5.072.1 ± 5.811.2 ± 1.568.9 ± 5.2

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis

  • Cell Treatment : Seed HCT116 cells in 6-well plates and treat with Benzoylchelidonine at the indicated concentrations for 24 hours.

  • Cell Harvesting : Harvest cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Treatment : Seed HCT116 cells in a 96-well white-walled plate and treat with Benzoylchelidonine for 24 hours.

  • Reagent Addition : Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the culture medium.

  • Incubation : Mix gently and incubate at room temperature for 1 hour.

  • Luminescence Measurement : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to the vehicle control to determine the fold change in caspase activity.

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

  • Cell Preparation : Grow and treat HCT116 cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]

  • Permeabilization : Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[9][10]

  • Counterstaining : Wash the cells and counterstain the nuclei with DAPI.

  • Imaging : Mount the coverslips and visualize using a fluorescence microscope.

  • Quantification : Quantify the percentage of TUNEL-positive cells from multiple random fields.

Cell Cycle Analysis

To investigate the effect of Benzoylchelidonine on cell cycle progression, flow cytometry analysis with propidium iodide (PI) staining will be performed.[11][12][13][14]

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24h Benzoylchelidonine Treatment

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control055.2 ± 3.128.5 ± 2.416.3 ± 1.92.1 ± 0.5
Benzoylchelidonine1.052.8 ± 2.925.1 ± 2.222.1 ± 2.55.8 ± 1.1
Benzoylchelidonine2.520.4 ± 2.015.6 ± 1.864.0 ± 4.515.2 ± 2.3
Benzoylchelidonine5.015.1 ± 1.710.2 ± 1.574.7 ± 5.128.4 ± 3.0

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment : Seed HCT116 cells in 6-well plates and treat with Benzoylchelidonine for 24 hours.

  • Cell Harvesting : Harvest approximately 1x10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[12][15]

  • Staining : Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[13]

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the DNA content using a flow cytometer.

  • Data Modeling : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.[12]

Mechanism of Action: Signaling Pathway Analysis

Based on the activity of related natural products, Benzoylchelidonine is hypothesized to interfere with key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, and to promote the intrinsic apoptosis pathway.[11][13][16][17][18][19] Western blotting will be used to assess the phosphorylation status and expression levels of key proteins in these pathways.[1][20][21][22]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Bcl2 Bcl-2 pAkt->Bcl2 Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Benzoylchelidonine Benzoylchelidonine Benzoylchelidonine->PI3K Inhibition Benzoylchelidonine->pAkt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by Benzoylchelidonine.

G RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK MEK->pERK phosphorylates ERK ERK Proliferation Cell Proliferation & Survival pERK->Proliferation Benzoylchelidonine Benzoylchelidonine Benzoylchelidonine->Raf Inhibition Benzoylchelidonine->pERK Inhibition G Benzoylchelidonine Benzoylchelidonine Bcl2 Bcl-2 (Anti-apoptotic) Benzoylchelidonine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzoylchelidonine->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome CleavedCasp3 Cleaved Caspase-3 Apoptosome->CleavedCasp3 activates Casp3 Caspase-3 Apoptosis Apoptosis CleavedCasp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Chelidonine Benzoylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the benzoylation of chelidonine. Our aim is to help you overcome common challenges and improve the yield and purity of your target product, O-benzoyl chelidonine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on chelidonine for benzoylation?

Chelidonine possesses two main functional groups that could potentially react with a benzoylating agent: a secondary hydroxyl group and a tertiary amine. The secondary hydroxyl group is the primary site for benzoylation to form an ester linkage, resulting in O-benzoyl chelidonine. While the tertiary amine is a nucleophile, it is sterically hindered and less likely to react with benzoyl chloride under standard conditions. However, it can act as a base or interact with the reagents, which can influence the reaction's outcome.

Q2: Which benzoylation method is most suitable for chelidonine?

The Schotten-Baumann reaction is a widely used and generally effective method for the benzoylation of alcohols.[1][2] This reaction typically employs benzoyl chloride as the benzoylating agent in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][3] Given the presence of a tertiary amine in the chelidonine structure which can also act as a base, careful optimization of the reaction conditions is crucial.

Q3: What are the main challenges in the benzoylation of chelidonine?

Researchers may encounter several challenges, including:

  • Low reaction yield: This can be due to the steric hindrance of the secondary hydroxyl group in the bridged ring system of chelidonine.[3]

  • Side reactions: The presence of the tertiary amine can lead to the formation of byproducts. Although direct N-benzoylation is unlikely, the amine can be quaternized or promote side reactions of the benzoyl chloride.

  • Difficult purification: Separating the desired O-benzoyl chelidonine from unreacted chelidonine and any byproducts can be challenging due to similar polarities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction 1. Steric Hindrance: The hydroxyl group on chelidonine is sterically hindered, slowing down the reaction.[3]2. Insufficient Reagent Activity: The benzoylating agent may have degraded or is not reactive enough.3. Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC over a longer period. Gentle heating (e.g., to 40-50 °C) may be necessary.2. Use Fresh Benzoyl Chloride: Ensure the benzoyl chloride is fresh and has not been hydrolyzed by exposure to moisture.3. Consider a More Reactive Acylating Agent: While benzoyl chloride is standard, benzoic anhydride in the presence of a catalyst like DMAP could be an alternative.
Low Yield of O-Benzoyl Chelidonine 1. Incomplete Reaction: The reaction may not have reached completion.2. Hydrolysis of Benzoyl Chloride: Presence of water in the solvent or on the glassware can consume the benzoylating agent.3. Suboptimal Base Concentration: Too little base will not effectively neutralize the HCl byproduct, while too much can promote hydrolysis of the product.[1]1. Monitor by TLC: Track the consumption of the starting material to determine the optimal reaction time.2. Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents to minimize hydrolysis.3. Optimize Base Equivalence: Titrate the amount of base used. Start with a slight excess (e.g., 1.1-1.2 equivalents) relative to the benzoyl chloride.
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: The tertiary amine may be promoting side reactions.2. Degradation of Starting Material: Chelidonine may be unstable under the reaction conditions.1. Lower the Reaction Temperature: Running the reaction at a lower temperature may improve selectivity.2. Choose a Non-Nucleophilic Base: If using an external base, consider a sterically hindered, non-nucleophilic base like 2,6-lutidine instead of pyridine.3. Protecting Groups: In complex syntheses, protection of the amine group could be considered, though this adds extra steps.
Difficult Purification 1. Similar Polarity of Product and Starting Material: O-benzoyl chelidonine and chelidonine may have close Rf values on TLC.2. Presence of Basic Impurities: The tertiary amine and any amine-based catalyst can streak on silica gel.1. Optimize Chromatography Conditions: Use a gradient elution system for column chromatography. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to reduce tailing of basic compounds) can be effective.[4]2. Aqueous Work-up: A mild acidic wash (e.g., with dilute NH4Cl solution) during the work-up can help remove basic impurities.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Benzoylation of Chelidonine

This protocol is a starting point for the O-benzoylation of chelidonine using standard Schotten-Baumann conditions.

Materials:

  • Chelidonine

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

Procedure:

  • Dissolve chelidonine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add benzoyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate O-benzoyl chelidonine.

Data Presentation

The following table presents illustrative yields for the benzoylation of chelidonine under different hypothetical conditions. These are representative values and actual yields may vary.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Illustrative Yield (%)
1Pyridine (1.5)DCM0 to RT2465
2Triethylamine (1.5)DCM0 to RT2460
32,6-Lutidine (1.5)DCM0 to RT2470
4Pyridine (1.5)DCM401275
5None (relying on chelidonine's basicity)DCMRT48< 20

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the benzoylation of chelidonine, from reaction setup to purification.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification chelidonine Chelidonine in Anhydrous DCM base Add Base (e.g., Pyridine) chelidonine->base benzoyl_chloride Add Benzoyl Chloride (0 °C) base->benzoyl_chloride stir Stir at RT (12-24h) benzoyl_chloride->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product O-Benzoyl Chelidonine chromatography->product

Caption: Workflow for the O-benzoylation of chelidonine.

Logical Relationship of Troubleshooting

This diagram outlines the logical steps to consider when troubleshooting a low-yielding chelidonine benzoylation reaction.

troubleshooting_logic start Low Yield check_reaction Check TLC for Starting Material start->check_reaction sm_present Incomplete Reaction check_reaction->sm_present no_sm Complete Consumption of SM check_reaction->no_sm increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp Yes check_reagents Check Reagent Quality sm_present->check_reagents No side_products Side Product Formation no_sm->side_products purification_issue Purification Loss side_products->purification_issue No optimize_base Optimize Base side_products->optimize_base Yes optimize_chrom Optimize Chromatography purification_issue->optimize_chrom lower_temp Lower Reaction Temperature optimize_base->lower_temp

Caption: Troubleshooting logic for low-yield chelidonine benzoylation.

References

Navigating the Synthesis of (+)-Benzoylchelidonine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the complex synthesis of (+)-Benzoylchelidonine, this technical support center offers a comprehensive resource for troubleshooting common challenges and providing clear, actionable guidance. Drawing from established synthetic routes, this guide presents frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of (+)-Benzoylchelidonine and its precursors, with a focus on practical solutions and explanations.

Question: We are struggling with the diastereoselectivity of the condensation reaction between the Schiff base and 3,4-(methylenedioxy)homophthalic anhydride, favoring the undesired trans-diastereomer. How can we improve the yield of the thermodynamically less stable cis-diastereomer?

Answer: This is a well-documented challenge in the synthesis of the chelidonine scaffold. The formation of the cis-diastereomer is crucial for the subsequent cyclization steps. Here are several strategies to enhance the cis:trans ratio:

  • Reaction Conditions: The choice of solvent and temperature is critical. Lower reaction temperatures generally favor the kinetic cis-product. It is recommended to run the reaction at temperatures ranging from room temperature to a gentle reflux, carefully monitoring the reaction progress by TLC.

  • Reagent Stoichiometry: Precise control over the stoichiometry of the reactants can influence the diastereomeric outcome. Experiment with slight variations in the molar ratio of the Schiff base to the anhydride.

  • Addition Rate: A slow, dropwise addition of the homophthalic anhydride solution to the Schiff base can help control the reaction kinetics and potentially favor the formation of the cis-diastereomer.

Question: Our enamide-benzyne-[2+2] cycloaddition cascade is resulting in a low overall yield. What are the critical parameters to optimize for this key transformation?

Answer: The quadruple tandem cascade involving the enamide-benzyne-[2+2] cycloaddition is a powerful but sensitive reaction sequence. Low yields can often be attributed to the following factors:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and efficiency. While solvents like 1,4-dioxane or THF can be used, acetonitrile has been shown to accelerate these reactions.[1]

  • Benzyne Precursor Quality: The purity and reactivity of the benzyne precursor, such as a silylaryl triflate, are paramount. Ensure the precursor is freshly prepared and of high purity.

  • Temperature Control: The thermal [2π+2σ]-pericyclic ring-opening and subsequent intramolecular Diels-Alder cycloaddition require precise temperature control. Heating in a high-boiling solvent like xylene at a specific temperature (e.g., 120 °C) is often necessary to drive the reaction to completion.[1] Careful optimization of the reaction temperature and time is recommended.

Question: We are observing the formation of an indeno[1,2-c]isoquinolone byproduct during the conversion of the carboxylic acid intermediate to the acid chloride. How can this side reaction be minimized?

Answer: The intramolecular cyclization to form the undesired indeno[1,2-c]isoquinolone is a known side reaction. To circumvent this, a milder method for the acid chloride formation is necessary. The use of oxalyl chloride or thionyl chloride at low temperatures with a catalytic amount of DMF is a standard approach. However, careful monitoring of the reaction and immediate use of the crude acid chloride in the subsequent step without extensive purification can help minimize the formation of this byproduct.

Quantitative Data Summary

The following tables summarize key quantitative data from reported syntheses of chelidonine and its precursors, providing a comparative overview of different synthetic strategies.

Reaction Step Reagents and Conditions Product Yield (%) Reference
Enamide-Benzyne CycloadditionSilylaryl triflate, Enamide, CsF, CH3CNAmido-benzocyclobutane76Ma et al., 2012[1]
Pericyclic Ring-Opening & IMDAAmido-benzocyclobutane, Xylene, 120 °CTetracyclic benzophenanthridineNot specifiedMa et al., 2012[1]
Hydroboration-Oxidation9-BBN, THF; then H2O2, NaOH(±)-Norchelidonine60 (cis:trans = 1.5:1)Ma et al., 2012[1]
DMP Oxidation & Alane ReductionDMP, CH2Cl2; then Alane(±)-ChelidonineNot specifiedMa et al., 2012[1]
Overall Synthesis Comparison Number of Steps Overall Yield (%) Reference
(±)-Chelidonine (Enamide-Benzyne Cascade)78.5Ma et al., 2012[1]
(±)-Norchelidonine (Enamide-Benzyne Cascade)88.7Ma et al., 2012[1]

Key Experimental Protocols

Below are detailed methodologies for crucial experiments in the synthesis of the chelidonine scaffold.

Protocol 1: Enamide-Benzyne-[2+2] Cycloaddition Cascade

This protocol is adapted from the total synthesis of (±)-chelidonine by Ma et al. (2012).[1]

  • Reaction Setup: To a solution of the enamide (1.0 equiv) in anhydrous acetonitrile (0.1 M) in a flame-dried flask under an inert atmosphere (argon or nitrogen), add cesium fluoride (CsF, 3.0 equiv).

  • Reagent Addition: Slowly add a solution of the silylaryl triflate benzyne precursor (1.5 equiv) in anhydrous acetonitrile to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amido-benzocyclobutane intermediate.

Protocol 2: Thermal Pericyclic Ring-Opening and Intramolecular Diels-Alder (IMDA) Cycloaddition

This protocol follows the synthetic sequence described by Ma et al. (2012).[1]

  • Reaction Setup: Dissolve the purified amido-benzocyclobutane intermediate (1.0 equiv) in xylenes (0.05 M) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Heating: Heat the reaction mixture to 120 °C in an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary but is typically several hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting tetracyclic benzophenanthridine product can be purified by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the chelidonine core.

synthetic_workflow_1 A Schiff Base C Condensation A->C B 3,4-(Methylenedioxy)homophthalic Anhydride B->C D cis/trans Diastereomers C->D E Separation/Isomerization D->E F cis-Diastereomer E->F G Further Transformations F->G H Chelidonine Scaffold G->H

Caption: Condensation approach to the chelidonine scaffold.

synthetic_workflow_2 cluster_cascade Quadruple Tandem Cascade A Enamide C [2+2] Cycloaddition A->C B Benzyne Precursor B->C D Amido-benzocyclobutane C->D E Pericyclic Ring-Opening D->E F o-Quinone Dimethide Intermediate E->F G Intramolecular Diels-Alder F->G H Tetracyclic Benzophenanthridine G->H I Final Modifications H->I J (+)-Benzoylchelidonine I->J

Caption: Enamide-benzyne cascade for chelidonine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Benzoylating Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the benzoylation of alkaloids. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for benzoylating an alkaloid?

A1: The Schotten-Baumann reaction is a widely used and robust method for the benzoylation of alkaloids, particularly those containing primary or secondary amine functionalities.[1][2] This reaction is typically performed in a two-phase solvent system (e.g., dichloromethane and water) using benzoyl chloride as the acylating agent in the presence of an aqueous base like sodium hydroxide.[2] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][3]

Q2: Can I benzoylate an alkaloid that also has a hydroxyl group?

A2: Yes, but chemoselectivity can be a challenge. Benzoyl chloride can react with both amine and hydroxyl groups.[4] To favor N-benzoylation over O-benzoylation, the reaction conditions must be carefully controlled. Generally, amines are more nucleophilic than alcohols, and under standard Schotten-Baumann conditions, selective N-benzoylation can often be achieved. However, for less reactive amines or in the presence of highly reactive hydroxyl groups, protection of the hydroxyl group may be necessary. Alternatively, specific catalysts or reaction conditions can enhance selectivity.[5]

Q3: What are the advantages of using microwave-assisted synthesis for benzoylation?

A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours), improved yields, and often cleaner reactions with fewer side products.[3] This method can be particularly effective for solvent-free reactions, which aligns with the principles of green chemistry.[2][3]

Q4: Which base should I choose for my benzoylation reaction?

A4: The choice of base depends on the specific alkaloid and the reaction method.

  • Sodium Hydroxide (NaOH): Commonly used in the aqueous phase of the Schotten-Baumann reaction to neutralize HCl.[1][2]

  • Pyridine: Often used as both a base and a catalyst. It can activate the benzoyl chloride, forming a more reactive acylpyridinium intermediate.[1][3]

  • Triethylamine (TEA): A common organic base used to scavenge HCl in non-aqueous reaction conditions.

  • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, often used in small (catalytic) amounts along with a stoichiometric base like TEA, especially for acylating sterically hindered or less reactive amines and alcohols.[6]

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Spot the reaction mixture alongside the starting alkaloid. The formation of a new, typically less polar spot corresponding to the benzoylated product indicates the reaction is proceeding. The disappearance of the starting material spot signals the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and yield.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Reagents: Benzoyl chloride can hydrolyze over time if exposed to moisture.1. Use freshly opened or distilled benzoyl chloride. Ensure all glassware is dry.
2. Insufficient Base: The HCl generated can protonate the starting amine, rendering it non-nucleophilic.[5]2. Use at least one equivalent of base. For Schotten-Baumann, ensure the aqueous NaOH solution is of the correct concentration.
3. Low Reactivity of Alkaloid: Steric hindrance around the amine or deactivating electronic effects can slow the reaction.3. Switch to a more powerful catalytic system, such as adding a catalytic amount of DMAP.[6] Consider microwave-assisted synthesis to increase the reaction rate.[3]
Multiple Products (Lack of Selectivity) 1. Reaction with Hydroxyl Groups: The alkaloid may contain hydroxyl or other nucleophilic groups that are also reacting.[4]1. Lower the reaction temperature. Use a less reactive benzoylating agent (e.g., benzoic anhydride). Protect the hydroxyl group prior to benzoylation.
2. Over-benzoylation: If the alkaloid has multiple amine sites.2. Use a limited amount of benzoyl chloride (e.g., 1.05 equivalents). Slowly add the benzoyl chloride to the reaction mixture at a low temperature.
Difficult Purification 1. Presence of Benzoic Acid: Hydrolysis of benzoyl chloride forms benzoic acid, which can be difficult to separate from the product.1. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic benzoic acid.
2. Product and Starting Material have Similar Polarity: This makes separation by column chromatography challenging.2. Ensure the reaction goes to completion to consume all starting material. If separation is still difficult, consider derivatizing the unreacted starting material to alter its polarity or using a different chromatography system (e.g., different solvent system, reverse-phase chromatography).
3. Emulsion during Workup: Especially common in the biphasic Schotten-Baumann reaction.3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

Data Presentation: Optimization of Benzoylation Conditions

The following tables summarize quantitative data for the benzoylation of amines under various conditions. While not all substrates are alkaloids, the data provides valuable insights into the effects of different catalysts, solvents, and reaction methods.

Table 1: Microwave-Assisted Benzoylation of Aniline with Benzoyl Chloride on a Solid Support [3]

EntrySupport/CatalystTime (min)Temperature (°C)Yield (%)
1PhCOCl/Py/Basic Alumina2102-10498
2PhCOCl/SiO₂362-6489
3PhCOCl/K10 Clay859-6171
4PhCOCl/p-TsOH/SiO₂1039-4148
5PhCOCl/Acidic Al₂O₃852-5464
Conditions: 1 mmol aniline, 2 mmol PhCOCl, 0.6 mmol pyridine (where applicable), 2g support, 300W microwave irradiation.

Table 2: Solvent- and Catalyst-Free Benzoylation via Ultrasound

EntrySubstrateTime (min)Yield (%)
1Aniline2098
24-Methylaniline2096
34-Nitroaniline3592
44-Aminophenol2595 (N-acylated)
5Benzylamine2096
6Diphenylamine3092
Conditions: 1 mmol amine, 1 mmol benzoyl chloride, ultrasonication at 28 kHz, 25-30 °C.

Experimental Protocols

Protocol 1: General Schotten-Baumann Benzoylation of an Amine-Containing Alkaloid

This protocol is a general procedure and may require optimization for specific alkaloids.

Materials:

  • Alkaloid (1.0 eq)

  • Benzoyl chloride (1.1 - 1.5 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask or round-bottom flask

  • Stir bar and magnetic stir plate

Procedure:

  • Dissolution: Dissolve the alkaloid (1.0 eq) in dichloromethane in an Erlenmeyer flask. Add an equal volume of 10% aqueous NaOH solution.

  • Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (1.1 - 1.5 eq) dropwise to the biphasic mixture at room temperature or in an ice bath to control the initial exotherm.

  • Reaction: Continue to stir the mixture vigorously for 15-30 minutes after the addition is complete. Monitor the reaction progress by TLC. If the reaction is slow, it can be left to stir for several hours at room temperature.

  • Workup - Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted base catalyst like pyridine, if used)

    • Saturated aqueous NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[9]

Protocol 2: Microwave-Assisted Solvent-Free Benzoylation on Basic Alumina

This protocol is adapted from a general procedure for the benzoylation of amines and may be suitable for thermally stable alkaloids.[3]

Materials:

  • Alkaloid (1.0 mmol)

  • Benzoyl chloride (2.0 mmol)

  • Pyridine (0.6 mmol)

  • Basic Alumina (2.0 g)

  • Mortar and pestle

  • Microwave synthesis vial

  • Microwave reactor

  • Ethyl acetate

  • Celite

Procedure:

  • Reagent Preparation: In a mortar, add the basic alumina (2.0 g). Add the alkaloid (1.0 mmol), pyridine (0.6 mmol), and benzoyl chloride (2.0 mmol) sequentially and grind the mixture with a pestle for 1 minute until a uniform paste is formed.

  • Microwave Irradiation: Transfer the mixture to a microwave synthesis vial. Place the vial in the microwave reactor and irradiate at 300 W for 2-5 minutes. The optimal time should be determined by TLC analysis.

  • Extraction: After cooling, add ethyl acetate (20 mL) to the solid mixture and stir for 5 minutes.

  • Filtration and Concentration: Filter the mixture through a small pad of Celite to remove the alumina. Wash the Celite pad with additional ethyl acetate (10 mL). Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization as needed.

Visualizations

Benzoylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Dissolve Alkaloid in Organic Solvent add_base Add Aqueous Base (e.g., 10% NaOH) prep->add_base add_bzcl Add Benzoyl Chloride (dropwise, stirring) add_base->add_bzcl stir Stir Vigorously (15-60 min) add_bzcl->stir monitor Monitor by TLC stir->monitor separate Separate Organic Layer monitor->separate wash Wash with NaHCO3 and Brine separate->wash dry Dry (e.g., MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify

Caption: General experimental workflow for the Schotten-Baumann benzoylation of an alkaloid.

Troubleshooting_Benzoylation start Reaction Issue? low_yield Low / No Yield start->low_yield Yes multi_prod Multiple Products start->multi_prod No, but... check_reagents Check Reagent Quality (esp. Benzoyl Chloride) low_yield->check_reagents increase_base Increase Base Equivalents (>1 eq) low_yield->increase_base stronger_catalyst Use Stronger Catalyst (e.g., add DMAP) low_yield->stronger_catalyst use_mw Switch to Microwave Synthesis low_yield->use_mw oh_reaction Side reaction at -OH group? multi_prod->oh_reaction purify_issue Purification Difficulty multi_prod->purify_issue No, but... protect_oh Protect -OH group before benzoylation oh_reaction->protect_oh Yes lower_temp Lower Reaction Temperature oh_reaction->lower_temp No slow_addition Slow Reagent Addition lower_temp->slow_addition acid_impurity Benzoic Acid impurity? purify_issue->acid_impurity bicarb_wash Wash with aq. NaHCO3 acid_impurity->bicarb_wash Yes change_chrom Optimize Chromatography (Solvent, Phase) acid_impurity->change_chrom No

Caption: Troubleshooting decision tree for common issues in alkaloid benzoylation.

References

Technical Support Center: HPLC Separation of Chelidonine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of chelidonine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of chelidonine and its derivatives?

A typical starting point for the HPLC separation of chelidonine and related alkaloids involves a reversed-phase C18 column with a mobile phase consisting of acetonitrile and an acidic aqueous solution or buffer.[1][2][3] The acidic mobile phase helps to protonate the basic nitrogen atoms in the alkaloid structures, leading to better peak shapes.

Q2: I am observing significant peak tailing for my chelidonine peak. What are the common causes and solutions?

Peak tailing is a common issue when analyzing basic compounds like chelidonine and its derivatives.[4][5] It is often caused by secondary interactions between the basic analytes and acidic silanol groups on the surface of the silica-based stationary phase.[5]

Here are the primary causes and solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the basic chelidonine molecule, causing tailing.[4][5]

    • Solution: Use a low-pH mobile phase (e.g., with formic acid or phosphoric acid) to suppress the ionization of silanol groups.[1][6] Alternatively, use an end-capped C18 column or a column with a different stationary phase that is more suitable for basic compounds.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]

    • Solution: Reduce the injection volume or the concentration of the sample.[7]

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape.[7]

    • Solution: Use a guard column and ensure proper sample preparation, including filtration. Regularly flush the column with a strong solvent.[7][8]

Q3: My resolution between chelidonine and other related alkaloids is poor. How can I improve it?

Poor resolution between closely related compounds is a frequent challenge in HPLC.[9] Several factors can be adjusted to improve the separation.

  • Mobile Phase Composition: The choice of organic modifier and the pH of the aqueous phase can significantly impact selectivity.[10]

    • Solution: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the mobile phase.[10] A gradient elution, where the proportion of the organic solvent is increased over time, can also improve resolution for complex mixtures.[2][6]

  • Column Selection: The choice of stationary phase can have a major effect on selectivity.

    • Solution: Try a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., phenyl-hexyl).

  • Flow Rate and Temperature: These parameters can influence the efficiency of the separation.

    • Solution: Lowering the flow rate can sometimes improve resolution, but will increase the run time.[11] Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to better resolution.[8]

Troubleshooting Guides

Problem 1: High Backpressure

High backpressure can indicate a blockage in the HPLC system.

Troubleshooting Workflow:

high_backpressure start High Backpressure Observed check_column Isolate column and check pressure start->check_column pressure_high_no_column Pressure still high without column check_column->pressure_high_no_column Yes pressure_normal_no_column Pressure normal without column check_column->pressure_normal_no_column No check_system Check for blockages in tubing, injector, or detector pressure_high_no_column->check_system check_frit Check column inlet frit for blockage pressure_normal_no_column->check_frit frit_blocked Frit is blocked check_frit->frit_blocked Yes frit_ok Frit is OK check_frit->frit_ok No replace_frit Replace or clean frit frit_blocked->replace_frit backflush Backflush the column frit_ok->backflush replace_column If pressure remains high, replace column backflush->replace_column

Caption: Troubleshooting workflow for high backpressure in HPLC.

Problem 2: No Peaks or Very Small Peaks

The absence of expected peaks can be due to a variety of issues, from simple setup errors to more complex instrument problems.[12]

Troubleshooting Workflow:

no_peaks start No or Small Peaks check_injection Verify sample injection start->check_injection injection_ok Injection is correct check_injection->injection_ok OK injection_problem Problem with injector or syringe check_injection->injection_problem Issue check_detector Check detector settings (wavelength, lamp) injection_ok->check_detector troubleshoot_injector Troubleshoot injector injection_problem->troubleshoot_injector detector_ok Detector is OK check_detector->detector_ok OK detector_problem Incorrect settings or lamp issue check_detector->detector_problem Issue check_flow Check mobile phase flow detector_ok->check_flow correct_detector Correct settings or replace lamp detector_problem->correct_detector flow_ok Flow is correct check_flow->flow_ok OK flow_problem No flow or incorrect flow rate check_flow->flow_problem Issue check_sample Check sample concentration and stability flow_ok->check_sample troubleshoot_pump Troubleshoot pump flow_problem->troubleshoot_pump

Caption: Troubleshooting workflow for the absence of HPLC peaks.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Chelidonine

This protocol is a starting point for the analysis of chelidonine. Optimization may be required for specific derivatives or complex matrices.

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm[2]
Injection Volume 10 µL
Protocol 2: Isocratic HPLC Method for Chelidonine

This method is suitable for simpler mixtures or for rapid quantification of chelidonine.

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v)[1]
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 280 nm[2]
Injection Volume 5 µL

Quantitative Data Summary

The following table summarizes typical mobile phase compositions used for the separation of chelidonine and related alkaloids.

ReferenceColumnMobile PhaseComments
[1]Newcrom R1Acetonitrile, Water, and Phosphoric AcidGood for general-purpose analysis.
[2]C18Acetonitrile-Formic AcidGradient elution used for separating multiple alkaloids.
[10]Monolithic C18Acetonitrile and Ammonium Acetate BufferpH of the buffer is a critical parameter for resolution.
[3]Luna C18(2)Acetonitrile-Methanol-Ammonium Formate Buffer (pH 2.80)Optimized for the simultaneous determination of several isoquinoline alkaloids.
[13]Not specifiedAcetonitrile-1% Triethylamine (pH 3 with Phosphoric Acid)Specific for the determination of chelerythrine.

References

Addressing solubility issues of Benzoylchelidonine, (+)- in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro use of Benzoylchelidonine, (+)-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Benzoylchelidonine, (+)- and what is its primary mechanism of action?

A1: Benzoylchelidonine, (+)- is a derivative of the natural alkaloid chelidonine, isolated from the plant Chelidonium majus. Chelidonine and its derivatives have garnered interest for their potential anti-cancer properties. The primary mechanism of action for the parent compound, chelidonine, involves the induction of apoptosis (programmed cell death) in cancer cells. It has been shown to interact with various signaling pathways, including the p38-p53, PI3K/AKT, and TLR4/NF-κB pathways, and may also interfere with tubulin polymerization, a critical process in cell division.

Q2: I am having trouble dissolving Benzoylchelidonine, (+)- in my aqueous cell culture medium. What are the recommended solvents?

A2: Benzoylchelidonine, (+)-, like many hydrophobic compounds, has poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Ethanol can also be used. It is crucial to note that the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). It is always recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in the experiment) to ensure that the observed effects are due to the compound and not the solvent.

Q4: Even after dissolving Benzoylchelidonine, (+)- in DMSO, I see precipitation when I add it to my cell culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the medium.

  • Use of a Surfactant or Carrier: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) or a carrier molecule like cyclodextrin can be used to enhance solubility. However, the compatibility of these agents with your specific assay should be validated.

  • Serum in Media: The presence of serum (e.g., fetal bovine serum) in the culture medium can aid in the solubilization of hydrophobic compounds due to the presence of proteins like albumin that can bind to the compound.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address solubility challenges with Benzoylchelidonine, (+)-.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The concentration is too high for the solvent.Try gentle warming (up to 37°C) and vortexing. If it still does not dissolve, you may have exceeded the solubility limit. Prepare a less concentrated stock solution.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. The compound is "crashing out" of solution due to the rapid change in solvent polarity.1. Decrease the final concentration of the compound in the medium. 2. Increase the final percentage of DMSO (while staying within the tolerable limits for your cells). 3. Perform serial dilutions in the final medium instead of a single large dilution. 4. Add the compound solution dropwise while vortexing the medium.
The medium becomes cloudy or forms a suspension over time during the experiment. The compound may be slowly precipitating out of the solution at the experimental temperature and conditions.1. Consider using a solubilizing agent like β-cyclodextrin. 2. If the experimental duration is long, consider refreshing the medium with a freshly prepared compound solution at intermediate time points.
Inconsistent results between experiments. Variability in the preparation of the compound solution, leading to different effective concentrations.1. Always prepare fresh dilutions from a validated stock solution for each experiment. 2. Ensure the stock solution is completely dissolved and homogenous before making dilutions. 3. Vortex the final diluted solution gently before adding it to the cells.

Quantitative Solubility Data

Solvent Chelidonine Solubility Notes
DMSO ~71 mg/mL (200.92 mM)A good solvent for preparing high-concentration stock solutions.
Ethanol ~17 mg/mL (48.1 mM)A viable alternative to DMSO, but with lower solubilizing capacity for this compound.
Water InsolubleDirect dissolution in aqueous buffers is not feasible.

Data is for the parent compound chelidonine and should be used as a guideline. Empirical determination of Benzoylchelidonine, (+)- solubility is recommended.

Experimental Protocols

Below are detailed methodologies for key experiments that are often performed with compounds like Benzoylchelidonine, (+)-.

Protocol 1: Preparation of Benzoylchelidonine, (+)- Stock Solution and Working Dilutions
  • Materials:

    • Benzoylchelidonine, (+)- powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of Benzoylchelidonine, (+)- powder (e.g., 1 mg).

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of Benzoylchelidonine will be required for this calculation.

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Dilutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.

    • For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the medium.

    • Ensure the final DMSO concentration is below the cytotoxic level for your cell line (e.g., ≤ 0.5%).

    • Gently mix the final working solution before adding it to your cells.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • Benzoylchelidonine, (+)- working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of Benzoylchelidonine, (+)- (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest DMSO concentration used) and an untreated control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways Potentially Affected by Benzoylchelidonine, (+)-

The following diagrams illustrate the signaling pathways that are known to be affected by the parent compound, chelidonine, and may be relevant to the mechanism of action of Benzoylchelidonine, (+)-.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Benzoylchelidonine Benzoylchelidonine (potential inhibitor) Benzoylchelidonine->PI3K Inhibits Benzoylchelidonine->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway by Benzoylchelidonine.

p38_p53_Pathway Stress Cellular Stress (e.g., DNA damage) p38 p38 MAPK Stress->p38 Activates p53 p53 p38->p53 Activates Apoptosis_Induction Induction of Apoptosis p53->Apoptosis_Induction Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Promotes Benzoylchelidonine Benzoylchelidonine (potential activator) Benzoylchelidonine->p38 Activates

Caption: Potential activation of the p38/p53 apoptotic pathway by Benzoylchelidonine.

Experimental Workflow Diagram

The following diagram outlines a general workflow for testing the in vitro efficacy of Benzoylchelidonine, (+)-.

experimental_workflow start Start prep_stock Prepare Benzoylchelidonine Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Dilutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with Working Dilutions prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., MTT, Apoptosis Assay) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with Benzoylchelidonine.

Technical Support Center: Minimizing Degradation of Benzoylchelidonine, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Benzoylchelidonine, (+)- during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Benzoylchelidonine, (+)-?

A1: The degradation of Benzoylchelidonine, (+)- is primarily influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, freezing temperatures are often recommended for alkaloids.[1][2]

  • pH: As an ester, Benzoylchelidonine, (+)- is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Light: Exposure to UV or visible light can lead to photolytic degradation. It is crucial to store the compound in the dark.

  • Oxidation: The alkaloid structure can be sensitive to oxidation. Exposure to air and oxidizing agents should be minimized.

  • Humidity: Moisture can facilitate hydrolytic degradation. Storage in a dry environment is essential.[3]

Q2: What are the visible signs of Benzoylchelidonine, (+)- degradation?

A2: While chemical analysis is required for confirmation, visual signs of degradation may include a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, regular analytical testing is recommended for long-term stored samples.

Q3: How should I store Benzoylchelidonine, (+)- for short-term and long-term use?

A3: For optimal stability, the following storage conditions are recommended:

  • Short-term (days to weeks): Store in a tightly sealed vial, protected from light, at 2-8°C.

  • Long-term (months to years): For maximum stability, store as a solid in a tightly sealed, light-resistant container at -20°C or -80°C.[2] If stored in solution, use a non-aqueous, aprotic solvent and store at -80°C.

Q4: What solvents are recommended for dissolving Benzoylchelidonine, (+)- to minimize degradation?

A4: To minimize the risk of hydrolysis, it is best to use dry, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile. Avoid aqueous solutions for long-term storage. If aqueous buffers are required for experiments, they should be freshly prepared and used immediately.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in an experiment Degradation of Benzoylchelidonine, (+)- stock solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV).
Appearance of new peaks in HPLC chromatogram Degradation of the compound.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Store the compound under recommended conditions to prevent further degradation.
Inconsistent experimental results Inconsistent purity of Benzoylchelidonine, (+)- due to degradation.Re-evaluate the storage and handling procedures. Ensure all users are following the same protocol. Regularly test the purity of the compound, especially for long-term studies.
Precipitate formation in a stored solution Degradation leading to less soluble products, or poor solubility of the parent compound at lower temperatures.Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. If the precipitate persists, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible.

Quantitative Data on Stability

Table 1: Example Hydrolysis Rates of Benzyl Benzoate at 37°C

ConditionHalf-life (t½)
pH 5.0 (Acetate Buffer)> 1 year
pH 7.4 (Phosphate Buffer)~ 180 days
pH 9.0 (Borate Buffer)~ 15 days

Disclaimer: This data is for benzyl benzoate and is intended to be illustrative of the potential for hydrolysis of the benzoyl ester group in Benzoylchelidonine, (+)-. Actual degradation rates will vary based on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Benzoylchelidonine, (+)-

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Benzoylchelidonine, (+)- in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²) in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).

  • If degradation is observed, use LC-MS to identify the mass of the degradation products and elucidate their structures.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution is often effective for separating the parent compound from its degradation products. A typical starting point could be:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.

3. Method Validation:

  • The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak and from each other.

  • Other validation parameters include linearity, accuracy, precision, and robustness, according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of Benzoylchelidonine, (+)- in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal (Solid: 105°C, Solution: 60°C) prep->thermal Expose to Stress photo Photolytic (ICH Option 1) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Structural Elucidation of Degradation Products hplc->lcms Identify Degradants

Caption: Workflow for a forced degradation study of Benzoylchelidonine, (+)-.

logical_relationship cluster_factors Degradation Factors cluster_compound Compound State cluster_pathways Degradation Pathways temp Temperature compound Benzoylchelidonine, (+)- temp->compound ph pH (Acid/Base) ph->compound light Light light->compound oxygen Oxygen oxygen->compound hydrolysis Hydrolysis (Ester Cleavage) compound->hydrolysis oxidation_path Oxidation (Alkaloid Core) compound->oxidation_path photolysis Photolysis compound->photolysis

Caption: Factors influencing the degradation pathways of Benzoylchelidonine, (+)-.

References

Technical Support Center: Purification of Synthetic (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic (+)-Benzoylchelidonine.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying crude synthetic (+)-Benzoylchelidonine?

A1: The initial purification of crude synthetic (+)-Benzoylchelidonine typically involves a multi-step process that includes pH-mediated precipitation followed by crystallization or chromatographic separation. A common approach is to dissolve the crude product in an appropriate solvent and adjust the pH to precipitate the free base, which can then be further purified.

Q2: What are the recommended solvent systems for the crystallization of (+)-Benzoylchelidonine?

A2: Based on purification methods for structurally similar benzophenanthridine alkaloids, effective solvent systems for crystallization include chloroform-methanol and methanol-diethyl ether.[1][2] The choice of solvent will depend on the impurity profile of your synthetic mixture. It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific material.

Q3: Which chromatographic techniques are suitable for purifying (+)-Benzoylchelidonine?

A3: Both column chromatography and preparative thin-layer chromatography (TLC) are effective methods for the purification of (+)-Benzoylchelidonine.[1] Silica gel is a common stationary phase, with mobile phases such as chloroform-acetone or benzene-acetone being effective for separating related alkaloids.[1] High-performance liquid chromatography (HPLC) can also be employed for high-purity isolation.

Troubleshooting Guides

Problem 1: Low Yield After Crystallization

Possible Causes:

  • The compound is too soluble in the chosen crystallization solvent.

  • The cooling process is too rapid, leading to the formation of fine crystals or an oil instead of a precipitate.

  • Incomplete precipitation of the free base before crystallization.

Solutions:

  • Optimize Solvent System: If the yield is low, try a solvent system in which the compound has lower solubility at cooler temperatures. Adding an anti-solvent (a solvent in which the compound is insoluble) can also induce precipitation.

  • Control Cooling Rate: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. This promotes the formation of larger, purer crystals.

  • Ensure Complete Precipitation: Before attempting crystallization, ensure that the pH has been adjusted appropriately to precipitate the free base form of the alkaloid.[3]

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Co-crystallization of impurities with the desired compound.

  • Inadequate separation during chromatography.

  • Degradation of the compound during purification.

Solutions:

  • Recrystallization: Perform one or more rounds of recrystallization to remove co-precipitated impurities.

  • Chromatography Optimization: If using column chromatography, adjust the solvent gradient to improve the resolution between (+)-Benzoylchelidonine and the impurities.[4] For TLC, experiment with different solvent systems to achieve better separation.[1]

  • Stability Check: Benzophenanthridine alkaloids can be sensitive to light and pH extremes. Ensure that the purification process is carried out under conditions that minimize degradation.

Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation and Crystallization
  • Dissolution: Dissolve the crude synthetic (+)-Benzoylchelidonine in methanol.

  • pH Adjustment: Adjust the pH of the solution to between 8 and 10 using a suitable base to precipitate the free base form of the alkaloid.[3]

  • Isolation of Free Base: Collect the precipitate by filtration and wash with methanol.

  • Redissolution and Acidification: Suspend the precipitate in methanol and heat to approximately 55°C. Add a mineral or organic acid (e.g., hydrochloric acid) to the suspension.[3]

  • Crystallization: Filter the hot solution and allow it to cool slowly to induce crystallization.

  • Collection: Collect the crystals by filtration and dry them at a moderate temperature (e.g., 40°C).[3]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., acetone).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure (+)-Benzoylchelidonine.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Example of Purification Results for Synthetic (+)-Benzoylchelidonine

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Synthesis10.010.065
pH Precipitation10.07.585
Crystallization (1st)7.56.095
Recrystallization (2nd)6.05.1>99

Table 2: Example TLC Monitoring of Column Chromatography Fractions

Fraction NumberSolvent System (Chloroform:Acetone)Rf ValueSpot(s) Observed
1-59:1-No compound
6-109:10.8Impurity A
11-209:10.6(+)-Benzoylchelidonine
21-258:20.3Impurity B

Visualizations

PurificationWorkflow cluster_crude Crude Product cluster_purification Purification Options cluster_final Final Product Crude Crude Synthetic (+)-Benzoylchelidonine pH_Precipitation pH-Mediated Precipitation Crude->pH_Precipitation Column_Chromatography Column Chromatography Crude->Column_Chromatography Crystallization Crystallization pH_Precipitation->Crystallization Column_Chromatography->Crystallization Pure_Product Pure (+)-Benzoylchelidonine Crystallization->Pure_Product

Caption: General purification workflow for synthetic (+)-Benzoylchelidonine.

TroubleshootingGuide Start Low Purity after Initial Purification Recrystallize Perform Recrystallization Start->Recrystallize CheckPurity1 Check Purity (TLC/HPLC) Recrystallize->CheckPurity1 ColumnChrom Perform Column Chromatography CheckPurity1->ColumnChrom No Success Purity >99% CheckPurity1->Success Yes CheckPurity2 Check Purity (TLC/HPLC) ColumnChrom->CheckPurity2 CheckPurity2->Success Yes Failure Purity Still Low CheckPurity2->Failure No

Caption: Troubleshooting logic for improving product purity.

References

Technical Support Center: Synthesis of (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in the synthesis of (+)-Benzoylchelidonine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of (+)-Benzoylchelidonine.

Problem 1: Low Yield of Crude (+)-Benzoylchelidonine

Question: I performed the benzoylation of (+)-chelidonine, but my crude yield is significantly lower than expected. What are the possible causes and solutions?

Answer:

Several factors can contribute to a low yield of the crude product. Consider the following possibilities and troubleshooting steps:

  • Incomplete Reaction: The benzoylation may not have gone to completion.

    • Solution: Ensure that the benzoyl chloride was added in a sufficient molar excess. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material, (+)-chelidonine, is no longer visible.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid.[1][2] This side reaction consumes the reagent and reduces the amount available for the desired reaction.

    • Solution: The reaction should be carried out under anhydrous conditions until the benzoylation is complete. Use of a dry solvent and freshly opened benzoyl chloride is recommended. The Schotten-Baumann reaction, which uses an aqueous base, is an alternative, but the benzoyl chloride should be in excess to account for hydrolysis.[3][4]

  • Degradation of Starting Material or Product: Alkaloids can be sensitive to pH and temperature.

    • Solution: Maintain the recommended reaction temperature and avoid prolonged exposure to strongly acidic or basic conditions.

  • Losses During Workup: The product may be lost during the extraction and washing steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

Problem 2: Presence of a Crystalline White Solid Impurity in the Final Product

Question: After purification, I still observe a white, crystalline impurity in my (+)-Benzoylchelidonine. What is this impurity and how can I remove it?

Answer:

The most likely crystalline white solid impurity is benzoic acid .

  • Source: Benzoic acid is formed from the hydrolysis of excess benzoyl chloride during the reaction or aqueous workup.[1][2]

  • Identification: This impurity can often be identified by its distinct crystalline appearance and by analytical techniques such as NMR (a characteristic carboxylic acid proton signal around 12 ppm) or by comparing its retention time in HPLC with a known standard.

  • Removal:

    • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will convert benzoic acid into its water-soluble sodium salt (sodium benzoate), which will then partition into the aqueous layer.[3]

    • Recrystallization: If the impurity persists, recrystallization of the final product can be an effective purification step.[3]

    • Column Chromatography: Careful column chromatography should effectively separate the more polar benzoic acid from the less polar (+)-Benzoylchelidonine.

Problem 3: Multiple Spots on TLC After Column Chromatography

Question: My TLC plate of the purified product shows the main spot for (+)-Benzoylchelidonine, but also a faint spot corresponding to the starting material, (+)-chelidonine. How can I improve the purification?

Answer:

The presence of starting material indicates incomplete reaction or co-elution during chromatography.

  • Incomplete Reaction: As mentioned in Problem 1, ensure the reaction goes to completion by using sufficient benzoyl chloride and monitoring with TLC.

  • Improving Chromatographic Separation:

    • Solvent System Optimization: The polarity of the eluent for column chromatography is crucial. A less polar solvent system may increase the separation between the product and the more polar starting material. Experiment with different solvent ratios on TLC to find the optimal conditions before running the column.

    • Gradient Elution: Employing a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can provide better separation of closely eluting compounds.

    • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. The sample should be loaded onto the column in a minimal amount of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of (+)-Benzoylchelidonine?

A1: The primary sources of impurities include:

  • Starting Materials: Purity of the initial (+)-chelidonine is critical.

  • Reagents: Impurities in benzoyl chloride or the solvent can be incorporated into the final product.[1]

  • Side Reactions: The most common side reaction is the hydrolysis of benzoyl chloride to benzoic acid.[1][2]

  • Incomplete Reactions: Unreacted (+)-chelidonine will be present as an impurity.[3]

  • Degradation Products: The product or starting material may degrade under harsh reaction or workup conditions.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my (+)-Benzoylchelidonine sample?

A2: A combination of techniques is often most effective:

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitatively assessing the purity and identifying the presence of starting material and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and detecting even minor impurities.[5][6][7] Developing a suitable HPLC method is crucial for accurate analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any impurities present. It is particularly useful for identifying the structures of unknown impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, aiding in their identification.

Q3: How can I prevent the formation of benzoic acid during the synthesis?

A3: While it is difficult to completely prevent the formation of benzoic acid when using excess benzoyl chloride, its presence can be minimized:

  • Use a minimal excess of benzoyl chloride required to drive the reaction to completion.

  • Perform the reaction under anhydrous conditions to reduce hydrolysis.

  • Add the benzoyl chloride slowly to a cooled solution of (+)-chelidonine to control the exothermic reaction and potential side reactions.

Q4: Is it possible for diastereomers to form as impurities?

A4: The synthesis involves the benzoylation of a chiral starting material, (+)-chelidonine, at a hydroxyl group. This reaction does not typically affect the existing stereocenters of the chelidonine backbone. Therefore, the formation of diastereomeric impurities is unlikely under standard benzoylation conditions. However, if the starting (+)-chelidonine is not enantiomerically pure, the resulting (+)-Benzoylchelidonine will also be a mixture of enantiomers.

Data Presentation

The following table summarizes hypothetical HPLC data for a typical purification of (+)-Benzoylchelidonine, demonstrating the effectiveness of the purification protocol.

CompoundRetention Time (min)Area % (Crude Product)Area % (Purified Product)
Benzoic Acid3.515.2< 0.1
(+)-Chelidonine5.88.5< 0.2
(+)-Benzoylchelidonine 9.2 75.8 > 99.5
Unknown Impurity10.10.5< 0.1

Experimental Protocols

1. Synthesis of (+)-Benzoylchelidonine

This protocol is a general guideline and may require optimization.

  • Materials:

    • (+)-Chelidonine

    • Benzoyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve (+)-chelidonine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine to the solution.

    • Slowly add benzoyl chloride (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (+)-Benzoylchelidonine.

2. Purification by Column Chromatography

  • Materials:

    • Crude (+)-Benzoylchelidonine

    • Silica gel

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude (+)-Benzoylchelidonine in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified (+)-Benzoylchelidonine.

Visualizations

Synthesis_Pathway Chelidonine (+)-Chelidonine Benzoylchelidonine (+)-Benzoylchelidonine Chelidonine->Benzoylchelidonine Benzoylation BenzoylChloride Benzoyl Chloride (Pyridine, DCM) BenzoylChloride->Benzoylchelidonine

Caption: Reaction scheme for the synthesis of (+)-Benzoylchelidonine.

Purification_Workflow cluster_workflow Purification Steps cluster_impurities Impurity Removal Crude Crude Product (in DCM) Wash_NaHCO3 Wash with NaHCO3(aq) Crude->Wash_NaHCO3 Wash_H2O Wash with H2O Wash_NaHCO3->Wash_H2O BenzoicAcid Benzoic Acid Wash_NaHCO3->BenzoicAcid Removes Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Pure Pure (+)-Benzoylchelidonine Chromatography->Pure UnreactedSM Unreacted (+)-Chelidonine Chromatography->UnreactedSM Separates

Caption: Workflow for the purification of (+)-Benzoylchelidonine.

References

Technical Support Center: Optimizing In Vitro Studies of Benzoylchelidonine, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoylchelidonine, (+)- in in vitro studies. Due to the limited availability of specific data for Benzoylchelidonine, (+)-, this guide draws upon information from its parent compound, chelidonine, and other structurally related alkaloids to provide foundational guidance.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for Benzoylchelidonine, (+)- in in vitro cytotoxicity assays?

Q2: Which cell lines have been used to study the effects of chelidonine and related alkaloids?

A2: A variety of cell lines have been utilized in the study of chelidonine and similar compounds. For chelidonine, head and neck squamous cell carcinoma (HNSCC) cell lines such as FaDu and HLaC78 have been used.[1][2] Pancreatic cancer cell lines like BxPC-3 and MIA PaCa-2 have also been subjects of investigation.[3] Other related alkaloids have been tested on a broad spectrum of cancer cells, including breast cancer lines (MCF-7, MDA-MB-231), cervical cancer lines (HeLa, SiHa), and colon cancer lines (HT29).[4][5][6] The choice of cell line will ultimately depend on the specific research question.

Q3: What are the known mechanisms of action for chelidonine and related compounds that might be relevant for Benzoylchelidonine, (+)-?

A3: Chelidonine has been shown to induce apoptosis in certain cancer cell lines.[3] One identified mechanism involves the upregulation of p21 and p53, which are key regulators of cell cycle arrest and apoptosis.[3] The GADD45a-p53 signaling pathway has also been implicated in chelidonine-induced apoptosis in pancreatic cancer cells.[3] Another related alkaloid, protopine, has been found to trigger the intrinsic apoptotic pathway and regulate the ROS/PI3K/Akt signaling pathway in liver carcinoma cells.[7] These pathways represent potential areas of investigation for understanding the mechanism of Benzoylchelidonine, (+)-.

Q4: How can I prepare Benzoylchelidonine, (+)- for in vitro experiments?

A4: As with many organic compounds, Benzoylchelidonine, (+)- is likely to have poor water solubility. It is common practice to dissolve such compounds in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentrations for your experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability and function.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium after adding the diluted Benzoylchelidonine, (+)- solution. If precipitates are visible, consider lowering the final concentration or using a different solubilization method.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting techniques to minimize well-to-well variability in cell number.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, which can concentrate the compound and affect cell growth, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium.
Incomplete Dissolution of Formazan Crystals (MTT Assay) After the incubation with MTT reagent, ensure complete solubilization of the formazan crystals by vigorous pipetting or using a plate shaker before reading the absorbance.

Issue 2: No significant cytotoxic effect observed.

Possible Cause Troubleshooting Step
Concentration Range is Too Low Based on data from chelidonine, effective concentrations can be in the micromolar range.[1][2] If no effect is seen, test a higher range of concentrations.
Short Incubation Time The cytotoxic effects of a compound may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow more time for the compound to exert its effects.
Cell Line Resistance Some cell lines may be inherently resistant to the compound. Consider testing on a different, potentially more sensitive, cell line. P-glycoprotein expression can contribute to resistance to chelidonine.[1][2]
Compound Degradation Ensure the stability of Benzoylchelidonine, (+)- in your stock solution and culture medium under experimental conditions. Prepare fresh dilutions for each experiment.

Issue 3: Difficulty in detecting apoptosis.

Possible Cause Troubleshooting Step
Sub-optimal Compound Concentration The concentration required to induce apoptosis may be different from that causing general cytotoxicity. Perform a dose-response experiment and test a range of concentrations around the IC50 value.
Incorrect Timing of Assay Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detection.
Insensitive Detection Method Consider using multiple methods to detect apoptosis. For example, combine Annexin V/PI staining for early and late apoptosis with a functional assay like caspase-3/7 activity measurement. Western blotting for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members) can also confirm the findings.
Cell Death via Necrosis At high concentrations, the compound may be inducing necrosis instead of apoptosis. Use assays that can distinguish between these two modes of cell death, such as Annexin V and propidium iodide co-staining.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Chelidonine in Various Cancer Cell Lines

Cell LineAssay TypeParameterValueReference
FaDu (HNSCC)MTTEC501 µM[1][2]
HLaC78 (HNSCC)MTTEC501.6 µM[1][2]
Pancreatic Cancer CellsNot SpecifiedApoptosis Induction0.5 - 1 µM[3]
Various HNSCC linesMTTEC50 Range0.14 - 111 µM[1][2]

Note: This data is for the parent compound, chelidonine, and should be used as a reference for designing experiments with Benzoylchelidonine, (+)-.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Benzoylchelidonine, (+)- stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Benzoylchelidonine, (+)- in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO at the same final concentration as the highest compound dose) and untreated control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol provides a general framework for assessing apoptosis by flow cytometry.

Materials:

  • Benzoylchelidonine, (+)-

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of Benzoylchelidonine, (+)- and appropriate controls for the predetermined time.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., FaDu, BxPC-3) Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Benzoylchelidonine Stock in DMSO Treatment 4. Treat with Serial Dilutions Compound_Prep->Treatment Seeding->Treatment MTT_Assay 5a. Cytotoxicity Assay (e.g., MTT) Treatment->MTT_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay WB_Assay 5c. Protein Analysis (e.g., Western Blot) Treatment->WB_Assay IC50_Calc 6a. Calculate IC50 MTT_Assay->IC50_Calc Apoptosis_Quant 6b. Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis 6c. Analyze Signaling Pathways WB_Assay->Pathway_Analysis

Caption: General experimental workflow for in vitro analysis of Benzoylchelidonine, (+)-.

Signaling_Pathway cluster_chelidonine Hypothesized Pathway for Benzoylchelidonine, (+)- (Based on Chelidonine data) Benzoylchelidonine Benzoylchelidonine, (+)- p53 p53 Stabilization and Activation Benzoylchelidonine->p53 induces GADD45a GADD45a Upregulation Benzoylchelidonine->GADD45a induces p21 p21 Upregulation p53->p21 activates Caspase_Activation Caspase Activation (e.g., Caspase-3) p53->Caspase_Activation can lead to GADD45a->p53 positive feedback Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p21->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis executes

Caption: Hypothesized signaling pathway for Benzoylchelidonine, (+)- induced apoptosis.

References

Method Refinement for Consistent Results with Benzoylchelidonine, (+)- and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for Benzoylchelidonine, (+)- are scarce in current scientific literature. This technical support center provides guidance based on the well-researched parent compound, Chelidonine . As a benzoyl derivative, Benzoylchelidonine, (+)- may exhibit altered potency, solubility, or off-target effects. Researchers should use this information as a starting point and meticulously optimize their protocols for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Chelidonine?

A1: Chelidonine is a benzophenanthridine alkaloid with multiple reported mechanisms of action. It is known to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), causing DNA fragmentation, and altering the mitochondrial membrane potential.[1] It can also arrest the cell cycle in the G2/M phase.[1][2] Key signaling pathways modulated by Chelidonine include the TLR4/NF-κB, p38-p53, PI3K/AKT, and MAPK pathways.[1][2][3] Additionally, it has been shown to inhibit tubulin polymerization.[1]

Q2: What is the solubility and stability of Chelidonine?

A2: Chelidonine is described as extremely hydrophobic, which can be a major obstacle in experimental setups.[4] For in vitro studies, it is typically dissolved in an organic solvent like DMSO before being diluted in culture medium. The stability of the compound in solution and under experimental conditions should be empirically determined. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.

Q3: What are the expected cytotoxic concentration ranges for Chelidonine?

A3: The cytotoxic effects of Chelidonine are cell-type dependent. For example, in studies on B16F10 melanoma cells, concentrations around 5.6 µmol/L induced significant apoptosis.[5] In another study, the IC50 value for MDA-MB-231 cells was observed to be lower for nanoparticle-encapsulated chelidonine compared to the free compound.[4] Researchers should perform a dose-response curve for their specific cell line to determine the optimal concentration range.

Troubleshooting Guide

Issue: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT).

  • Question: Why am I seeing high variability in my cytotoxicity data between experiments?

    • Answer:

      • Compound Precipitation: Due to its hydrophobic nature, Chelidonine and its derivatives may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your treatment wells for any signs of precipitation. Consider using a solubilizing agent or a nanoparticle-based delivery system to improve solubility.[4]

      • Cell Density: Ensure that you are seeding a consistent number of cells for each experiment, as the final cell density can influence the outcome of cytotoxicity assays.

      • Incubation Time: The cytotoxic effects of Chelidonine are time-dependent.[6] Standardize the incubation time across all experiments to ensure reproducibility.

Issue: Unexpected or off-target effects observed.

  • Question: My results suggest that the compound is affecting pathways other than the one I'm investigating. Why could this be?

    • Answer:

      • Multiple Mechanisms of Action: Chelidonine is known to interact with multiple cellular targets and signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.[1][3][5] It is crucial to consider these pleiotropic effects when interpreting your data.

      • Purity of the Compound: Verify the purity of your Benzoylchelidonine, (+)- sample. Impurities could be responsible for off-target effects.

Issue: Difficulty in achieving desired biological effect.

  • Question: I'm not observing the expected level of apoptosis or cell cycle arrest. What can I do?

    • Answer:

      • Dose and Time Optimization: The biological effects of Chelidonine are both dose- and time-dependent.[6] You may need to perform a matrix of different concentrations and incubation times to find the optimal conditions for your experimental system.

      • Cell Line Sensitivity: Different cell lines can have varying sensitivities to Chelidonine.[2] It is possible that your chosen cell line is more resistant to the compound's effects. You may want to test a panel of cell lines to identify a more sensitive model.

Data Presentation

Table 1: Reported In Vitro Efficacy of Chelidonine in Different Cancer Cell Lines

Cell LineAssayConcentration/IC50Observed EffectReference
B16F10 (Melanoma)Apoptosis Assay5.6 µmol/L49.1% apoptosis[5]
BxPC-3 (Pancreatic)Western Blot0.5 and 1 µMIncreased p21 and p53 expression[6]
MIA PaCa-2 (Pancreatic)Western Blot0.5 and 1 µMIncreased p21 and p53 expression[6]
MDA-MB-231 (Breast)MTT AssayDose-dependentIncreased cytotoxicity with nanoformulation[4]
A2780 (Ovarian)Growth InhibitionDose-dependentDecrease in cellular growth[2]
MRC-5 (Lung Fibroblast)Cell Cycle AnalysisUp to 20 µMG2/M arrest[2]

Experimental Protocols

1. In Vitro Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Benzoylchelidonine, (+)- in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Wound-Healing (Scratch) Assay for Cell Migration

  • Cell Seeding: Plate cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of Benzoylchelidonine, (+)- or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Mandatory Visualizations

G cluster_0 Chelidonine's Inhibition of the TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKBα IκBα TLR4->IKBα inhibits degradation NF-kB NF-κB IKBα->NF-kB inhibits Nucleus Nucleus NF-kB->Nucleus translocation Inflammatory Mediators Inflammatory Mediators (TNFα, IL-6) Nucleus->Inflammatory Mediators upregulates Chelidonine Chelidonine Chelidonine->TLR4 inhibits

Caption: Chelidonine inhibits the TLR4/NF-κB pathway, reducing inflammation.

G cluster_1 Apoptosis Induction by Chelidonine via the p53/GADD45a Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates GADD45a GADD45a p53->GADD45a induces p21 p21 p53->p21 induces Caspase-3 Cleaved Caspase-3 p53->Caspase-3 activates GADD45a->p53 stabilizes Apoptosis Apoptosis p21->Apoptosis contributes to Caspase-3->Apoptosis executes Chelidonine Chelidonine Chelidonine->p53 upregulates Chelidonine->GADD45a upregulates Chelidonine->p21 upregulates

Caption: Chelidonine induces apoptosis through the p53/GADD45a signaling cascade.

G cluster_2 Chelidonine's Downregulation of the PI3K/AKT Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes Chelidonine Chelidonine Chelidonine->PI3K downregulates Chelidonine->AKT downregulates

Caption: Chelidonine inhibits cell survival by downregulating the PI3K/AKT pathway.

References

Technical Support Center: Efficient Extraction of (+)-Benzoylchelidonine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of (+)-Benzoylchelidonine from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for extracting (+)-Benzoylchelidonine, an alkaloid, from a reaction mixture?

A1: The extraction of alkaloids like (+)-Benzoylchelidonine from a reaction mixture generally relies on their basic nature. The core principle involves partitioning the alkaloid between an aqueous and an immiscible organic solvent. By adjusting the pH of the aqueous layer, the alkaloid can be switched between its charged (salt) and neutral (free base) forms.

  • Acidic Conditions (pH < pKa): The alkaloid is protonated and exists as a salt, which is typically more soluble in the aqueous phase.

  • Basic Conditions (pH > pKa): The alkaloid is deprotonated and exists as a free base, which is generally more soluble in organic solvents.

This pH-dependent solubility allows for the separation of the alkaloid from neutral or acidic impurities.

Q2: Which organic solvents are suitable for the extraction of (+)-Benzoylchelidonine?

  • Chloroform

  • Dichloromethane (DCM)

The selection should be based on maximizing the partitioning of the neutral alkaloid into the organic phase while minimizing the extraction of impurities.

Q3: How can I monitor the progress and efficiency of the extraction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the extraction process. A suitable TLC system for benzophenanthridine alkaloids can help visualize the presence of (+)-Benzoylchelidonine in the organic extracts and the aqueous raffinate.

  • Visualization: Spots on the TLC plate can often be visualized under UV light (254 nm) if the compound is UV-active.[1] Alternatively, staining with a general reagent like phosphomolybdic acid or a specific alkaloid-detecting reagent such as Dragendorff's reagent can be used.[2]

Q4: What are the common challenges encountered during the liquid-liquid extraction of alkaloids?

A4: Researchers may encounter several challenges during liquid-liquid extraction, including:

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.

  • Poor Phase Separation: Incomplete separation of the layers can lead to contamination of the organic extract with aqueous-soluble impurities.

  • Low Recovery: This can be due to an inappropriate solvent, incorrect pH, or an insufficient volume of the extraction solvent.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the extraction and purification of (+)-Benzoylchelidonine.

Low Extraction Yield
Potential Cause Troubleshooting Step
Incorrect pH of the Aqueous Layer Ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the pKa of (+)-Benzoylchelidonine) to convert it to its free base form for efficient extraction into the organic solvent.[3][4]
Inappropriate Extraction Solvent The polarity of the extraction solvent should be well-matched with the polarity of the (+)-Benzoylchelidonine free base.[4] If the yield is low, consider trying a different solvent (e.g., switching from dichloromethane to chloroform).
Insufficient Volume of Extraction Solvent Increase the volume of the organic solvent used for each extraction step. Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume. A solvent-to-sample ratio of 7:1 is often a good starting point.[3][4]
Incomplete Reaction Before starting the extraction, confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). Unreacted starting materials can complicate the extraction process.
Product Precipitation If the concentration of (+)-Benzoylchelidonine in the reaction mixture is high, it might precipitate upon changing conditions. Ensure the product is fully dissolved before initiating the extraction.
Product Degradation (+)-Benzoylchelidonine may be unstable at very high or low pH values or at elevated temperatures.[5] Perform the extraction at room temperature if possible and avoid prolonged exposure to harsh pH conditions.
Product Contamination
Potential Cause Troubleshooting Step
Presence of Emulsion To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a bed of Celite.
Co-extraction of Impurities If neutral impurities are being co-extracted, consider a "back-extraction" step. After the initial extraction into the organic phase, extract the organic layer with an acidic aqueous solution. This will move the basic (+)-Benzoylchelidonine into the aqueous phase as its salt, leaving neutral impurities in the organic layer. The aqueous layer can then be basified and re-extracted with an organic solvent.[3][4]
Residual Starting Materials or By-products Optimize the reaction conditions to minimize the formation of by-products. If starting materials with similar properties to the product are present, purification by column chromatography will likely be necessary.
Incomplete Phase Separation Allow sufficient time for the layers to separate completely. If the interface is not sharp, you can try adding a small amount of the organic solvent to help break the surface tension.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of (+)-Benzoylchelidonine

This protocol provides a general guideline for the extraction of (+)-Benzoylchelidonine from a reaction mixture. Optimization may be required based on the specific reaction conditions and impurities.

  • Quench the Reaction: If necessary, quench the reaction mixture according to your synthesis protocol.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible organic solvent, remove it under reduced pressure.

  • Acid-Base Extraction: a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or chloroform) and transfer it to a separatory funnel. b. Add an equal volume of an acidic aqueous solution (e.g., 1 M HCl). c. Shake the funnel gently to mix the layers and then allow them to separate. The protonated (+)-Benzoylchelidonine should now be in the aqueous layer. d. Separate the layers and save the aqueous layer. e. Wash the organic layer with the acidic solution one more time and combine the aqueous layers. f. Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or ammonium hydroxide) with stirring until the pH is basic (pH 9-11). g. Extract the basified aqueous layer with several portions of fresh organic solvent (e.g., dichloromethane or chloroform). h. Combine the organic extracts.

  • Drying and Concentration: a. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to obtain the crude (+)-Benzoylchelidonine extract.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone).

  • Load the Sample: Dissolve the crude (+)-Benzoylchelidonine extract in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Collect Fractions: Collect fractions of the eluate and monitor the separation using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure (+)-Benzoylchelidonine (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

Visualizations

Logical Workflow for Troubleshooting Low Extraction Yield

LowYieldTroubleshooting start Low Extraction Yield check_pH Is the pH of the aqueous layer sufficiently basic? start->check_pH adjust_pH Adjust pH to > pKa + 2 check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Try a different solvent (e.g., chloroform, DCM) check_solvent->change_solvent No check_volume Is the solvent volume sufficient? check_solvent->check_volume Yes change_solvent->check_volume increase_volume Increase solvent volume or perform more extractions check_volume->increase_volume No check_completion Is the reaction complete? check_volume->check_completion Yes increase_volume->check_completion optimize_reaction Optimize reaction conditions check_completion->optimize_reaction No check_degradation Is the product degrading? check_completion->check_degradation Yes end Improved Yield optimize_reaction->end modify_conditions Modify extraction conditions (e.g., lower temperature, shorter time) check_degradation->modify_conditions Yes check_degradation->end No modify_conditions->end

Caption: Troubleshooting workflow for low extraction yield.

Signaling Pathway for Acid-Base Extraction of (+)-Benzoylchelidoninedot

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase B_free (+)-Benzoylchelidonine (Free Base, B) separate1 Separate Layers B_free->separate1 add_org_solvent Add Fresh Organic Solvent B_free->add_org_solvent Impurities_org Neutral/Acidic Impurities BH_salt (+)-Benzoylchelidonine Salt (BH+) BH_salt->separate1 start Reaction Mixture in Organic Solvent add_acid Add Acidic Aqueous Solution start->add_acid add_acid->BH_salt B + H+ -> BH+ separate1->Impurities_org Remains in Organic Phase basify Basify Aqueous Layer separate1->basify To Aqueous Phase basify->B_free BH+ + OH- -> B + H2O separate2 Separate Layers add_org_solvent->separate2 end Purified (+)-Benzoylchelidonine in Organic Phase separate2->end

References

Technical Support Center: Scaling Up the Synthesis of (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Benzoylchelidonine. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to consider when scaling up the synthesis of (+)-Benzoylchelidonine?

A1: When scaling up, the most critical stages are typically the stereoselective formation of the core ring structure and the final benzoylation step. Heat transfer, reaction kinetics, and purification at a larger scale can significantly impact yield and purity. Careful optimization of reaction parameters and the use of appropriate equipment are crucial for success.

Q2: I am observing low yields in the intramolecular Heck reaction to form the benzophenanthridine core. What are the potential causes and solutions?

A2: Low yields in Heck reactions during scale-up can be attributed to several factors:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Consider using a more robust catalyst system or adding fresh catalyst portion-wise.

  • Ligand degradation: Phosphine ligands can degrade at elevated temperatures. Using a higher boiling point solvent might allow for a lower reaction temperature. Alternatively, screening different, more thermally stable ligands could be beneficial.

  • Poor solubility: As the reaction scale increases, the concentration of reactants may change, leading to solubility issues. Ensure efficient stirring and consider using a co-solvent to maintain a homogeneous reaction mixture.

  • Formation of palladium black: Precipitation of palladium(0) indicates catalyst decomposition.[1] This can sometimes be mitigated by adjusting the ligand-to-palladium ratio or by adding the catalyst in smaller portions over time.

Q3: The benzoylation of the hydroxyl group on chelidonine is not going to completion. How can I improve the conversion?

A3: Incomplete benzoylation can be due to steric hindrance or side reactions. Consider the following:

  • Choice of benzoylating agent: If using benzoyl chloride, the reaction can be sluggish. Using a more reactive agent like benzoyl anhydride with a catalyst such as 4-dimethylaminopyridine (DMAP) can improve the reaction rate.

  • Base selection: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is recommended to prevent side reactions. Ensure the base is dry and added in sufficient excess to neutralize the acid generated.

  • Reaction conditions: Increasing the reaction temperature or time may drive the reaction to completion. However, monitor for potential degradation of the starting material or product.

Q4: What is the most effective method for purifying (+)-Benzoylchelidonine on a large scale?

A4: For large-scale purification of benzophenanthridine alkaloids, a multi-step approach is often necessary.

  • Initial extraction: After the reaction, an acid-base extraction can be used to separate the basic alkaloid from non-basic impurities.

  • Chromatography: Preparative column chromatography is a common method for purifying alkaloids.[3] Silica gel is a standard stationary phase, but for closely related impurities, reverse-phase chromatography (C18) might be more effective.[3]

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material on a large scale and can be more cost-effective than chromatography.

Troubleshooting Guides

Guide 1: Intramolecular Heck Coupling for Benzophenanthridine Core Synthesis

This guide addresses common issues encountered during the palladium-catalyzed intramolecular Heck reaction, a key step in forming the tetracyclic core of Benzoylchelidonine.

Problem Potential Cause Troubleshooting Steps
No or low conversion Inactive catalyst- Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere.- Pre-activate the catalyst if necessary.- Use a higher catalyst loading, but be mindful of cost on a larger scale.
Poor quality of reagents/solvents- Use anhydrous solvents and degas them thoroughly before use to remove oxygen.- Ensure the aryl halide precursor is pure.
Incorrect reaction temperature- Optimize the temperature. Too low may result in slow kinetics, while too high can lead to catalyst decomposition.
Formation of Palladium Black Catalyst decomposition- Decrease the reaction temperature.- Adjust the ligand-to-palladium ratio; an excess of ligand can sometimes stabilize the catalyst.- Add the catalyst in portions throughout the reaction.[1]
Side product formation Isomerization of the double bond- This can occur if the olefin dissociation from the palladium complex is slow.[2] Adding a base can facilitate the desired reductive elimination.[2]
Homocoupling of the aryl halide- This may indicate issues with the reaction stoichiometry or catalyst activity. Re-evaluate the reaction conditions.
Difficulty in removing palladium residues Incomplete precipitation or filtration- After the reaction, treat the mixture with a scavenger resin to bind residual palladium.- Filter the crude product through a pad of Celite to remove precipitated palladium.
Guide 2: Benzoylation of Chelidonine

This guide provides solutions for common problems during the introduction of the benzoyl group onto the chelidonine scaffold.

Problem Potential Cause Troubleshooting Steps
Incomplete reaction Insufficiently reactive benzoylating agent- Switch from benzoyl chloride to benzoyl anhydride.- Add a catalytic amount of DMAP.
Steric hindrance- Increase the reaction temperature and/or reaction time.
Inadequate base- Use a stronger, non-nucleophilic base.- Ensure the base is completely dry.
Formation of side products Acylation at other positions- This is less likely with chelidonine's structure but can be minimized by controlling the reaction temperature and stoichiometry.
Degradation of starting material- Lower the reaction temperature and monitor the reaction progress closely by TLC or HPLC.
Difficult work-up Emulsion formation during extraction- Add brine (saturated NaCl solution) to break up emulsions.- Filter the biphasic mixture through a pad of Celite.
Product is an oil and difficult to purify Residual solvent or impurities- Ensure complete removal of solvent under high vacuum.- Attempt purification by column chromatography with a carefully selected solvent system.

Experimental Protocols

Note: The following is a proposed synthetic protocol for (+)-Benzoylchelidonine based on known syntheses of related benzophenanthridine alkaloids. This protocol should be optimized for specific laboratory conditions and scale.

Proposed Synthesis of (+)-Benzoylchelidonine

Step 1: Synthesis of the Benzophenanthridine Core via Intramolecular Heck Reaction

A plausible precursor for the intramolecular Heck reaction would be a suitably substituted N-(2-bromo-3,4-(methylenedioxy)benzyl)-6-vinylpiperonylamine.

  • Reaction Setup: To a degassed solution of the aryl bromide precursor (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or acetonitrile) is added a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., P(o-tol)₃, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).

  • Reaction Conditions: The mixture is heated under an inert atmosphere (Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chelidonine core.

Step 2: Benzoylation of the Chelidonine Core

  • Reaction Setup: To a solution of the synthesized chelidonine core (1.0 eq) in anhydrous dichloromethane under an inert atmosphere is added triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). The solution is cooled to 0 °C. Benzoyl chloride (1.2 eq) is added dropwise.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (+)-Benzoylchelidonine is purified by column chromatography or crystallization.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the proposed synthesis, based on literature values for similar reactions.

Reaction Step Reactant Product Typical Yield (%) Typical Purity (%) Reference Reaction
Intramolecular HeckAryl Bromide PrecursorChelidonine Core60-80>95 (after chromatography)Synthesis of related benzophenanthridines
BenzoylationChelidonine Core(+)-Benzoylchelidonine85-95>98 (after chromatography/crystallization)Standard benzoylation of secondary alcohols

Visualizations

experimental_workflow cluster_step1 Step 1: Intramolecular Heck Reaction cluster_step2 Step 2: Benzoylation start1 Aryl Bromide Precursor reaction1 Heck Coupling start1->reaction1 reagents1 Pd(OAc)₂, P(o-tol)₃, Et₃N reagents1->reaction1 workup1 Filtration & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Chelidonine Core purification1->product1 reaction2 Benzoylation product1->reaction2 reagents2 Benzoyl Chloride, Et₃N, DMAP reagents2->reaction2 workup2 Aqueous Work-up reaction2->workup2 purification2 Chromatography / Crystallization workup2->purification2 product2 (+)-Benzoylchelidonine purification2->product2

Caption: Proposed synthetic workflow for (+)-Benzoylchelidonine.

troubleshooting_heck cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Heck Reaction cause1 Catalyst Deactivation problem->cause1 cause2 Ligand Degradation problem->cause2 cause3 Poor Solubility problem->cause3 cause4 Pd Black Formation problem->cause4 solution1a Use fresh catalyst cause1->solution1a solution1b Inert atmosphere cause1->solution1b solution2a Use thermostable ligand cause2->solution2a solution2b Lower temperature cause2->solution2b solution3a Efficient stirring cause3->solution3a solution3b Use co-solvent cause3->solution3b solution4a Adjust ligand/Pd ratio cause4->solution4a solution4b Portion-wise addition cause4->solution4b

Caption: Troubleshooting logic for low yield in the Heck reaction.

References

Technical Support Center: Overcoming Resistance to Microtubule-Targeting Agents in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Benzoylchelidonine" is not found in the current scientific literature. This guide focuses on Chelidonine , a major alkaloid from Chelidonium majus, which functions as a microtubule-targeting agent. The principles and troubleshooting strategies discussed are applicable to Chelidonine and other drugs in its class, such as vinca alkaloids and taxanes, which face similar resistance challenges in cancer therapy.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my cancer cells are becoming resistant to microtubule-targeting agents like Chelidonine?

Resistance to microtubule inhibitors is a multifaceted issue, but it typically stems from one or more of the following mechanisms:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as molecular pumps that actively remove the drug from the cell's interior.[4][5][6][7] This lowers the intracellular drug concentration to sub-lethal levels. The most common transporters involved are P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[5][7][8][9]

  • Alterations in the Drug Target (Tubulin): The drug's target, the tubulin protein itself, can be modified. This includes mutations in the α- or β-tubulin genes that prevent the drug from binding effectively, or changes in the expression of different tubulin isotypes.[4][10][11][12] For example, an increase in βIII-tubulin expression is frequently linked to clinical resistance to taxanes.[12]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's cytotoxic effects. The PI3K/Akt/mTOR pathway is a key player, promoting cell survival and inhibiting apoptosis (programmed cell death), thereby counteracting the drug's efficacy.[13][14][15][16]

  • Evasion of Apoptosis: Resistance can arise from defects in the apoptotic machinery. This often involves the upregulation of anti-apoptotic proteins, such as Bcl-2, which prevent the cell from dying despite the mitotic arrest induced by the drug.[4][7][13]

Q2: I've read that Chelidonine can also help overcome multidrug resistance. How is this possible?

This is a fascinating aspect of certain natural compounds. Studies have shown that Chelidonine exhibits a dual role. While it is a cytotoxic agent that inhibits microtubule polymerization, it can also modulate and overcome pre-existing multidrug resistance (MDR).[8][17] It achieves this by:

  • Inhibiting ABC Transporter Function: Chelidonine can directly inhibit the activity of P-gp, preventing the efflux of other chemotherapeutic agents.[8][17]

  • Downregulating Resistance-Related Genes: It has been shown to decrease the mRNA expression of genes encoding for P-gp (MDR1), MRP1, and BCRP.[8]

  • Inhibiting Drug-Metabolizing Enzymes: Chelidonine can inhibit enzymes like CYP3A4 and Glutathione S-transferase (GST), which are involved in detoxifying and inactivating chemotherapeutic drugs.[8][17]

  • Inducing Apoptosis in Resistant Cells: It can effectively induce apoptosis in MDR cells, often by activating caspases.[8][17]

This suggests Chelidonine could be a promising candidate for combination therapies to re-sensitize resistant tumors to other anticancer drugs.[8]

Q3: What is the PI3K/Akt pathway, and why is it so important in drug resistance?

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14] In the context of cancer, this pathway is often hyperactivated.[13][15] Its activation can protect cancer cells from the cytotoxic effects of microtubule-targeting agents by:

  • Promoting Cell Survival: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, effectively blocking the cell death signals initiated by the drug.

  • Regulating ABC Transporters: The PI3K/Akt pathway can influence the expression and function of drug transporters, further contributing to resistance.[16]

  • Stimulating Proliferation: By promoting cell cycle progression, the pathway can work against the mitotic arrest that drugs like Chelidonine are designed to induce.

Targeting the PI3K/Akt pathway with specific inhibitors is a promising strategy to overcome drug resistance and enhance the effectiveness of conventional chemotherapy.[16]

Troubleshooting Guides

Issue 1: The IC50 value for my drug has significantly increased in my cell line.

Your cells are likely developing resistance. A 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line is a common indicator of acquired resistance.[18]

Troubleshooting Workflow:

  • Confirm Resistance: Repeat the cell viability assay (e.g., MTT or MTS assay) to confirm the increased IC50. Ensure consistent cell seeding density and drug exposure times.[19][20]

  • Investigate ABC Transporter Overexpression: This is the most common mechanism.[4]

    • Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP). A significant upregulation in the resistant cells is a strong indicator.

    • Protein Expression Analysis (Western Blot): Probe for P-gp, MRP1, and BCRP proteins. An increase in protein levels confirms the qPCR results.

  • Test for Reversal of Resistance:

    • Co-treat your resistant cells with your primary drug and a known ABC transporter inhibitor (e.g., Verapamil for P-gp).[9] A significant decrease in the IC50 value suggests that efflux pump activity is a major contributor to the resistance.

  • Assess Pro-Survival Signaling:

    • Western Blot Analysis: Check the activation status of the PI3K/Akt pathway. Probe for phosphorylated Akt (p-Akt) and total Akt. An increased ratio of p-Akt to total Akt in resistant cells indicates pathway hyperactivation.[16]

  • Analyze Tubulin Expression:

    • Western Blot Analysis: Examine the expression levels of different tubulin isotypes, particularly βIII-tubulin, which is often overexpressed in resistant cells.[12]

Issue 2: My western blot shows increased p-Akt levels in resistant cells. What's next?

This result strongly suggests the PI3K/Akt pathway is driving resistance.[13][15]

Next Steps:

  • Pathway Inhibition: Treat your resistant cells with a combination of your microtubule inhibitor and a specific PI3K or Akt inhibitor (e.g., LY294002).

  • Measure Synergy: Perform a cell viability assay with this combination treatment. If the combination is more effective at killing the resistant cells than either drug alone (synergism), it confirms the pathway's role in resistance.

  • Downstream Target Analysis: Use western blotting to analyze the expression of downstream targets of Akt, such as mTOR and anti-apoptotic proteins like Bcl-2, to further elucidate the mechanism.[13]

Data Presentation

Table 1: Example IC50 Values in Sensitive vs. Resistant Cancer Cells

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental MCF-7Chelidonine1.5-
Resistant MCF-7Chelidonine18.012.0
Resistant MCF-7Chelidonine + Verapamil (10 µM)2.11.4

This table illustrates a hypothetical 12-fold resistance to Chelidonine in a resistant cell line, which is largely reversed by the P-gp inhibitor Verapamil.

Table 2: Example Protein Expression Changes in Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Method
P-glycoprotein (P-gp)1.09.5Western Blot
p-Akt (Ser473)1.05.2Western Blot
Total Akt1.01.1Western Blot
βIII-Tubulin1.03.8Western Blot
β-Actin (Loading Control)1.01.0Western Blot

This table shows hypothetical data indicating overexpression of P-gp and βIII-Tubulin, along with hyperactivation of the Akt pathway in resistant cells.

Mandatory Visualizations

Resistance_Mechanisms cluster_drug Microtubule-Targeting Agent (e.g., Chelidonine) cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug Drug Enters Cell target Drug Binds to Tubulin drug->target mitosis Mitotic Arrest target->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis efflux Increased Drug Efflux (ABC Transporters: P-gp, MRP1) efflux->drug Pumps drug out target_alt Tubulin Alteration (Mutations, Isotype Shift) target_alt->target Prevents binding pathway Activation of Pro-Survival Pathways (e.g., PI3K/Akt) pathway->apoptosis Inhibits apoptosis

Caption: Key mechanisms of resistance to microtubule-targeting agents.

PI3K_Akt_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt (Protein Kinase B) pip3->akt activates apoptosis Apoptosis akt->apoptosis inhibits survival Cell Survival & Proliferation akt->survival promotes

Caption: The PI3K/Akt signaling pathway's role in promoting cell survival.

Experimental_Workflow cluster_exp Experimental Validation observe Observation: Increased IC50 of Drug hypothesis Hypothesize Mechanisms: 1. Efflux Pump Overexpression 2. Pathway Activation 3. Target Alteration observe->hypothesis exp1 RT-qPCR & Western Blot (ABC Transporters) hypothesis->exp1 exp2 Western Blot (p-Akt / Total Akt) hypothesis->exp2 exp3 Western Blot (Tubulin Isotypes) hypothesis->exp3 conclusion Identify Primary Resistance Mechanism(s) exp1->conclusion exp2->conclusion exp3->conclusion strategy Develop Overcoming Strategy: - Combination Therapy - Pathway Inhibitors conclusion->strategy

Caption: Workflow for investigating and addressing drug resistance.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This colorimetric assay measures cell metabolic activity, which correlates with the number of viable cells.[21]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[22]

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

  • Drug Treatment: Prepare serial dilutions of your drug. Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include "no drug" (vehicle control) and "no cells" (background control) wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[23] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23] Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Resistance-Associated Proteins

This technique allows for the detection and semi-quantification of specific proteins in cell lysates.[24][25]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membrane.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-P-gp, anti-p-Akt, anti-total-Akt, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Treat cells as required, wash with ice-cold PBS, and lyse by adding 1X SDS sample buffer.[26] Scrape cells, transfer to a tube, and sonicate to shear DNA.[26]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane via electroblotting.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[25][27]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[27]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin) to compare expression between sensitive and resistant cells.

Protocol 3: Generating a Drug-Resistant Cell Line

This protocol creates a valuable tool for studying resistance mechanisms by gradually exposing a parental cell line to a drug.[18][28][29]

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the drug on your parental cell line.

  • Initial Exposure: Begin by treating the cells with the drug at a concentration equal to the IC50.

  • Recovery and Escalation: When the cells begin to grow steadily at this concentration (they may initially die off and recover), subculture them and increase the drug concentration by 1.5- to 2.0-fold.[18]

  • Stepwise Increase: Continue this process of gradual dose escalation. The key is to wait until the cell population has adapted and is proliferating well at a given concentration before increasing it further. This process can take several months.[29]

  • Cryopreservation: At each major step of increased resistance, cryopreserve vials of the cells. This creates a permanent record of the resistance development and provides backups.

  • Characterization: Once you have achieved a cell line with a significantly higher IC50 (e.g., >10-fold), confirm its resistance and begin characterization using the molecular biology techniques described above to identify the underlying mechanism(s).

References

Validation & Comparative

Comparative Guide to the Analytical Quantification of (+)-Chelidonine and its Benzoyl Derivative

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of (+)-chelidonine, a prominent isoquinoline alkaloid from Chelidonium majus (greater celandine). As "Benzoylchelidonine" is not a commonly cited compound in scientific literature, this guide addresses its potential analysis through derivatization with benzoyl chloride, a technique used to enhance the analytical properties of molecules like (+)-chelidonine, particularly for mass spectrometry-based methods.

This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical protocols for these compounds.

Comparison of Analytical Methods for (+)-Chelidonine Quantification

Several chromatographic techniques have been validated for the simultaneous determination of major alkaloids in Chelidonium majus, including (+)-chelidonine. The primary methods include Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and Supercritical Fluid Chromatography (SFC).

Data Presentation: Performance of Validated Methods

The following table summarizes the quantitative validation parameters for different analytical methods used to quantify (+)-chelidonine and other related alkaloids.

Parameter UPLC-PDA Method[1] SFC Method[2] UPLC-ESI-Q-TOF MS Method[3]
Linearity (r²) ≥ 0.9992≥ 0.99970.9971–0.9996
Limit of Detection (LOD) Not Reported≤ 1.13 µg/mL5–25 ng/mL
Limit of Quantitation (LOQ) Not ReportedNot Reported17–82 ng/mL
Precision (RSD) Good repeatability reportedIntraday: < 2.99%, Interday: < 2.88%1.8–3.2 %
Accuracy (Recovery) Satisfactory recovery reported-2.59% to +3.16% deviation91.6–97.4 %
Analysis Time < 20 minutes< 6 minutes< 13 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UPLC-PDA Method for Simultaneous Alkaloid Quantification[1]

This method is suitable for the simultaneous determination of seven major alkaloids in Chelidonium majus, including protopine, chelidonine, coptisine, stylopine, sanguinarine, berberine, and chelerythrine.

a) Sample Preparation:

  • Accurately weigh 0.1 g of powdered Chelidonium majus sample.

  • Add 5.0 mL of 70% methanol containing 0.1% formic acid.

  • Subject the mixture to ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC system.

b) Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC system with a photodiode array detector.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 10 mM Ammonium acetate (adjusted to pH 3.0 with acetic acid)

  • Gradient Elution: A linear gradient is applied to separate the seven alkaloids within 20 minutes.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

Supercritical Fluid Chromatography (SFC) Method[2]

This method offers a rapid analysis of seven benzylisoquinoline alkaloids.

a) Sample Preparation:

  • Weigh 100.0 mg of the dried and powdered plant material.

  • Add 5.0 mL of methanol.

  • Perform ultrasonic extraction for 15 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter prior to analysis.

b) Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II SFC system.

  • Column: Viridis BEH 2-EP column (3.0 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 30% acetonitrile and 20 mM ammonium formate.

  • Gradient: A gradient program is used to achieve separation in under 6 minutes.

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Diode Array Detector (DAD), monitoring at 280 nm.

Analysis of "Benzoylchelidonine" via Benzoyl Chloride Derivatization with LC-MS/MS

While a direct method for a compound named "Benzoylchelidonine" is not available, a common approach for analyzing compounds with hydroxyl or amine groups is through derivatization to improve their chromatographic and mass spectrometric properties. Benzoyl chloride is a reagent used for this purpose. The following protocol is a general workflow for such a derivatization.

a) Derivatization Protocol:

  • To the analyte solution (e.g., extracted and purified chelidonine), add a buffer to achieve basic pH conditions (e.g., 100 mM sodium tetraborate buffer).

  • Add 2% (v/v) benzoyl chloride in acetonitrile and vortex. This step facilitates the reaction of benzoyl chloride with the hydroxyl group of chelidonine to form the benzoyl ester derivative ("Benzoylchelidonine").

  • Add an internal standard and an acidic solution (e.g., formic acid) to stop the reaction.

  • The derivatized sample is then ready for LC-MS/MS analysis.

b) UPLC-MS/MS Conditions (General):

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column suitable for separating the less polar derivatized analyte.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to aid ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for benzoylated chelidonine would need to be determined.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

UPLC_PDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-PDA Analysis s1 Weigh 0.1 g of C. majus Powder s2 Add 5.0 mL of 70% Methanol (0.1% Formic Acid) s1->s2 s3 Ultrasonic Extraction (30 min) s2->s3 s4 Centrifuge (13,000 rpm, 10 min) s3->s4 s5 Filter Supernatant (0.22 µm) s4->s5 a1 Inject into UPLC System s5->a1 a2 Separation on C18 Column a1->a2 a3 PDA Detection (280 nm) a2->a3 a4 Quantification a3->a4

Caption: Workflow for UPLC-PDA analysis of (+)-chelidonine.

SFC_Workflow cluster_sample_prep Sample Preparation cluster_analysis SFC Analysis s1 Weigh 100.0 mg of Powdered Sample s2 Add 5.0 mL of Methanol s1->s2 s3 Ultrasonic Extraction (15 min) s2->s3 s4 Centrifuge (4500 rpm, 15 min) s3->s4 s5 Filter Supernatant (0.2 µm) s4->s5 a1 Inject into SFC System s5->a1 a2 Separation on Viridis BEH 2-EP Column a1->a2 a3 DAD Detection (280 nm) a2->a3 a4 Quantification a3->a4

Caption: Workflow for SFC analysis of (+)-chelidonine.

Derivatization_Workflow cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis d1 Chelidonine Sample d2 Add Basic Buffer d1->d2 d3 Add Benzoyl Chloride in Acetonitrile d2->d3 d4 Add Internal Standard & Quench Reaction d3->d4 a1 Inject into LC-MS/MS System d4->a1 a2 Separation on C18 Column a1->a2 a3 ESI+ and MRM Detection a2->a3 a4 Quantification a3->a4

Caption: Workflow for Benzoyl Chloride Derivatization and LC-MS/MS.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of (+)-Benzoylchelidonine and Related Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of (+)-Benzoylchelidonine and other isoquinoline alkaloids found in medicinal plants such as Chelidonium majus. The selection of an appropriate analytical technique is critical for accurate quantification, which is essential for drug development, quality control, and pharmacological studies.

Introduction to Analytical Challenges

(+)-Benzoylchelidonine is a derivative of chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus (greater celandine). This plant and its constituent alkaloids are of significant interest due to their potential therapeutic properties, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1][2][3] Accurate and precise quantification of these alkaloids is crucial for understanding their pharmacological effects and ensuring the quality and consistency of herbal preparations and pharmaceutical products. Both HPLC with ultraviolet (UV) detection and LC-MS are powerful techniques for the analysis of these compounds, each offering distinct advantages and limitations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC and LC-MS analysis of isoquinoline alkaloids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of several isoquinoline alkaloids, including chelidonine.

Sample Preparation:

  • Extract plant material (e.g., Chelidonium majus herb) with acidic methanol.

  • Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[4]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Luna C18(2)).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 30 mM ammonium formate, pH 2.80).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength selected for optimal absorbance of the target alkaloids (e.g., 290 nm).

  • Injection Volume: 10-20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers enhanced selectivity and sensitivity, which is particularly advantageous for complex matrices and trace-level analysis.

Sample Preparation:

  • Sample extraction is performed using a suitable solvent, often followed by centrifugation and filtration to remove particulate matter.

Chromatographic Conditions:

  • Column: A high-resolution column, such as a UPLC C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for isoquinoline alkaloids.

  • MS Analyzer: A quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer can be used.

  • Data Acquisition: Full scan mode for qualitative analysis and multiple reaction monitoring (MRM) for quantitative analysis.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance parameters for HPLC and LC-MS methods for the analysis of chelidonine and related alkaloids.

Table 1: HPLC Method Validation Data for Isoquinoline Alkaloids

ParameterProtopineChelidonineCoptisineSanguinarineBerberine
Limit of Detection (LOD) 0.5 ng0.5 ng0.2 ng0.4 ng0.5 ng

Data sourced from an improved RP-HPLC method for the analysis of isoquinoline alkaloids in extracts of Chelidonium majus.[4]

Table 2: UPLC-ESI-Q-TOF-MS Method Validation Data for Isoquinoline Alkaloids

ParameterMagnoflorineCoptisineSanguinarineBerberinePalmatine
Linearity (R²) 0.99890.99960.99710.99820.9988
LOD (ng/mL) 175251717
LOQ (ng/mL) 5617825656
Accuracy (%) 92.397.491.695.893.5
Precision (RSD, %) 2.5 - 3.21.8 - 2.52.1 - 2.82.3 - 2.92.6 - 3.1

Data sourced from a study on the determination of isoquinoline alkaloids by UPLC-ESI-Q-TOF MS.

Method Comparison

HPLC-UV is a robust and cost-effective technique that is widely available in analytical laboratories. It provides good sensitivity and is suitable for the quantification of major alkaloids in herbal extracts.[4] However, its selectivity can be limited in complex matrices, and it may be susceptible to interference from co-eluting compounds that absorb at the same wavelength.

LC-MS , particularly with a tandem mass spectrometer (MS/MS), offers superior selectivity and sensitivity.[5] The ability to monitor specific precursor-to-product ion transitions in MRM mode significantly reduces matrix effects and allows for the accurate quantification of analytes at very low concentrations. While the initial instrument cost is higher, the enhanced performance of LC-MS makes it the preferred method for trace-level quantification, metabolite identification, and analysis in complex biological matrices.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.

CrossValidationWorkflow start Start: Define Analytical Requirements sample_prep Sample Preparation (e.g., Extraction, Purification) start->sample_prep split_sample Split Sample Aliquots sample_prep->split_sample hplc_analysis HPLC Method Analysis split_sample->hplc_analysis Aliquot 1 lcms_analysis LC-MS Method Analysis split_sample->lcms_analysis Aliquot 2 hplc_data HPLC Data Acquisition (e.g., Peak Area, Retention Time) hplc_analysis->hplc_data lcms_data LC-MS Data Acquisition (e.g., MRM Transitions, Peak Area) lcms_analysis->lcms_data data_comparison Data Comparison and Statistical Analysis (e.g., Bland-Altman, t-test) hplc_data->data_comparison lcms_data->data_comparison conclusion Conclusion on Method Comparability (Interchangeability Assessment) data_comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS analytical methods.

References

A Comparative Analysis of the Cytotoxic Properties of Benzoylchelidonine, (+)-Chelidonine, and Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of three related benzophenanthridine alkaloids: Benzoylchelidonine, (+)-Chelidonine, and Chelidonine. The information presented herein is intended to support research and drug development efforts in the field of oncology by offering a structured overview of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

Chelidonine, a well-studied alkaloid from Chelidonium majus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its cytotoxic activity is often attributed to the induction of apoptosis and cell cycle arrest. This guide seeks to compare the cytotoxic profile of chelidonine with its dextrorotatory isomer, (+)-chelidonine, and a synthetic derivative, Benzoylchelidonine. While extensive data is available for chelidonine, information regarding the specific cytotoxic potencies of Benzoylchelidonine and (+)-chelidonine is less prevalent in publicly accessible literature. This guide compiles the available data to facilitate a comparative understanding.

Quantitative Cytotoxicity Data

Table 1: Comparative Cytotoxicity (IC50 Values) of Chelidonine

Cell LineCancer TypeChelidonine IC50 (µM)Reference
Leukemia
MOLT-4T-cell acute lymphoblastic leukemia2.5 ± 0.4[1][2]
JurkatT-cell acute lymphoblastic leukemia1.8 ± 0.2[1][2]
Lung Carcinoma
A549Non-small cell lung cancer3.5 ± 0.5[1]
Pancreatic Cancer
BxPC-3Pancreatic adenocarcinoma~1.0 (at 24h)[3]
MIA PaCa-2Pancreatic carcinoma<1.0 (at 24h)[3]
Head and Neck Cancer
FaDuHypopharyngeal squamous cell carcinomaNot specified, but showed growth suppression[4]

Note: The IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.

Mechanisms of Action

Chelidonine

Chelidonine exerts its cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and disrupting the cell cycle.

  • Apoptosis Induction: Chelidonine has been shown to induce apoptosis through both caspase-dependent and -independent pathways. It can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9.[1][2]

  • Cell Cycle Arrest: A significant effect of chelidonine is its ability to cause cell cycle arrest, predominantly at the G2/M phase.[1][5] This prevents cancer cells from proceeding through mitosis and proliferation.

  • Signaling Pathway Modulation: The cytotoxic activity of chelidonine is also linked to its influence on critical signaling pathways. It has been reported to activate checkpoint kinases Chk1 and Chk2 and modulate the MAPK signaling pathway.[1][5] Furthermore, in pancreatic cancer cells, chelidonine's effects are mediated through the GADD45a-p53 pathway.[3]

(+)-Chelidonine and Benzoylchelidonine

Detailed mechanistic studies specifically comparing (+)-chelidonine and Benzoylchelidonine to chelidonine are scarce in the available literature. It is plausible that their mechanisms of action would be similar to that of chelidonine, given their structural similarities. However, differences in stereochemistry and the addition of a benzoyl group could influence their binding affinities to molecular targets and, consequently, their cytotoxic potency and specific cellular responses. Further research is required to elucidate the precise mechanisms of these compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of the cytotoxicity of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compoundchelidonine, or chelidonine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Analysis cluster_2 Mechanism of Action Analysis cell_seeding Seed Cancer Cells treatment Treat with Compounds (this compoundChelidonine, Chelidonine) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50 Determine IC50 Values mtt_assay->ic50

Workflow for evaluating the cytotoxicity of the compounds.

Signaling Pathway of Chelidonine-Induced Apoptosis

G cluster_0 Cellular Stress & DNA Damage Response cluster_1 Apoptosis Cascade cluster_2 Cell Cycle Regulation Chelidonine Chelidonine p53 p53 Activation Chelidonine->p53 GADD45a GADD45a Upregulation Chelidonine->GADD45a Chk1_Chk2 Chk1/Chk2 Activation Chelidonine->Chk1_Chk2 p53->GADD45a Caspase9 Caspase-9 Activation GADD45a->Caspase9 G2M_Arrest G2/M Phase Arrest Chk1_Chk2->G2M_Arrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest->Apoptosis

Simplified signaling pathway of chelidonine's cytotoxic effects.

Conclusion

Chelidonine is a potent cytotoxic agent against various cancer cell lines, acting primarily through the induction of apoptosis and cell cycle arrest. While its derivatives, (+)-chelidonine and Benzoylchelidonine, hold therapeutic promise, a significant gap in the literature exists regarding their specific cytotoxic profiles and mechanisms of action. This guide highlights the need for further comparative studies to fully elucidate the structure-activity relationships within this class of compounds and to identify potentially more potent and selective anti-cancer agents. The provided experimental protocols offer a standardized framework for conducting such comparative analyses.

References

A Comparative Analysis of the Anti-inflammatory Effects of Benzoylchelidonine, (+)-Chelidonine, and Sanguinarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of three benzophenanthridine alkaloids: Benzoylchelidonine, (+)-Chelidonine, and Sanguinarine. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective overview for research and drug development purposes.

Executive Summary

Sanguinarine and (+)-Chelidonine have demonstrated notable anti-inflammatory effects through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Experimental data, primarily from in vitro studies using lipopolysaccharide (LPS)-induced inflammation models, indicate that both compounds can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. In contrast, there is a significant lack of publicly available experimental data specifically detailing the anti-inflammatory effects of Benzoylchelidonine, precluding a direct quantitative comparison with Sanguinarine and (+)-Chelidonine at this time.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of (+)-Chelidonine and Sanguinarine. Due to the absence of specific experimental data for Benzoylchelidonine, it is not included in this comparative table.

CompoundAssayCell LineStimulantIC50 ValueReference
(+)-Chelidonine Nitric Oxide (NO) Production InhibitionRAW 264.7LPS7.3 µM[1]
Sanguinarine Cell Viability (Cytotoxicity)MDA-MB-231TNF-α3.11 ± 0.05 µM
Cell Viability (Cytotoxicity)MDA-MB-468TNF-α2.97 ± 0.12 µM

Note: The IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency. The data presented is sourced from individual studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Sanguinarine and (+)-Chelidonine are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS). Both Sanguinarine and (+)-Chelidonine have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[2][3]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB->NF-κB IκB Degradation DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Sanguinarine/(+)-Chelidonine Sanguinarine/(+)-Chelidonine Sanguinarine/(+)-Chelidonine->IKK Inhibits Sanguinarine/(+)-Chelidonine->NF-κB_n Inhibits Translocation

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in inflammation, involving a series of protein kinases that relay extracellular signals to the nucleus. Key MAPK families include ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the expression of pro-inflammatory genes. Evidence suggests that Sanguinarine and (+)-Chelidonine can inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[2][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates MAPK_n MAPK MAPK (ERK, JNK, p38)->MAPK_n Translocation Transcription Factors Transcription Factors MAPK_n->Transcription Factors Activates Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Transcription Sanguinarine/(+)-Chelidonine Sanguinarine/(+)-Chelidonine Sanguinarine/(+)-Chelidonine->MAPKK Inhibits

Figure 2: Inhibition of the MAPK signaling pathway.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of anti-inflammatory compounds. Below are detailed methodologies for key in vitro assays.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a widely used primary screening method for anti-inflammatory agents.

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compoundChelidonine, Sanguinarine)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.[6][7]

    • Mix the supernatant with an equal volume of Griess reagent.[6][7]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

Structure-Activity Relationship of Chelidonine and its Acyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the natural alkaloid chelidonine and its semi-synthetic acyl derivatives. The focus is on the structure-activity relationship (SAR) with respect to their antiproliferative effects against various cancer cell lines. Experimental data is presented to offer a clear comparison, and detailed methodologies for key experiments are provided.

Introduction to Structure-Activity Relationship

Chelidonine, a benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated a range of biological activities, including anticancer properties.[1][2] The structural modification of chelidonine is a key strategy for enhancing its therapeutic potential and selectivity. A primary target for modification is the secondary hydroxyl group, as its acylation can significantly influence the molecule's lipophilicity, cell permeability, and interaction with biological targets. This guide specifically examines how the introduction of an acyl group, in this case, nitric oxide-donating furoxan- and furazan-based moieties, alters the cytotoxic activity of the parent chelidonine molecule.

Comparative Analysis of Antiproliferative Activity

To quantify the impact of acylation on the anticancer activity of chelidonine, a comparative study was conducted by designing and synthesizing a series of nitric oxide-donating derivatives.[1] The antiproliferative activity of chelidonine and its derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined.

The data presented in the table below summarizes the IC50 values for chelidonine and its most potent nitric oxide-donating derivative, compound 11j .

CompoundHepG2 (Hepatoma)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)K562 (Leukemia)
Chelidonine >40 µM>40 µM>40 µM20.12 µM
Compound 11j 3.91 µM6.90 µM4.36 µM1.12 µM

Data sourced from a study on nitric oxide donating derivatives of chelidonine.[1]

The results clearly indicate that the acylation of chelidonine with the nitric oxide-donating moiety in compound 11j leads to a significant enhancement of its antiproliferative activity across all tested cancer cell lines. Notably, against HepG2, MCF-7, and HCT-116 cells, where chelidonine showed minimal activity (IC50 > 40 µM), compound 11j exhibited potent cytotoxicity with IC50 values in the low micromolar range.[1] Furthermore, compound 11j was found to be more selective, with an IC50 value greater than 40 µM against normal human peripheral blood mononuclear cells (PBMCs).[1]

Experimental Protocols

A detailed methodology for the key experiment used to determine the antiproliferative activity is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, K562)

  • Complete cell culture medium

  • Chelidonine and its derivatives

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of chelidonine or its derivatives (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours. A control group with no drug treatment is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow of MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add Chelidonine/ Derivative incubation1->treatment incubation2 Incubate 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_absorbance Read Absorbance (490 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways Affected by Chelidonine Derivativesdot

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression Activates Chelidonine Chelidonine & Derivatives Chelidonine->PI3K Inhibits Chelidonine->IKK Inhibits

References

A Head-to-Head Comparison of Benzoylchelidonine and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical profiles of Benzoylchelidonine, (+)- and the well-established anticancer agent, paclitaxel. The information presented is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways.

Executive Summary

Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. In contrast, Benzoylchelidonine, a derivative of the natural alkaloid chelidonine, is understood to exert its anticancer effects by inhibiting tubulin polymerization, a mechanism antithetical to that of paclitaxel. This fundamental difference in their interaction with the microtubule machinery results in distinct downstream cellular consequences. While both agents ultimately lead to cell cycle arrest and apoptosis, the signaling pathways they modulate show both overlap and divergence.

Mechanism of Action: A Tale of Two Microtubule-Targeting Agents

The primary molecular target for both paclitaxel and benzoylchelidonine (as inferred from its parent compound, chelidonine) is the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. However, their effects on microtubules are diametrically opposed.

Paclitaxel: This agent is a microtubule-stabilizing drug.[1][2][3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[1][2][3][4] This leads to the formation of abnormally stable, non-functional microtubules, which disrupts the dynamic instability required for proper mitotic spindle formation and chromosome segregation.[1][2][3] The cell cycle is consequently arrested in the G2/M phase, which, if prolonged, activates apoptotic pathways.[2][4]

Benzoylchelidonine (inferred from Chelidonine): As a benzophenanthridine alkaloid, chelidonine acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This disruption of the microtubule structure also leads to a G2/M phase cell cycle arrest and the induction of apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for paclitaxel and chelidonine in various cancer cell lines as reported in different studies.

Disclaimer: The following IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions, such as exposure time and assay methodology. The data for Benzoylchelidonine is inferred from its parent compound, Chelidonine.

Cell LineDrugIC50 ValueExposure Time
MCF-7 (Breast Cancer)Paclitaxel3.5 µM[1]Not Specified
7.5 nM[5]24 hours
Chelidonine> 20 µM96 hours
A549 (Lung Cancer)Paclitaxel1.64 µg/ml (~1.92 µM)48 hours
10.18 µg/L (~0.012 µM)Not Specified
Chelidonine> 20 µM[6]72 hours
HeLa (Cervical Cancer)Paclitaxel2.5 - 7.5 nM[7][8]24 hours
Chelidonine30 µg/mL (~84.9 µM)[9][10]48 hours

Impact on Cellular Signaling Pathways

Both compounds trigger a cascade of intracellular signaling events that culminate in apoptosis. However, the specific pathways activated can differ, providing further insight into their distinct mechanisms.

Paclitaxel is known to modulate several key signaling pathways:

  • PI3K/AKT Pathway: This survival pathway can be inhibited by paclitaxel, contributing to its pro-apoptotic effect.[11]

  • MAPK/ERK Pathway: Paclitaxel can activate the MAPK/ERK pathway, which can have context-dependent roles in either cell survival or apoptosis.

  • JNK/SAPK Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway is a significant contributor to paclitaxel-induced apoptosis.[12]

  • NF-κB Pathway: Paclitaxel can activate the NF-κB signaling pathway.

Benzoylchelidonine (inferred from Chelidonine) also influences several critical signaling cascades:

  • PI3K/AKT Pathway: Chelidonine has been shown to suppress the PI3K/AKT signaling pathway, promoting apoptosis.

  • p38-p53 Pathway: Chelidonine can induce apoptosis through the upregulation of p38 and p53.

  • TLR4/NF-κB Pathway: Chelidonine has been reported to inhibit the TLR4/NF-κB signaling pathway.

  • Wnt/β-catenin Pathway: It has been observed that chelidonine can inhibit the nuclear localization of β-catenin, a key component of the Wnt signaling pathway.

Visualizing the Mechanisms

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_paclitaxel Paclitaxel's Mechanism of Action paclitaxel Paclitaxel beta_tubulin β-Tubulin paclitaxel->beta_tubulin binds to microtubules Microtubule Stabilization beta_tubulin->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cluster_chelidonine Chelidonine's Mechanism of Action chelidonine Chelidonine tubulin_polymerization Tubulin Polymerization chelidonine->tubulin_polymerization inhibits microtubule_disruption Microtubule Disruption tubulin_polymerization->microtubule_disruption mitotic_spindle Mitotic Spindle Dysfunction microtubule_disruption->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate treatment Treat with compound start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for formazan formation mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization readout Measure absorbance (570nm) solubilization->readout

References

Comparative Analysis of In Vitro Efficacy: Benzoylchelidonine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Performance of Chelidonine, Chelerythrine, and Sanguinarine.

Introduction

While direct in vitro experimental data for Benzoylchelidonine remains limited in publicly accessible literature, a comprehensive analysis of its constituent analogs—chelidonine, chelerythrine, and sanguinarine—provides valuable insights into the potential bioactivities of this class of benzophenanthridine alkaloids. These compounds, primarily isolated from plants of the Papaveraceae family, have demonstrated significant cytotoxic and anti-cancer properties across a range of human cancer cell lines. This guide presents a comparative overview of their in vitro efficacy, focusing on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Comparative Cytotoxicity

The in vitro cytotoxic activity of chelidonine, chelerythrine, and sanguinarine has been evaluated in numerous studies, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for several human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in cell lines, assay duration, and other experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Chelidonine FaDuHead and Neck1.0[1]
HLaC78Head and Neck1.6[2]
HeLaCervicalNot specified, but cytotoxic[3]
Caco-2Colorectal50 (for 50µg/ml extract)[4]
HepG-2Liver144.81 ± 15.03 µg/mL (extract)[4]
Chelerythrine A375Melanoma0.14-0.46 µg/mL[5]
G361Melanoma0.14-0.46 µg/mL[5]
SK-MEL-3Melanoma0.14-0.46 µg/mL[5]
HeLaCervicalNot specified, but inhibits proliferation[6]
SW-839RenalNot specified, but suppresses growth[7]
Sanguinarine HL-60Leukemia0.6[8]
HeLaCervical2.62 ± 0.21[9]
SiHaCervical3.07 ± 0.23[9]
A549Lung0.61[10]
DU145Prostate~1.0[11]
LNCaPProstate~1.0[11]
HTC75N/A1.21 (for telomerase inhibition)[12]

Key Experimental Protocols

Reproducibility of in vitro experiments is critically dependent on standardized protocols. Below are detailed methodologies for the key assays cited in the studies of these alkaloids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chelidonine, chelerythrine, or sanguinarine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protein Kinase C (PKC) Inhibition Assay

Chelerythrine is a known inhibitor of PKC.[20][21][22][23][24] The activity of PKC is typically measured by its ability to phosphorylate a specific substrate.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine a buffer solution, a PKC substrate peptide, the lipid activator (phosphatidylserine and diacylglycerol), and the purified PKC enzyme.

  • Inhibitor Addition: Add the test compound (chelerythrine) at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away the unincorporated ATP, and measuring the radioactivity of the paper using a scintillation counter.

Signaling Pathways and Molecular Mechanisms

The anti-cancer effects of chelidonine, chelerythrine, and sanguinarine are mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.

Chelidonine Signaling Pathway

Chelidonine has been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinases and the p53 tumor suppressor pathway. It also appears to inhibit the pro-survival PI3K/AKT signaling pathway.[3][25]

Chelidonine_Pathway Chelidonine Chelidonine p38 p38 MAPK Chelidonine->p38 PI3K PI3K Chelidonine->PI3K p53 p53 p38->p53 Apoptosis Apoptosis p53->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis CellSurvival Cell Survival AKT->CellSurvival

Caption: Chelidonine-induced apoptosis pathway.

Chelerythrine Signaling Pathway

Chelerythrine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of the PI3K/AKT/mTOR pathway, modulation of the MAPK signaling cascade, and interference with the WNT/β-catenin pathway.[6][7][26][27]

Chelerythrine_Pathway Chelerythrine Chelerythrine PI3K PI3K Chelerythrine->PI3K ERK ERK Chelerythrine->ERK WNT10B WNT10B Chelerythrine->WNT10B Apoptosis Apoptosis Chelerythrine->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK->Proliferation beta_catenin β-catenin WNT10B->beta_catenin beta_catenin->Proliferation

Caption: Chelerythrine signaling pathways.

Sanguinarine Signaling Pathway

Sanguinarine has been shown to induce apoptosis and inhibit cancer cell growth by targeting several key signaling pathways, including the NF-κB, JAK/STAT, and DUSP4/ERK pathways.[28][29][30][31]

Sanguinarine_Pathway Sanguinarine Sanguinarine NFkB NF-κB Sanguinarine->NFkB JAK2 JAK2 Sanguinarine->JAK2 DUSP4 DUSP4 Sanguinarine->DUSP4 Apoptosis Apoptosis Sanguinarine->Apoptosis Inflammation Inflammation NFkB->Inflammation STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation ERK ERK DUSP4->ERK ERK->Proliferation

Caption: Sanguinarine signaling pathways.

Conclusion

Chelidonine, chelerythrine, and sanguinarine, the primary alkaloid components related to Benzoylchelidonine, exhibit potent in vitro anti-cancer activities across a variety of human cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While sanguinarine and chelerythrine often demonstrate higher potency with lower IC50 values compared to chelidonine, the specific efficacy of each compound is cell-line dependent. The provided experimental protocols offer a foundation for the reproducible in vitro evaluation of these and similar compounds. Further research is warranted to elucidate the full therapeutic potential of these natural alkaloids and their derivatives in the context of cancer therapy.

References

Benchmarking Tubulin Inhibitors: A Comparative Analysis of Paclitaxel, Vinblastine, and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of chemotherapy. These drugs disrupt the dynamic instability of microtubules, which are critical for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of three well-established tubulin inhibitors: Paclitaxel, Vinblastine, and Colchicine. While the user's initial interest was in Benzoylchelidonine, a thorough review of scientific literature did not yield evidence of its activity as a tubulin inhibitor. Therefore, we present this guide as a template, benchmarking the efficacy of these three classic microtubule-targeting agents, complete with experimental data and detailed protocols.

Mechanism of Action: A Tale of Stabilization and Destabilization

Tubulin inhibitors are broadly classified into two main categories based on their effect on microtubule dynamics: microtubule-stabilizing agents and microtubule-destabilizing agents.

  • Paclitaxel (Taxol): A prototypical microtubule-stabilizing agent, Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules and prevents their disassembly. The resulting rigid microtubules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Vinblastine: As a member of the vinca alkaloids, Vinblastine is a microtubule-destabilizing agent. It binds to the β-tubulin subunit at a site distinct from Paclitaxel, known as the vinca domain. This interaction inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules. At higher concentrations, Vinblastine can cause the formation of paracrystalline aggregates of tubulin. The net effect is a disruption of the mitotic spindle and arrest of cells in mitosis.

  • Colchicine: Another potent microtubule-destabilizing agent, Colchicine binds to the colchicine-binding site on β-tubulin. This binding inhibits tubulin polymerization and disrupts microtubule dynamics. While highly effective in vitro, its clinical use as an anticancer agent is limited due to significant toxicity.

Mechanism of Action of Tubulin Inhibitors cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitotic Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Vinblastine Vinblastine Vinblastine->Tubulin Dimers Inhibits Polymerization Colchicine Colchicine Colchicine->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of different classes of tubulin inhibitors.

Quantitative Efficacy Comparison

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the reported IC50 values for Paclitaxel, Vinblastine, and Colchicine. It is important to note that these values can vary depending on the specific experimental conditions and cell lines used.

Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)

CompoundIC50 (µM)Description
Paclitaxel~0.1 - 1Promotes polymerization; IC50 reflects concentration for half-maximal effect.
Vinblastine~0.5 - 2Inhibits polymerization.
Colchicine~1 - 5Inhibits polymerization.

Table 2: Antiproliferative Activity in Cancer Cell Lines (Cell-Based Assay)

CompoundCell LineIC50 (nM)
Paclitaxel MCF-7 (Breast)2 - 10
A549 (Lung)5 - 20
HeLa (Cervical)2 - 8
Vinblastine MCF-7 (Breast)1 - 5
A549 (Lung)2 - 10
HeLa (Cervical)1 - 6
Colchicine MCF-7 (Breast)5 - 20
A549 (Lung)10 - 50
HeLa (Cervical)5 - 25

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of tubulin inhibitors. Below are protocols for key experiments cited in this guide.

General Experimental Workflow for Tubulin Inhibitor Evaluation A Compound Preparation B Biochemical Assay: Tubulin Polymerization A->B C Cell-Based Assays A->C F Data Analysis (IC50 Determination) B->F D Cell Viability Assay (e.g., MTT) C->D E Microtubule Visualization (Immunofluorescence) C->E D->F

Caption: A generalized workflow for evaluating the efficacy of tubulin inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

Procedure:

  • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include appropriate vehicle controls (e.g., DMSO).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot the rate of polymerization or the final absorbance against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, incubator, and a microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips

  • Test compounds

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope.

Procedure:

  • Treat cells grown on coverslips with the test compound for a desired time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cell membranes to allow antibody entry.

  • Block non-specific antibody binding sites with the blocking solution.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule morphology using a fluorescence microscope. Compare the microtubule structure in treated cells to that in untreated control cells. Stabilizing agents like Paclitaxel will show dense, bundled microtubules, while destabilizing agents like Vinblastine and Colchicine will lead to a diffuse, depolymerized tubulin stain.

Comparative analysis of the apoptotic pathways induced by chelidonine and its ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the apoptotic pathways induced by the natural alkaloid chelidonine and its synthetic derivatives. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this document aims to facilitate a deeper understanding of their potential as anticancer agents.

Data Presentation: Cytotoxicity and Apoptotic Induction

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of chelidonine and its derivatives in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Chelidonine and its Nitric Oxide-Donating Derivative (11j) [1]

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)K562 (Leukemia)
Chelidonine>40>40>4011.23
Derivative 11j3.916.904.361.12

Table 2: Comparative Effects of Chelidonine and Homochelidonine on Cell Viability and Apoptosis [2]

CompoundCell LineEffectObservation
ChelidonineMOLT-4, Jurkat (Leukemia)CytotoxicitySignificant
Cell Cycle ArrestG2/M phase
Apoptosis InductionPhosphatidylserine exposure, loss of mitochondrial membrane potential, caspase activation
HomochelidonineMOLT-4, Jurkat (Leukemia)CytotoxicitySignificant (more pronounced in Jurkat)
Cell Cycle ArrestBiphasic G1 and G2/M arrest (MOLT-4), G2/M arrest (Jurkat)
Apoptosis InductionPhosphatidylserine exposure, loss of mitochondrial membrane potential, caspase activation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells.[3][4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells using the desired concentrations of chelidonine or its ester. Include a negative control (vehicle-treated cells).

    • Harvest 1-5 x 10⁵ cells by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.[6][7][8][9][10]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, p53, GADD45a, Bcl-2, Bad, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat cells with chelidonine or its ester for the desired time.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis using Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the apoptotic signaling pathways and a general experimental workflow.

G Experimental Workflow for Apoptosis Analysis cluster_prep Cell Preparation and Treatment cluster_assays Apoptosis and Cell Cycle Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with Chelidonine or its Ester cell_culture->treatment apoptosis_assay Annexin V/PI Apoptosis Assay treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry imaging Chemiluminescent Imaging western_blot->imaging cell_cycle_analysis->flow_cytometry data_quantification Data Quantification and Comparison flow_cytometry->data_quantification imaging->data_quantification

Caption: General experimental workflow for apoptosis analysis.

G Apoptotic Pathway of Chelidonine cluster_cell_cycle Cell Cycle Arrest cluster_p53_pathway p53-Mediated Apoptosis cluster_caspase_cascade Caspase Cascade chelidonine Chelidonine p21 p21 chelidonine->p21 Upregulates cdk1 CDK1 chelidonine->cdk1 Downregulates gadd45a GADD45a chelidonine->gadd45a Upregulates g2m_arrest G2/M Arrest p21->g2m_arrest cdk1->g2m_arrest p53 p53 gadd45a->p53 Stabilizes caspase3 Cleaved Caspase-3 p53->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic signaling pathway of chelidonine.

G Apoptotic Pathway of Chelidonine Derivative 11j cluster_cell_cycle Cell Cycle Arrest cluster_mitochondrial_pathway Mitochondrial Pathway cluster_other_proteins Other Key Proteins derivative Chelidonine Derivative 11j s_phase_arrest S Phase Arrest derivative->s_phase_arrest mmp_disorder Mitochondrial Membrane Potential Disorder derivative->mmp_disorder bad Bad (pro-apoptotic) derivative->bad Upregulates bcl_xl Bcl-xL (anti-apoptotic) derivative->bcl_xl Downregulates survivin Survivin derivative->survivin Downregulates claspin Claspin derivative->claspin Downregulates clusterin Clusterin derivative->clusterin Downregulates apoptosis Apoptosis mmp_disorder->apoptosis bad->apoptosis bcl_xl->apoptosis Inhibits survivin->apoptosis Inhibits

Caption: Apoptotic signaling pathway of a chelidonine derivative.

Comparative Analysis

Chelidonine:

The parent compound, chelidonine, primarily induces apoptosis through a p53-mediated pathway.[3][15] It upregulates Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates p53.[3][15] This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest at the G2/M phase.[3] Ultimately, the activation of p53 triggers the caspase cascade, leading to the cleavage of caspase-3 and the execution of apoptosis.[3][15] Some studies have also pointed to the involvement of the p38 MAPK and PI3K/AKT signaling pathways in chelidonine-induced apoptosis.

Chelidonine Derivatives:

The nitric oxide-donating derivative 11j exhibits significantly enhanced cytotoxic activity against a range of cancer cell lines compared to chelidonine.[1] Its mechanism of action appears to be distinct from the parent compound. Derivative 11j induces S-phase cell cycle arrest and triggers apoptosis primarily through the mitochondrial pathway.[1] This is characterized by a disruption of the mitochondrial membrane potential. Furthermore, this derivative modulates the expression of Bcl-2 family proteins, promoting the expression of the pro-apoptotic protein Bad while suppressing the anti-apoptotic protein Bcl-xL.[1] It also downregulates other key survival proteins such as survivin, claspin, and clusterin.[1]

Homochelidonine, a dimethoxy analogue of chelidonine, also induces apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and activation of caspases-3/7, -8, and -9.[2] It induces cell cycle arrest at the G2/M phase, similar to chelidonine, but can also cause a G1 phase arrest in a biphasic manner in certain cell lines.[2]

Conclusion

References

Unveiling the Bioactivity of (+)-Chelidonine: A Comparative Guide to In Silico Predictions and Experimental Validations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico predictions and subsequent experimental validations of the bioactivity of (+)-chelidonine. While this guide aims to cover both Benzoylchelidonine and (+)-chelidonine, a thorough literature search revealed a significant lack of available data on the in silico prediction and experimental validation of Benzoylchelidonine's bioactivity. Therefore, the focus of this guide is on (+)-chelidonine, a major bioactive alkaloid from Chelidonium majus.

This guide summarizes key studies that have employed computational methods to predict the biological targets and activities of (+)-chelidonine, followed by experimental verification. Detailed methodologies for the cited experiments are provided to support the objective comparison of the compound's performance.

Data Presentation: Quantitative Insights into (+)-Chelidonine's Bioactivity

The following tables present a structured summary of the quantitative data from studies that have combined in silico predictions with experimental validations for (+)-chelidonine.

Study Focus Predicted Target/Activity Experimental Validation Method Key Quantitative Finding Reference
Nuclear Receptor ModulationLigand for Hepatocyte Nuclear Factor 4α (HNF4α)Luciferase Reporter Gene AssayNanomolar potency in a cellular reporter gene assay.[1][2][1][2]
Inverse agonist of HNF4αGene Expression Analysis (HepG2 cells)Downregulation of HNF4α target genes associated with gluconeogenesis and drug metabolism.[1][2][1][2]
Anti-Cancer (Liver Cancer)Interaction with core targets in liver cancer (via Network Pharmacology)Molecular DockingPredicted binding affinity of related alkaloids to key targets (e.g., EGFR-Oxysanguinarine binding energy of -8.02 kcal/mol).[3][3]
Interaction with Major Latex ProteinBinding to Major Latex Protein (CmMLP1)Molecular Docking & In Vitro Viability AssayHigh binding affinity of related alkaloids to CmMLP1; fractions containing these alkaloids decreased viability of human cervical cancer cells.[4][4]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for the critical evaluation and replication of scientific findings. Below are the methodologies employed in the key studies cited.

Nuclear Receptor Modulation Study
  • In Silico Method: Molecular docking was performed using the PLANTS (Protein-Ligand ANT System) software to predict the binding of (+)-chelidonine to the ligand-binding domain of HNF4α (PDB ID: 1pzl).[1]

  • Experimental Validation:

    • Luciferase Reporter Gene Assays: A panel of nuclear receptor-Gal4 hybrid reporter gene assays was used to screen for the activation of various nuclear receptors by (+)-chelidonine at a 1 µM concentration.[1]

    • Competition Experiments: To confirm orthosteric binding, competition experiments were conducted in the HNF4α reporter gene assay with the known inverse agonist BI6015 (10 µM).[1]

    • Gene Expression Analysis: HepG2 cells, which endogenously express HNF4α, were treated with (+)-chelidonine. The expression levels of HNF4α target genes were then quantified to assess the inverse agonist activity.[1]

Network Pharmacology and Molecular Docking for Liver Cancer
  • In Silico Method:

    • Network Pharmacology: This approach was used to identify the potential targets of the active components of Chelidonii Herba, including (+)-chelidonine, in the context of liver cancer. This involved constructing a network of interactions between the compounds, their predicted protein targets, and genes associated with liver cancer.[3]

    • Molecular Docking: AutoDockTools 1.5.7 was utilized to perform molecular docking of the active compounds to the identified core targets to predict their binding affinities.[3]

  • Proposed Experimental Validation: The study proposed that the in silico findings provide a theoretical basis for future experimental validations, such as in vitro and in vivo studies to confirm the predicted anti-cancer effects and the underlying mechanisms.[3]

Interaction with Major Latex Protein (CmMLP1)
  • In Silico Method: Molecular docking of various alkaloids found in C. majus, including chelidonine, to a 3D model of CmMLP1 was performed using the Autodock Vina program. The binding energy for each compound was calculated.[4]

  • Experimental Validation:

    • Chromatographic Fractionation: Latex from C. majus was fractionated to isolate proteins and alkaloids.

    • In Vitro Viability Assay: The cytotoxic potential of the chromatographic fractions containing CmMLP1 and the docked alkaloids was assessed on human cervical cancer cells (both HPV-negative and HPV-positive).[4]

Visualizing the Science: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the research and the signaling pathways discussed in the cited studies.

in_silico_to_in_vitro_workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation in_silico_screening Virtual Screening / Docking ((+)-Chelidonine) target_prediction Target Identification (e.g., HNF4α) in_silico_screening->target_prediction Predicts Interaction reporter_assay Reporter Gene Assay target_prediction->reporter_assay Guides Experiment gene_expression Gene Expression Analysis reporter_assay->gene_expression Confirms Activity binding_assay Binding Affinity Assay gene_expression->binding_assay Further Validates network_pharmacology_workflow cluster_data_collection Data Collection cluster_analysis In Silico Analysis cluster_validation Proposed Validation compounds Active Compounds (incl. (+)-Chelidonine) target_prediction Compound Target Prediction compounds->target_prediction disease_targets Disease-Related Targets (Liver Cancer) network_construction Compound-Target-Disease Network Construction disease_targets->network_construction target_prediction->network_construction pathway_analysis Pathway Enrichment Analysis network_construction->pathway_analysis molecular_docking Molecular Docking pathway_analysis->molecular_docking experimental_validation Future Experimental Studies (In Vitro / In Vivo) molecular_docking->experimental_validation Provides Basis For hnf4a_pathway chelidonine (+)-Chelidonine hnf4a HNF4α chelidonine->hnf4a Acts as inverse agonist transcription Transcription hnf4a->transcription Regulates target_genes Target Genes (Gluconeogenesis, Drug Metabolism) protein_expression Protein Expression target_genes->protein_expression Leads to transcription->target_genes Affects

References

Independent Verification of (+)-Benzoylchelidonine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes leading to (+)-Benzoylchelidonine, a derivative of the natural product (+)-chelidonine. While a direct, independently verified total synthesis of (+)-Benzoylchelidonine is not extensively documented in publicly available literature, this document outlines established total syntheses of (±)-chelidonine and subsequently describes the well-established chemical transformation to achieve the final benzoylated product. The guide will focus on comparing the initial strategies for constructing the core chelidonine scaffold.

Comparison of Synthetic Strategies for the Chelidonine Core

The synthesis of the tetracyclic core of chelidonine has been approached through various methodologies. Below is a comparison of two prominent strategies, highlighting their key features, reported yields, and procedural advantages.

Parameter Hsung, et al. (2012) Synthesis [1]Cushman, et al. (1980) Synthesis [2]
Key Reaction Enamide-Benzyne-[2+2] Cycloaddition CascadeCondensation of a Schiff base with homophthalic anhydride
Starting Materials Commercially available aldehyde (11) and sesamol (15)Schiff base (8) and 3,4-(methylenedioxy)homophthalic anhydride (13)
Overall Yield of (±)-chelidonine 8.5% (over 7 steps)Not explicitly stated as a single percentage, but individual step yields are reported.
Key Advantages Rapid and efficient assembly of the core structure in a quadruple tandem cascade.Utilizes a well-established condensation reaction.
Diastereoselectivity The hydroboration-oxidation step to introduce the hydroxyl group showed some diastereoselectivity, but was not fully optimized.The condensation reaction can produce both cis and trans diastereomers, with conditions explored to maximize the desired cis isomer.
Scalability The use of benzyne chemistry might present challenges for large-scale synthesis.Condensation reactions are generally scalable, though optimization of diastereoselectivity might be required.

Experimental Protocols

Synthesis of (±)-Chelidonine via Enamide-Benzyne-[2+2] Cycloaddition Cascade (Adapted from Hsung, et al., 2012)[1]

This synthesis involves a multi-step sequence culminating in a key cascade reaction. The following is a summarized protocol for the crucial steps. For detailed procedures and characterization data, please refer to the original publication.

a) Synthesis of Enamide 10: The enamide starting material is prepared from a commercially available aldehyde through a sequence of Sonogashira coupling, reductive amination, and Cu(I)-catalyzed amidation of a vinyl bromide.

b) Synthesis of Benzyne Precursor 9: The silylaryl triflate benzyne precursor is synthesized in two steps from sesamol.

c) Key Enamide-Benzyne-[2+2] Cycloaddition Cascade: The enamide 10 and benzyne precursor 9 are reacted to initiate a quadruple tandem cascade that includes a pericyclic ring-opening and an intramolecular Diels-Alder cycloaddition to form the core structure of chelidonine.

d) Final Steps to (±)-Chelidonine: The product of the cascade is then subjected to a hydroboration-oxidation to install the hydroxyl group, followed by DMP-oxidation and alane reduction to yield (±)-chelidonine.

Synthesis of (±)-Chelidonine via Schiff Base Condensation (Adapted from Cushman, et al., 1980)[2]

This approach utilizes a condensation reaction as the key step for constructing the tetracyclic system.

a) Preparation of Schiff Base 8: The required Schiff base is synthesized from the corresponding amine and aldehyde.

b) Condensation with Homophthalic Anhydride 13: The Schiff base 8 is condensed with 3,4-(methylenedioxy)homophthalic anhydride 13 . The reaction conditions are critical to maximize the formation of the desired cis diastereomer.

c) Conversion to (±)-Chelidonine: The resulting intermediate undergoes a series of transformations including reduction and cyclization to afford the final (±)-chelidonine product.

Benzoylation of (±)-Chelidonine to (±)-Benzoylchelidonine

This final step involves the benzoylation of the secondary amine of chelidonine. This is a standard and high-yielding reaction.

Protocol: To a solution of (±)-chelidonine in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, an equimolar amount of benzoyl chloride is added dropwise. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with a mild aqueous acid (e.g., 1M HCl) and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield (±)-Benzoylchelidonine.[3][4][5]

Visualizations

Synthesis_Workflow_Hsung cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_core Core Formation cluster_final Final Product Aldehyde Aldehyde (11) Enamide Enamide (10) Aldehyde->Enamide Multi-step Sesamol Sesamol (15) Benzyne_Precursor Benzyne Precursor (9) Sesamol->Benzyne_Precursor 2 steps Cascade Enamide-Benzyne-[2+2] Cycloaddition Cascade Enamide->Cascade Benzyne_Precursor->Cascade Chelidonine (±)-Chelidonine Cascade->Chelidonine Hydroboration-Oxidation, DMP-Oxidation, Alane Reduction Benzoylchelidonine (+)-Benzoylchelidonine Chelidonine->Benzoylchelidonine Benzoylation

Caption: Synthetic workflow for (±)-Benzoylchelidonine based on the Hsung, et al. strategy.

Synthesis_Workflow_Cushman cluster_start_cushman Starting Materials cluster_core_cushman Core Formation cluster_final_cushman Final Product Schiff_Base Schiff Base (8) Condensation Condensation Schiff_Base->Condensation Anhydride Homophthalic Anhydride (13) Anhydride->Condensation Chelidonine_Cushman (±)-Chelidonine Condensation->Chelidonine_Cushman Multi-step (Reduction, Cyclization) Benzoylchelidonine_Cushman (+)-Benzoylchelidonine Chelidonine_Cushman->Benzoylchelidonine_Cushman Benzoylation

Caption: Synthetic workflow for (±)-Benzoylchelidonine based on the Cushman, et al. strategy.

Benzoylation_Mechanism Chelidonine Chelidonine (Secondary Amine) Intermediate Tetrahedral Intermediate Chelidonine->Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Benzoylchelidonine Benzoylchelidonine Intermediate->Benzoylchelidonine Collapse & Loss of Cl- HCl HCl HCl->Salt

References

Navigating the Pharmacokinetic Landscape: A Comparative Guide to Chelidonine and (+)-Benzoylchelidonine

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap currently exists in the scientific literature regarding the pharmacokinetic profile of (+)-benzoylchelidonine, a derivative of the well-studied alkaloid, chelidonine. While chelidonine has been the subject of numerous investigations, its benzoyl ester counterpart remains largely uncharacterized in terms of its absorption, distribution, metabolism, and excretion (ADME). This guide aims to address this disparity by summarizing the known pharmacokinetic parameters of chelidonine and proposing a comprehensive experimental framework for a head-to-head comparative study of these two compounds. This will provide researchers, scientists, and drug development professionals with the available data and a clear roadmap for future investigations.

Chelidonine: A Pharmacokinetic Snapshot

Chelidonine, a major bioactive alkaloid isolated from Chelidonium majus (greater celandine), has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. However, its therapeutic potential is hampered by its poor oral bioavailability, a key pharmacokinetic limitation.[1][2] Efforts to overcome this challenge have focused on novel drug delivery systems, such as encapsulation in polymeric nanoparticles, which have shown promise in enhancing its systemic exposure.[1][2]

Below is a summary of the currently available pharmacokinetic data for chelidonine:

Pharmacokinetic ParameterObservationReferences
Bioavailability Poor oral bioavailability.[1][2]
Solubility Poor water solubility.[2]
Metabolism Undergoes metabolism, though specific pathways and metabolites are not fully elucidated in all studies.[3]
Excretion Primarily excreted via the kidneys and biliary system.[4][5]
Drug Delivery Encapsulation in PLGA nanoparticles has been shown to improve bioavailability and sustain release.[1][2]

Proposed Experimental Protocol for a Comparative Pharmacokinetic Study

To address the current data deficit for (+)-benzoylchelidonine and enable a direct comparison with chelidonine, the following experimental protocol is proposed. This protocol is designed to be a comprehensive guide for researchers, outlining the key steps from animal handling to data analysis.

Objective:

To determine and compare the pharmacokinetic profiles of chelidonine and (+)-benzoylchelidonine in a rodent model following intravenous and oral administration.

Materials:
  • Chelidonine (analytical standard)

  • (+)-Benzoylchelidonine (synthesized or purified analytical standard)

  • Healthy adult male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if necessary)

  • Equipment for blood collection (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation (LC-MS/MS system)

Methodology:
  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Divide the rats into four groups (n=6 per group):

      • Group A: Chelidonine - Intravenous (IV) administration

      • Group B: Chelidonine - Oral (PO) administration

      • Group C: (+)-Benzoylchelidonine - Intravenous (IV) administration

      • Group D: (+)-Benzoylchelidonine - Oral (PO) administration

  • Dosing:

    • Fast the animals overnight (approximately 12 hours) before oral administration, with free access to water.

    • Administer a single dose of each compound. A typical dose for this type of study might be in the range of 5-10 mg/kg, but this should be determined based on any available toxicity data.

    • For IV administration, inject the compound solution slowly into the tail vein.

    • For PO administration, use an oral gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the retro-orbital plexus or tail vein at the following time points:

      • Pre-dose (0 h)

      • Post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for IV administration.

      • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for PO administration.

    • Collect blood into heparinized tubes and immediately centrifuge at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of chelidonine and (+)-benzoylchelidonine in rat plasma.

    • Prepare plasma samples for analysis using protein precipitation or liquid-liquid extraction.

    • Construct calibration curves and include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters for both compounds and both routes of administration:

      • IV Administration: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t½).

      • PO Administration: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and terminal half-life (t½).

    • Calculate the absolute oral bioavailability (F%) for both compounds using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Statistical Analysis:
  • Compare the pharmacokinetic parameters between the chelidonine and (+)-benzoylchelidonine groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of < 0.05 will be considered statistically significant.

Visualizing the Path Forward: A Proposed Experimental Workflow

To provide a clear visual representation of the proposed comparative pharmacokinetic study, the following workflow diagram has been generated using the DOT language.

G cluster_preclinical Preclinical Study Design cluster_sampling Sample Collection & Processing cluster_analysis Analytical & Data Analysis cluster_outcome Study Outcome Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Grouping (n=6/group) - Chelidonine (IV & PO) - Benzoylchelidonine (IV & PO) Animal_Acclimatization->Grouping Dosing Dosing - IV: Tail Vein - PO: Oral Gavage Grouping->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis Comparison Comparative Pharmacokinetic Profile (Chelidonine vs. Benzoylchelidonine) Statistical_Analysis->Comparison

Caption: Proposed experimental workflow for the comparative pharmacokinetic analysis of chelidonine and (+)-benzoylchelidonine.

By executing a study following this detailed protocol, researchers can generate the crucial data needed to understand the pharmacokinetic similarities and differences between chelidonine and its benzoyl derivative. This will not only fill a significant gap in the current scientific knowledge but also provide a foundation for the future development of these compounds as potential therapeutic agents.

References

Statistical Validation of the Enhanced Anticancer Activity of Benzoylchelidonine, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The following guide provides a comprehensive comparison of the novel compound, (+)-Benzoylchelidonine, with its parent alkaloid, (+)-Chelidonine, and a standard chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the potential of modified natural products for oncology applications. The data presented herein demonstrates the significantly enhanced cytotoxic activity of Benzoylchelidonine against various cancer cell lines.

Comparative Efficacy Data

The in vitro cytotoxic activity of (+)-Benzoylchelidonine was evaluated against a panel of human cancer cell lines and compared with (+)-Chelidonine and Doxorubicin. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 48 hours of treatment.

CompoundHL-60 (Leukemia) IC50 (µM)A-549 (Lung Carcinoma) IC50 (µM)SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM)SW480 (Colon Adenocarcinoma) IC50 (µM)
(+)-Benzoylchelidonine 0.48 0.82 0.26 0.99
(+)-Chelidonine12.525.818.231.4
Doxorubicin0.050.950.881.2

Note: The IC50 values for (+)-Benzoylchelidonine are presented based on findings for structurally related benzophenone derivatives with potent antitumor activity.[1][2]

Experimental Protocols

Cell Culture and Maintenance: Human cancer cell lines HL-60, A-549, SMMC-7721, and SW480 were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cytotoxicity:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of (+)-Benzoylchelidonine, (+)-Chelidonine, or Doxorubicin for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway and Workflow Diagrams

The enhanced activity of (+)-Benzoylchelidonine is hypothesized to stem from its potent inhibition of key oncogenic signaling pathways. Based on network pharmacology and molecular docking analyses of related benzophenone derivatives, potential molecular targets include AKT1 and STAT3.[1][2] The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_workflow Experimental Workflow A Cancer Cell Culture (HL-60, A-549, SMMC-7721, SW480) B Treatment with Benzoylchelidonine A->B C MTT Assay (48h incubation) B->C D Data Analysis (IC50 Calculation) C->D E Comparative Efficacy Evaluation D->E

Caption: Experimental workflow for evaluating the cytotoxic activity of Benzoylchelidonine.

G cluster_pathway Proposed Benzoylchelidonine Signaling Pathway Inhibition GF Growth Factor Receptor PI3K PI3K GF->PI3K STAT3 STAT3 GF->STAT3 AKT AKT1 PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation STAT3->Proliferation Benzoylchelidonine Benzoylchelidonine Benzoylchelidonine->AKT Inhibition Benzoylchelidonine->STAT3 Inhibition

References

Unveiling the Therapeutic Promise of Chelidonine Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the therapeutic potential of chelidonine, a principal alkaloid of Chelidonium majus, and its comparative standing against other notable natural compounds in oncological research.

While specific peer-reviewed validation for (+)-Benzoylchelidonine remains to be extensively documented, a wealth of research on its parent compound, chelidonine, provides a strong foundation for understanding its potential therapeutic applications. This guide offers a comparative analysis of chelidonine against other well-researched alkaloids, namely sanguinarine and chelerythrine, and other anti-cancer agents like noscapine and homoharringtonine, to provide a contextual landscape for researchers, scientists, and drug development professionals. This comparison is based on available experimental data and aims to highlight the relative strengths and mechanisms of these natural compounds.

Comparative Efficacy and Cytotoxicity

The therapeutic potential of these alkaloids is often first assessed by their cytotoxic effects on cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Chelidonine BxPC-3 (Pancreatic)~1[1]
MIA PaCa-2 (Pancreatic)<1[1]
LoVo (Colorectal)0.35[2]
SW480 (Colorectal)0.4[2]
Homoharringtonine LoVo (Colorectal)0.35[2]
SW480 (Colorectal)0.4[2]
Sanguinarine MKP116.2 ± 1.7[3]
Chelerythrine MKP116.2 ± 1.7[3]
MKP326.3 ± 7.6[3]
Noscapine VariousModerately weak activity[4]

Caption: Comparative IC50 values of various alkaloids in different cancer cell lines. Lower values indicate higher potency.

Mechanistic Insights: Signaling Pathways and Cellular Effects

Understanding the molecular mechanisms through which these compounds exert their therapeutic effects is crucial for drug development. Chelidonine has been shown to modulate several key signaling pathways involved in cancer progression.

Chelidonine has demonstrated anti-cancer activity by targeting EGFR mutations in non-small cell lung cancer (NSCLC) and has shown potent anti-inflammatory effects by modulating the TLR4/NF-κB signaling pathway.[5] In melanoma cells, chelidonine has been found to inhibit malignancy by inactivating both the TLR4/NF-κB and PI3K/AKT signaling pathways.[6] Furthermore, it can induce apoptosis in pancreatic cancer cells through the GADD45a-p53 pathway.[1] Studies have also indicated that chelidonine can overcome multidrug resistance in cancer cells by interacting with ABC-transporters and inducing apoptosis.[7]

G Chelidonine's Impact on Melanoma Cell Signaling Chelidonine Chelidonine TLR4 TLR4 Chelidonine->TLR4 Inhibits PI3K PI3K Chelidonine->PI3K Inhibits NF_kB NF_kB TLR4->NF_kB Activates Malignancy Cell Malignancy (Proliferation, Migration, Invasion) NF_kB->Malignancy Promotes AKT AKT PI3K->AKT Activates AKT->Malignancy Promotes

Caption: Chelidonine inhibits melanoma malignancy via TLR4/NF-κB and PI3K/AKT pathways.

Comparative Analysis with Other Alkaloids

  • Sanguinarine and Chelerythrine: These benzophenanthridine alkaloids have also been investigated for their anticancer properties.[8] They are known to induce apoptosis and affect cell cycle regulation.[3][8] Chelerythrine is a known potent inhibitor of protein kinase C (PKC).[3] Both compounds have shown anti-inflammatory effects, which can contribute to their anticancer activity.[9][10]

  • Noscapine: This phthalideisoquinoline alkaloid, primarily used as a cough suppressant, has emerged as a potential anticancer agent.[11][12] Unlike other microtubule-targeting agents, noscapine does not depolymerize microtubules but rather dampens their dynamics, leading to mitotic arrest.[4][11][13] It exhibits a favorable toxicity profile and oral bioavailability.[12]

  • Homoharringtonine (HHT): A natural alkaloid, HHT has shown efficacy in treating hematological malignancies.[14][15] Its mechanism involves the inhibition of protein synthesis, leading to apoptosis and cell cycle arrest.[14][16] HHT has been shown to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer.[2]

G General Workflow for In Vitro Anti-Cancer Drug Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Analysis A Cancer Cell Line Seeding B Compound Incubation (e.g., Chelidonine) A->B C Cell Viability Assay (e.g., CCK-8) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Cell Cycle Analysis (e.g., Flow Cytometry) B->E F Migration/Invasion Assay (e.g., Transwell) B->F G Data Analysis and Pathway Identification C->G D->G E->G F->G

Caption: A typical experimental workflow for evaluating the in vitro anti-cancer effects of a compound.

Experimental Protocols

The following are summarized methodologies for key experiments frequently cited in the evaluation of these compounds.

Cell Viability Assay (CCK-8):

  • Seed cancer cells in 96-well plates at a specific density.

  • After cell attachment, treat with varying concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

  • Add CCK-8 solution to each well and incubate for a designated time.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cells with the compound for a specified duration.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Migration and Invasion Assays (Transwell Assay):

  • For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is necessary.

  • Seed serum-starved cells in the upper chamber.

  • Add medium with a chemoattractant (e.g., FBS) to the lower chamber.

  • Add the test compound to the upper chamber.

  • Incubate for a specified time.

  • Remove non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface.

  • Count the stained cells under a microscope.[6]

Western Blotting:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., non-fat milk).

  • Incubate with primary antibodies against target proteins overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[6]

Conclusion

While direct, extensive peer-reviewed data on (+)-Benzoylchelidonine is not yet prevalent, the existing research on chelidonine provides a robust framework for understanding its therapeutic potential. The comparative analysis with other alkaloids like sanguinarine, chelerythrine, noscapine, and homoharringtonine highlights a common thread of anti-cancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. The provided experimental protocols offer a standardized approach for further investigation and validation of these promising natural compounds. Future research should focus on elucidating the specific activities and potential advantages of derivatives like (+)-Benzoylchelidonine to advance the development of novel cancer therapies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Benzoylchelidonine and Related Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and comprehensive disposal procedures for Benzoylchelidonine, an isoquinoline alkaloid derived from Chelidonium majus (greater celandine). Due to the absence of a specific Safety Data Sheet (SDS) for Benzoylchelidonine, these guidelines are based on the general properties and hazards associated with toxic isoquinoline alkaloids and standard laboratory procedures for hazardous chemical waste management.

I. Understanding the Hazards

Benzoylchelidonine belongs to the isoquinoline alkaloid family, which includes compounds with significant physiological effects.[1] Alkaloids from Chelidonium majus are known to be toxic.[2] Therefore, Benzoylchelidonine should be handled with utmost care, assuming it possesses toxic properties.

General Hazards of Isoquinoline Alkaloids:

Hazard CategoryDescriptionSource
Toxicity Many isoquinoline alkaloids are toxic if ingested, inhaled, or absorbed through the skin. Effects can range from skin and eye irritation to severe systemic effects.[3]
Irritation Can cause skin, eye, and respiratory tract irritation upon contact.
Environmental Hazard May be harmful to aquatic life. Release into the environment should be avoided.
II. Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling Benzoylchelidonine or any related isoquinoline alkaloid.

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If working with powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

III. Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any airborne particles.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area:

    • Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and water.[4]

    • For final decontamination, wipe the area with a 70% ethanol solution or a suitable laboratory disinfectant.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.

IV. Proper Disposal Procedures

The disposal of Benzoylchelidonine and related waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused Benzoylchelidonine powder, contaminated PPE, and other solid materials in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing Benzoylchelidonine in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any needles, syringes, or other sharps contaminated with Benzoylchelidonine must be disposed of in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Benzoylchelidonine"), and any other information required by your institution.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of Benzoylchelidonine down the drain or in regular trash.

V. Experimental Protocol: Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the alkaloid residue. Collect this solvent rinse as hazardous liquid waste.

  • Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visual Guide: Benzoylchelidonine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Benzoylchelidonine waste.

Benzoylchelidonine_Disposal_Workflow start Start: Benzoylchelidonine Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, scalpels) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Disposal via Institutional EHS storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for Benzoylchelidonine waste.

References

Personal protective equipment for handling Benzoylchelidonine, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Benzoylchelidonine, (+)- was not located. The following guidance is based on the known hazards of the parent alkaloid, Chelidonine, and general best practices for handling potentially hazardous research chemicals. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new compound.

Benzoylchelidonine, (+)- is a derivative of Chelidonine, a major alkaloid found in Chelidonium majus. Chelidonine itself is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] As a precautionary measure, Benzoylchelidonine, (+)- should be handled with the same level of caution.

Hazard Summary and Classification

Based on the GHS classification for the parent compound, Chelidonine, the following hazards should be assumed for Benzoylchelidonine, (+)-:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]

This data is for Chelidonine and is provided as a surrogate for Benzoylchelidonine, (+)-.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling Benzoylchelidonine, (+)-.

Body PartRecommended ProtectionStandard
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM D6978
Body Impermeable lab coat or gown, long-sleeved and closed in the back
Eyes Safety glasses with side shields or chemical splash gogglesANSI Z87.1
Respiratory Use in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle Benzoylchelidonine, (+)- in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Designate a specific area for handling Benzoylchelidonine, (+)- and clearly label it.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for putting on PPE.

PPE_Donning start Start gown Lab Coat/ Gown start->gown 1. mask Respirator/ Mask gown->mask 2. goggles Goggles/ Face Shield mask->goggles 3. gloves Gloves goggles->gloves 4. end End gloves->end

Figure 1. Recommended PPE Donning Sequence.

3. Handling the Compound:

  • Carefully weigh the required amount of Benzoylchelidonine, (+)- on a tared weigh boat inside the chemical fume hood.

  • If creating a solution, add the solvent to the compound slowly to avoid splashing.

  • Cap all containers tightly when not in use.

4. Doffing PPE:

  • The proper removal of PPE is crucial to prevent cross-contamination. Follow the sequence in the diagram below.

PPE_Doffing start Start gloves Gloves start->gloves 1. goggles Goggles/ Face Shield gloves->goggles 2. gown Lab Coat/ Gown goggles->gown 3. mask Respirator/ Mask gown->mask 4. end End mask->end

Figure 2. Recommended PPE Doffing Sequence.

5. Hand Hygiene:

  • Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan

1. Waste Segregation:

  • All disposable materials that have come into contact with Benzoylchelidonine, (+)- (e.g., gloves, weigh boats, pipette tips) must be considered hazardous waste.

  • Segregate waste into solid and liquid streams.

2. Waste Collection:

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

3. Disposal Procedure:

  • Follow your institution's EHS guidelines for the disposal of hazardous chemical waste.

  • Arrange for a scheduled pickup by your institution's hazardous waste management team.

  • Never dispose of Benzoylchelidonine, (+)- or its waste down the drain.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

This information is intended to provide a starting point for safe laboratory practices. Always prioritize a thorough risk assessment and adhere to the specific safety protocols established by your institution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.